Penicillic acid
Beschreibung
Penicillic acid is a mycotoxin produced by several species of Aspergillus and Penicillium. It has antibiotic activity and is cytotoxic, hepatotoxic, and carcinogenic. This compound is a human health hazard because it can be found on contaminated crops such as corn. (A2957, A3013)
A mycotoxin with antibiotic and carcinogenic activity produced by various strains of PENICILLIUM and ASPERGILLUS. It has been found in tobacco, sausages, and corn.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2E)-3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-5(2)8(11)6(12-3)4-7(9)10/h4H,1H2,2-3H3,(H,9,10)/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUGEZYPVGAPBB-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)C(=CC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)/C(=C\C(=O)O)/OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | Penicillic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9605 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
MODERATELY SOLUBLE IN COLD WATER (2 G/100 ML); FREELY SOLUBLE IN HOT WATER, ALCOHOL, ETHER, BENZENE, CHLOROFORM; SLIGHTLY SOLUBLE IN HOT PETROLEUM ETHER; PRACTICALLY INSOLUBLE IN PENTANE-HEXANE, SOLUBLE IN ACETONE | |
| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-412 | |
| Record name | PENICILLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3523 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00124 [mmHg] | |
| Record name | Penicillic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9605 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
NEEDLES FROM PETROLEUM ETHER | |
CAS No. |
90-65-3 | |
| Record name | Penicillic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENICILLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ONL14K3AFD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PENICILLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3523 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
83-84 °C, MELTING POINT 58-64 °C /MONOHYDRATE/ | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1218 | |
| Record name | PENICILLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3523 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Penicillic Acid: A Technical History and Guide
Abstract
Penicillic acid, a mycotoxin with a storied history, represents a significant chapter in the study of microbial secondary metabolites. First identified in 1913, its discovery predates that of its more famous namesake, penicillin, with which it shares no structural or clinical relationship. This document provides an in-depth technical examination of the discovery, history, and biochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's initial isolation, structural elucidation, and early toxicological and mechanistic studies. Detailed experimental methodologies, quantitative data, and pathway diagrams are presented to facilitate a comprehensive understanding of this noteworthy mycotoxin.
Discovery and Early History
This compound was first isolated in 1913 by American biochemists Carl L. Alsberg and Otis F. Black.[1] Their investigation stemmed from the observation of "maize toxicosis" in Italy, a disease affecting people who consumed moldy corn. This led them to study the chemical substances produced by fungi found on spoiled maize. From a culture of Penicillium puberulum, they isolated a crystalline substance that demonstrated toxic effects in animal studies.[1]
Subsequent research in the 1930s by a team at the London School of Hygiene and Tropical Medicine, including J. H. Birkinshaw, A. E. Oxford, and Harold Raistrick, further characterized this compound produced by Penicillium puberulum and Penicillium cyclopium.[2][3] Their work provided a more detailed understanding of its chemical and biological properties. A significant milestone in the study of this compound was its first practical chemical synthesis, reported in 1947 by Ralph Raphael.[4][5]
Physicochemical Properties
Early investigations established the fundamental physicochemical properties of this compound. These findings are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₄ | [5][6] |
| Molecular Weight | 170.16 g/mol | [6][7] |
| Melting Point | 83-84 °C | [7] |
| Appearance | Crystalline needles | [7] |
| Solubility | Moderately soluble in cold water; freely soluble in hot water, alcohol, ether, benzene, chloroform (B151607). | [7] |
Experimental Protocols
Isolation of this compound (Based on Alsberg and Black, 1913)
Disclaimer: This protocol is a reconstruction based on historical context and available summaries. It is not a direct transcript from the original 1913 publication.
-
Fungal Culture: Penicillium puberulum was cultured on a suitable medium, likely a corn-based substrate to mimic its natural growth environment. The fungus was allowed to grow for a period sufficient to produce a significant quantity of secondary metabolites.
-
Extraction: The moldy substrate was extracted with an organic solvent, such as chloroform or ether, to dissolve the organic compounds, including this compound.
-
Solvent Evaporation: The organic solvent was carefully evaporated, leaving behind a crude extract containing a mixture of fungal metabolites.
-
Crystallization: The crude extract was purified by recrystallization. This likely involved dissolving the extract in a minimal amount of hot solvent and then allowing it to cool slowly. As the solution cooled, the solubility of this compound would decrease, causing it to crystallize out of the solution, leaving impurities behind in the solvent.
-
Isolation of Crystals: The purified crystals of this compound were then isolated by filtration.
Production and Characterization of this compound (Birkinshaw, Oxford, and Raistrick, 1936)
The 1936 study provided a more detailed methodology for the production and characterization of this compound:
-
Fermentation: Penicillium puberulum or P. cyclopium was grown in a liquid culture medium containing a carbon source (such as glucose) and other necessary nutrients. The fermentation was carried out for a specific duration under controlled temperature conditions to maximize the yield of this compound.
-
Extraction: The culture filtrate was acidified and then extracted with an organic solvent.
-
Purification: The extract was purified through a series of steps which may have included further solvent extractions and recrystallizations to obtain pure crystalline this compound.
-
Characterization: The purified compound was subjected to elemental analysis to determine its empirical formula. Its melting point and solubility in various solvents were also determined to establish its physical properties.
Structural Elucidation
The correct chemical structure of this compound was a subject of investigation for several years. Early work by Birkinshaw and his colleagues in the 1930s laid the groundwork for its eventual elucidation.[2] The structure was ultimately confirmed through a combination of degradation studies and chemical synthesis. The key features of the molecule were identified as a γ-lactone ring with an α,β-unsaturation and an exocyclic double bond.[7] The first practical synthesis of this compound by Ralph Raphael in 1947 provided conclusive proof of its structure.[4][5]
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, including antibacterial, antifungal, phytotoxic, and carcinogenic properties.[7] Its toxicity is a significant factor that has precluded its use as a therapeutic agent.
Early Toxicity Studies
Initial studies by Alsberg and Black demonstrated the toxicity of this compound in animals. Later research established its carcinogenic potential. The LD₅₀ (the dose lethal to 50% of a test population) in mice has been reported as follows:
| Route of Administration | LD₅₀ (mg/kg) |
| Intraperitoneal (mice) | 90-100 |
Mechanism of Action
Early research into the mechanism of action of this compound pointed towards its ability to interact with sulfhydryl groups of amino acids, such as cysteine, in proteins.[7][8] This interaction is facilitated by the α,β-unsaturated lactone structure of this compound, which is a reactive Michael acceptor.
One of the key enzymatic targets identified was alcohol dehydrogenase (ADH).[9] this compound was found to inhibit ADH, likely through covalent modification of cysteine residues within the enzyme's active site.[9] This inhibition of a crucial metabolic enzyme contributes to its overall toxicity.
The reaction with sulfhydryl groups is a common mechanism for the toxicity of many α,β-unsaturated carbonyl compounds. This covalent adduction can lead to enzyme inactivation, disruption of cellular signaling pathways, and ultimately, cell death.
Visualizations
Historical Timeline of this compound Research
Caption: A flowchart illustrating the key milestones in the discovery and early research of this compound.
Proposed Mechanism of Action: Enzyme Inhibition
Caption: A diagram illustrating the proposed mechanism of this compound's toxicity through the covalent modification of enzyme sulfhydryl groups.
Conclusion
The discovery and study of this compound provide a fascinating glimpse into the early days of mycotoxin research. Although its toxicity has prevented any therapeutic applications, the scientific journey to understand this molecule has contributed valuable knowledge to the fields of mycology, biochemistry, and toxicology. The early experimental work, from its initial isolation to the elucidation of its structure and mechanism of action, showcases the foundational scientific principles that continue to drive modern research. This technical guide serves as a comprehensive repository of this historical and scientific narrative for the benefit of the contemporary scientific community.
References
- 1. m-Hydroxybenzyl alcohol dehydrogenase from Penicillium urticae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies in the biochemistry of micro-organisms: this compound, a metabolic product of Penicillium puberulum Bainier and P. cylopium Westling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies in the biochemistry of micro-organisms: this compound, a metabolic product of Penicillium puberulum Bainier and P. cylopium Westling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of the antibiotic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. scbt.com [scbt.com]
- 7. This compound | C8H10O4 | CID 1268111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. SULFHYDRYL GROUPS IN RELATION TO THE METABOLISM AND MOTILITY OF HUMAN SPERMATOZOA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
An In-depth Technical Guide to Penicillic Acid-Producing Fungal Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillic acid, a mycotoxin with the chemical formula C₈H₁₀O₄, is a secondary metabolite produced by a variety of fungal species, primarily within the Penicillium and Aspergillus genera. First isolated from Penicillium puberulum, this compound has garnered significant attention due to its diverse biological activities. It exhibits antibiotic properties, particularly against Gram-negative bacteria, as well as antiviral, antitumor, and cytotoxic effects.[1] However, it is also recognized as a hepatocarcinogen in some animal species and can induce single-strand DNA breaks.[1] The inherent instability of this compound, particularly its reactivity with sulfhydryl compounds like glutathione (B108866) and cysteine, can lead to a loss of its biological activity.[1] This technical guide provides a comprehensive overview of the fungal species known to produce this compound, quantitative data on its production, detailed experimental protocols for its isolation and analysis, and insights into its biosynthetic pathway and potential regulatory mechanisms.
This compound-Producing Fungal Species
A significant number of fungal species have been identified as producers of this compound. These predominantly belong to the genera Penicillium and Aspergillus. While a comprehensive list is extensive, the following table summarizes some of the key species and available quantitative data on their this compound production.
Table 1: Selected Fungal Species and their this compound Production
| Fungal Species | Substrate/Medium | Production Conditions | This compound Yield | Reference(s) |
| Penicillium cyclopium NRRL 1888 | Raulin-Thom medium with mannitol | 25°C, submerged culture | Up to 4 mg/mL | [2] |
| Penicillium cyclopium NRRL 1888 | Whey medium | Submerged culture | Up to 3 mg/mL | [2] |
| Penicillium martensii | Malt agar | 16-24°C | Not specified | [3] |
| Penicillium palitans | Agricultural commodities | Low temperatures (1-10°C) favored accumulation | Not specified | [4] |
| Penicillium puberulum | Agricultural commodities | Low temperatures (1-10°C) favored accumulation | Not specified | [4] |
| Penicillium roqueforti | General | - | Producer | [5] |
| Penicillium verrucosum | General | - | Producer | [6] |
| Penicillium viridicatum | General | - | Producer | [7] |
| Aspergillus ochraceus | Malt agar | 24-31°C | Not specified | [3] |
| Aspergillus ochraceus | Poultry feed (aw 0.88) | - | Producer | [3] |
| Aspergillus flavus | General | - | Producer | [5] |
| Aspergillus ostianus | General | - | Producer | [5][7] |
| Aspergillus sclerotiorum CGF | Optimal medium (8% soluble starch, 0.6% yeast extract, 0.3% Na₂HPO₄) | 12 days, submerged fermentation | Approx. 9.40 mg/mL | [7] |
| Aspergillus sulphureus | General | - | Producer | [7] |
| Malbranchea aurantiaca | General | - | Producer | [7] |
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a dedicated gene cluster. A proposed pathway in Aspergillus westerdijkiae has been elucidated, providing a framework for understanding its formation.
Proposed Biosynthetic Pathway
The this compound biosynthetic gene cluster in A. westerdijkiae contains genes encoding key enzymes such as a nonreducing polyketide synthase (NR-PKS), a flavin-containing monooxygenase (FMO), an O-methyltransferase (OMeT), and a short-chain reductase (SDR). The pathway is initiated by the NR-PKS, which synthesizes the polyketide backbone. Subsequent enzymatic modifications, including oxidation, methylation, and reduction, lead to the final this compound molecule.
References
- 1. Molecular Control of Expression of Penicillin Biosynthesis Genes in Fungi: Regulatory Proteins Interact with a Bidirectional Promoter Region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Regulation of Aspergillus nidulans penicillin biosynthesis and penicillin biosynthesis genes acvA and ipnA by glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Regulation of penicillin biosynthesis in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. academic.oup.com [academic.oup.com]
The Natural Occurrence of Penicillic Acid in Food: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penicillic acid is a mycotoxin produced by various species of Penicillium and Aspergillus fungi, which are common contaminants of a wide range of food commodities. This technical guide provides a comprehensive overview of the natural occurrence of this compound in the food supply chain. It details the primary fungal producers, the food items most frequently affected, and the key environmental and substrate factors that influence its formation. Furthermore, this guide presents a compilation of quantitative data on this compound contamination, detailed experimental protocols for its analysis, and visual representations of its biosynthetic pathway and analytical workflows to support research and risk assessment efforts in the fields of food safety and toxicology.
Introduction
This compound (C₈H₁₀O₄) is a polyketide mycotoxin first isolated from corn infected with Penicillium puberulum.[1] It is now known to be produced by a variety of molds belonging to the Penicillium and Aspergillus genera. Its presence in food and feed is a significant concern due to its cytotoxic, carcinogenic, and hepatotoxic properties.[2] The molecule contains an unsaturated lactone ring, which can react with sulfhydryl groups in compounds like cysteine and glutathione, a mechanism that can lead to its detoxification but also underlies its biological activity.[2][3] This guide aims to provide a detailed technical resource on the natural occurrence, analysis, and contributing factors of this compound contamination in food.
Fungal Producers and Affected Commodities
The primary fungal producers of this compound are ubiquitous molds that can grow on a diverse range of agricultural products both pre- and post-harvest.
Table 1: Principal Fungal Producers of this compound
| Genus | Species |
| Penicillium | P. cyclopium, P. puberulum, P. aurantiogriseum, P. melanoconidium, P. polonicum, P. verrucosum, P. martensii, P. palitans, P. thomii, P. suaviolens, P. roqueforti[4][5][6] |
| Aspergillus | A. ochraceus, A. westerdijkiae, A. flavus, A. ostianus[2][4][7] |
These fungi are common spoilers of a variety of foodstuffs, leading to the contamination of both raw agricultural commodities and processed foods.
Table 2: Food Commodities Susceptible to this compound Contamination
| Food Category | Examples |
| Cereals and Grains | Maize (corn), barley, wheat, rye, oats, rice[3][8][9] |
| Fruits | Apples, grapes, kiwi, mandarin/orange, peaches[10][11] |
| Animal Feed | Corn silage, barley, mixed feeds[8][10] |
| Fermented Products | Cheese, fermented sausages (salami)[5] |
| Other | Beans, peanuts, tree nuts[2] |
Quantitative Occurrence of this compound in Food
The concentration of this compound in contaminated food can vary widely depending on the fungal strain, substrate, and environmental conditions. The following table summarizes reported levels of this compound in various food commodities.
Table 3: Reported Levels of this compound Contamination in Food and Feed
| Food Commodity | Concentration Range (µg/kg) | Country/Region | Reference |
| Maize | 5 - 231 | United States | [4] |
| Maize Silage | 3,060 | N/A | [1] |
| Corn | Up to 8,000,000 (experimental) | N/A | [8] |
| Barley | Up to 2,820,000 (experimental) | N/A | [8] |
| Fruits (various) | 0.200 - 0.596 | Southern China | [10][11] |
Factors Influencing this compound Production
The production of this compound by toxigenic fungi is not constitutive but is influenced by a complex interplay of environmental and nutritional factors.
-
Substrate: The nature of the food commodity plays a crucial role. For instance, crushed corn has been shown to significantly enhance the rate of toxinogenesis.[8] Commodities with high protein content may not support toxin synthesis as effectively.[9]
-
Water Content (Water Activity): Higher water content generally leads to increased fungal growth and mycotoxin production. Maximal yields in corn have been observed to increase exponentially with water content.[8]
-
Temperature: Temperature affects both the growth of the mold and the rate of toxin production. While optimal temperatures for fungal growth are typically in the range of 20-30°C, lower temperatures (1-10°C) can favor the accumulation of this compound.[6][9]
-
Aeration: The availability of oxygen is another critical factor. Access to air can induce an accelerated biogenesis of this compound.[8]
-
pH: Most Penicillium species prefer slightly acidic conditions (pH 5-6) for optimal growth.
Biosynthetic Pathway of this compound
The biosynthesis of this compound involves a series of enzymatic reactions encoded by a gene cluster. A proposed pathway in Aspergillus westerdijkiae starts with the synthesis of orsellinic acid.
The proposed biosynthetic gene cluster for this compound in A. westerdijkiae includes genes encoding for a nonreducing polyketide synthase (NR-PKS), a flavin-containing monooxygenase (FMO), an O-methyltransferase (OMeT), a short-chain reductase (SDR), a major facilitator superfamily (MFS) transporter, and a transcription factor (TF).
Experimental Protocols for Analysis
The analysis of this compound in food matrices typically involves extraction, cleanup, and detection by chromatographic methods coupled with mass spectrometry.
Analysis of this compound in Fruits by QuEChERS and HPLC-MS/MS
This protocol is adapted from a method developed for the analysis of this compound in various fruits.[10][11]
1. Sample Preparation and Extraction: a. Homogenize 10 g of the fruit sample. b. Add 10 mL of ethyl acetate (B1210297) to a 50 mL centrifuge tube containing the homogenized sample. c. Vortex vigorously for 5 minutes. d. Centrifuge at 8000 rpm for 5 minutes. e. Transfer the supernatant (ethyl acetate layer) to a new tube. f. Repeat the extraction (steps b-e) with another 10 mL of ethyl acetate. g. Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C. h. Reconstitute the residue in 1 mL of acetonitrile/water (50:50, v/v).
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Transfer the reconstituted extract to a 2 mL microcentrifuge tube containing a mixture of dSPE sorbents (e.g., 50 mg multi-walled carbon nanotubes, 10 mg primary secondary amine (PSA), and 200 mg C18). b. Vortex for 2 minutes. c. Centrifuge at 12000 rpm for 5 minutes. d. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
3. HPLC-MS/MS Conditions:
-
HPLC System: Agilent 1290 Infinity or equivalent.
-
Column: C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions: Monitor for precursor to product ion transitions specific for this compound (e.g., m/z 169 -> 125, 169 -> 97).
Analysis of this compound in Cereals by HPLC-MS/MS
This protocol is a generalized procedure based on common mycotoxin analysis methods in complex matrices like cereals.
1. Sample Preparation and Extraction: a. Grind the cereal sample to a fine powder. b. Weigh 5 g of the ground sample into a 50 mL centrifuge tube. c. Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 80:20, v/v, with 1% formic acid). d. Shake vigorously for 30 minutes on a mechanical shaker. e. Centrifuge at 4000 rpm for 10 minutes. f. Transfer the supernatant to a clean tube.
2. Cleanup (Immunoaffinity Column or SPE): a. Dilute the supernatant with phosphate-buffered saline (PBS) to reduce the organic solvent concentration to less than 10%. b. Pass the diluted extract through an immunoaffinity column specific for this compound or a suitable solid-phase extraction (SPE) cartridge (e.g., C18). c. Wash the column with water or a weak solvent to remove interferences. d. Elute the this compound with a suitable solvent (e.g., methanol (B129727) or acetonitrile). e. Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
3. HPLC-MS/MS Conditions:
-
Follow the HPLC-MS/MS conditions as described in section 6.1.3, optimizing the gradient and MRM transitions as necessary for the cereal matrix.
Conclusion
The natural occurrence of this compound in a variety of food commodities poses a potential risk to human and animal health. Understanding the factors that promote its formation is crucial for developing effective control strategies in agriculture and food processing. The analytical methods detailed in this guide provide a robust framework for the sensitive and specific detection and quantification of this compound, which is essential for monitoring its presence in the food supply and for enforcing regulatory limits where they exist. Further research into the biosynthetic pathway and the development of rapid detection methods will continue to enhance food safety and protect public health.
References
- 1. Maximum levels for certain contaminants in food | EUR-Lex [eur-lex.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. academics.su.edu.krd [academics.su.edu.krd]
- 4. Antibiotic Use in Livestock and Residues in Food—A Public Health Threat: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC-MS/MS Method for the Detection of Selected Toxic Metabolites Produced by Penicillium spp. in Nuts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [Feedstuffs contamination by Penicillium cyclopium Westling. Frequency of this compound producing strains (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contamination of fresh and ensiled maize by multiple penicillium mycotoxins. | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | Engormix [en.engormix.com]
- 10. This compound in fruits: method development, validation by liquid chromatography-tandem mass spectrometry and survey in southern China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound production by blue-eye fungi on various agricultural commodities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Penicillic Acid Biosynthesis Pathway in Aspergillus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillic acid, a mycotoxin produced by various species of Aspergillus and Penicillium, has garnered significant interest in the scientific community due to its diverse biological activities, including antibacterial, antifungal, and cytotoxic properties. Understanding its biosynthesis is crucial for controlling its production in food and feed, as well as for harnessing its potential in drug development through biosynthetic engineering. This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway in Aspergillus, detailing the genetic basis, enzymatic steps, and key chemical transformations.
The this compound Biosynthetic Gene Cluster
The biosynthesis of this compound originates from a dedicated gene cluster, a common organizational feature for secondary metabolite pathways in fungi. While the exact composition and nomenclature may vary slightly between different Aspergillus species, the core functional components are conserved. This cluster typically encodes a non-reducing polyketide synthase (NR-PKS), along with a suite of tailoring enzymes responsible for subsequent chemical modifications.
The Core Biosynthetic Pathway
The formation of this compound is a multi-step process initiated by the synthesis of a polyketide backbone, followed by a series of enzymatic modifications. The key intermediate in this pathway is orsellinic acid.
Orsellinic Acid Synthesis: The Polyketide Backbone
The biosynthesis of this compound commences with the formation of orsellinic acid, a foundational step catalyzed by a non-reducing polyketide synthase (NR-PKS).[1] This multifunctional enzyme utilizes one molecule of acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units.[1] The NR-PKS iteratively condenses these precursors to assemble a linear tetraketide chain, which then undergoes a programmed series of cyclization and aromatization reactions to yield orsellinic acid. The polyketide synthase alone is sufficient for the biosynthesis of orsellinic acid.[1]
Sequential Modifications of Orsellinic Acid
Following the synthesis of orsellinic acid, a series of enzymatic modifications occur to ultimately yield this compound. Based on studies in the closely related fungus Penicillium cyclopium, the proposed subsequent steps in Aspergillus are as follows:
-
Methylation: Orsellinic acid is methylated to form 2-O-methylorsellinic acid. This reaction is catalyzed by a methyltransferase.
-
Hydroxylation and Decarboxylation: A series of oxidative reactions, likely catalyzed by monooxygenases or dioxygenases, lead to the formation of 1,4-dihydroxy-6-methoxy-2-methylbenzene. This step involves hydroxylation and decarboxylation of the carboxylic acid group of 2-O-methylorsellinic acid.
-
Oxidation: The dihydroxybenzene intermediate is then oxidized to 6-methoxy-2-methyl-benzoquinone(1,4).
-
Ring Cleavage and Rearrangement: The final steps involve the oxidative cleavage of the benzoquinone ring and subsequent rearrangement to form the characteristic γ-lactone structure of this compound. Another identified intermediate, 6-methyl-1,2,4-benzenetriol, is also a precursor in the later stages of the pathway.
Quantitative Data on this compound Production
The production of this compound is influenced by various culture conditions. The following table summarizes quantitative data on this compound production by Aspergillus species under different fermentation parameters.
| Aspergillus Species | Carbon Source | Nitrogen Source | Phosphate Source | Max. This compound Conc. (mg/mL) | Cultivation Time (days) | Reference |
| A. sclerotiorum CGF | Soluble Starch (8.0% w/v) | Yeast Extract (0.6% w/v) | Na₂HPO₄ (0.3% w/v) | ~9.40 | 12 | [2] |
| A. sclerotiorum CGF | Soluble Starch | Pharmamedia | - | 2.71 | - | [2] |
| A. sclerotiorum CGF | Soluble Starch | Yeast Extract | - | 2.64 | - | [2] |
| A. sclerotiorum CGF | Soluble Starch | Polypeptone-S | - | 2.46 | - | [2] |
Experimental Protocols
Protocol 1: Fungal Culture and Extraction of this compound
This protocol describes the general procedure for culturing Aspergillus species for this compound production and the subsequent extraction of the metabolite.
1. Fungal Strain and Culture Medium:
-
Select a known this compound-producing Aspergillus strain (e.g., Aspergillus ochraceus, Aspergillus sclerotiorum).
-
Prepare a suitable liquid fermentation medium. An example of an optimal medium for A. sclerotiorum CGF consists of 8.0% (w/v) soluble starch, 0.6% (w/v) yeast extract, and 0.3% (w/v) Na₂HPO₄.[2]
2. Inoculation and Fermentation:
-
Inoculate the liquid medium with a spore suspension of the Aspergillus strain to a final concentration of approximately 1 x 10⁶ spores/mL.
-
Incubate the culture in a shaker at a suitable temperature (e.g., 25-30°C) and agitation speed (e.g., 150-200 rpm) for a specified period (e.g., 12-14 days).
3. Extraction of this compound:
-
After incubation, separate the fungal mycelium from the culture broth by filtration.
-
Acidify the culture filtrate to approximately pH 3.0 with an appropriate acid (e.g., HCl).
-
Extract the acidified filtrate with an equal volume of a suitable organic solvent, such as ethyl acetate (B1210297) or chloroform, multiple times.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract containing this compound.
4. Purification and Quantification:
-
The crude extract can be further purified using techniques such as silica (B1680970) gel column chromatography or high-performance liquid chromatography (HPLC).
-
Quantify the amount of this compound using HPLC with a UV detector, comparing the peak area to a standard curve of pure this compound.
Protocol 2: Gene Disruption in Aspergillus for Functional Analysis
This protocol outlines a general strategy for targeted gene disruption in Aspergillus species to investigate the function of genes in the this compound biosynthetic cluster. This method often utilizes homologous recombination.
1. Construction of the Deletion Cassette:
-
Design a deletion cassette containing a selectable marker gene (e.g., pyrG, hygB) flanked by approximately 1-2 kb sequences homologous to the regions upstream (5' flank) and downstream (3' flank) of the target gene to be deleted.
-
Assemble the deletion cassette using PCR-based methods and clone it into a suitable vector.
2. Protoplast Preparation:
-
Grow the recipient Aspergillus strain in a suitable liquid medium.
-
Harvest the mycelia and treat with a cell wall-lysing enzyme mixture (e.g., Glucanex, Driselase) to generate protoplasts.
-
Purify the protoplasts by filtration and osmotic washing.
3. Protoplast Transformation:
-
Mix the purified protoplasts with the deletion cassette DNA in the presence of polyethylene (B3416737) glycol (PEG) and CaCl₂ to facilitate DNA uptake.
-
Plate the transformation mixture onto a selective regeneration medium that allows only the growth of transformants containing the selectable marker.
4. Screening and Verification of Transformants:
-
Isolate individual transformants and perform genomic DNA extraction.
-
Verify the correct integration of the deletion cassette and disruption of the target gene using PCR with primers flanking the target locus and/or Southern blot analysis.
5. Metabolite Analysis:
-
Culture the confirmed gene deletion mutants under conditions conducive to this compound production.
-
Extract the culture broth and analyze the metabolite profile using HPLC or LC-MS to determine the effect of the gene deletion on this compound biosynthesis. The absence of this compound or the accumulation of a specific intermediate can confirm the function of the deleted gene.
Regulation of this compound Biosynthesis
The production of this compound, like many other fungal secondary metabolites, is tightly regulated by various environmental and genetic factors. While the specific regulatory network for the this compound gene cluster in Aspergillus is not yet fully elucidated, general principles of secondary metabolite regulation in fungi are likely to apply. These include:
-
Global Regulators: Velvet complex proteins (e.g., VeA, LaeA, VelB) are known to be master regulators of secondary metabolism in Aspergillus species. LaeA, a methyltransferase, is often required for the expression of silent secondary metabolite gene clusters.
-
Pathway-Specific Transcription Factors: Many biosynthetic gene clusters contain their own transcription factors that specifically regulate the expression of the genes within that cluster. These are often zinc-finger transcription factors.
-
Environmental Cues: Factors such as carbon and nitrogen source availability, pH, and temperature can significantly influence the expression of secondary metabolite gene clusters. For instance, some studies have shown that the choice of carbon and nitrogen sources can dramatically affect the yield of this compound.[2]
Further research is needed to identify the specific transcription factors and signaling pathways that control the expression of the this compound biosynthetic gene cluster in Aspergillus.
Conclusion
The biosynthesis of this compound in Aspergillus is a fascinating example of fungal secondary metabolism, involving a dedicated gene cluster and a series of precise enzymatic transformations. While the core pathway from orsellinic acid has been proposed, further research is required to fully characterize all the genes and enzymes involved, as well as the intricate regulatory networks that govern its production. A deeper understanding of this pathway will not only aid in mitigating its contamination in food but also open up avenues for the bioengineering of novel compounds with potential therapeutic applications.
References
penicillic acid chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penicillic acid, a mycotoxin produced by various species of Aspergillus and Penicillium fungi, has garnered significant scientific interest due to its diverse biological activities.[1] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, biosynthesis, and biological activities of this compound. It is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, toxicology, and drug development. This document includes detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound, alongside visualizations of its biosynthetic pathway and an experimental workflow for its analysis.
Chemical Structure and Identification
This compound is a polyketide-derived mycotoxin.[2] It exists in tautomeric equilibrium between a γ-hydroxylactone form and an open-chain keto acid form.[3]
IUPAC Name: (2Z)-3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid[4]
Chemical Formula: C₈H₁₀O₄[2]
Canonical SMILES: CC(=C)C(=O)C(=CC(=O)O)OC
InChI: InChI=1S/C8H10O4/c1-5(2)8(11)6(12-3)4-7(9)10/h4H,1H2,2-3H3,(H,9,10)/b6-4-[4]
CAS Registry Number: 90-65-3[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Weight | 170.16 g/mol | [1][3] |
| Melting Point | 83-87 °C | [3][4] |
| Boiling Point | 219.79 °C (estimated) | [4] |
| Solubility | Moderately soluble in cold water (2 g/100 ml); freely soluble in hot water, alcohol, ether, benzene, and chloroform; slightly soluble in hot petroleum ether; practically insoluble in pentane-hexane. | [3] |
| UV Maximum (λmax) | ~220 nm | [3] |
| XLogP3 | 0.9 | [1] |
Biosynthesis of this compound
The biosynthesis of this compound involves a series of enzymatic reactions, starting from acetyl-CoA and malonyl-CoA. A proposed biosynthetic pathway is illustrated below. The pathway involves a nonreducing polyketide synthase (NR-PKS), a flavin-containing monooxygenase (FMO), an O-methyltransferase (OMeT), and a short-chain reductase (SDR).[5]
Biological Activities and Mechanism of Action
This compound exhibits a broad range of biological activities, including antibacterial, antifungal, and cytotoxic effects.[1][6] Its mechanisms of action are multifaceted and involve interactions with various cellular targets.
Antibacterial Activity and Quorum Sensing Inhibition
This compound is active against both Gram-positive and Gram-negative bacteria.[4] A key mechanism of its antibacterial action is the inhibition of quorum sensing, a cell-to-cell communication process that bacteria use to coordinate gene expression and virulence.[4] this compound has been shown to repress the expression of various virulence factors and other quorum sensing-regulated genes in Pseudomonas aeruginosa.[4]
Cytotoxicity and Apoptosis Induction
This compound demonstrates cytotoxic effects against various cancer cell lines.[7] One of its mechanisms involves the modulation of apoptosis. It has been reported to inhibit Fas-mediated apoptosis by targeting the activity of caspase-8 in the death-inducing signaling complex (DISC).[4][8]
Ion Channel Modulation
Studies on isolated frog hearts have indicated that this compound can inhibit the entry of Na+, K+, and Ca2+ ions into cardiac tissue, leading to the arrest of heart action.[1] This suggests that this compound may act as an ion channel blocker.
Interaction with Thiols
The α,β-unsaturated lactone structure of this compound is reactive towards nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins and glutathione.[1] This covalent modification of proteins can lead to enzyme inhibition and disruption of cellular functions. For instance, it has been shown to inhibit pancreatic carboxypeptidase A.[1]
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound.
Isolation and Purification of this compound from Fungal Culture
This protocol describes the extraction and purification of this compound from a liquid culture of a producing fungal strain, such as Penicillium cyclopium.
Materials:
-
Fungal culture broth
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
-
Rotary evaporator
-
Separatory funnel
-
Glassware
Procedure:
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Acidify the filtrate to a pH of 2-3 with HCl.
-
Extract the acidified filtrate three times with equal volumes of ethyl acetate in a separatory funnel.
-
Combine the organic extracts and wash with a saturated NaHCO₃ solution, followed by brine.
-
Dry the ethyl acetate extract over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column packed in hexane.
-
Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane/ethyl acetate mixture) and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
-
Characterization of this compound
The structure and purity of the isolated this compound can be confirmed using various spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire the proton NMR spectrum to observe the chemical shifts, coupling constants, and integration of the protons.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum to determine the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish the connectivity between protons and carbons and confirm the overall structure.
2. Mass Spectrometry (MS):
-
Technique: Use electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to further support the structural assignment.[9]
3. Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Analysis: Acquire the IR spectrum to identify characteristic functional groups, such as C=O (carbonyl), O-H (hydroxyl), and C=C (alkene) stretching vibrations.
Biological Activity Assays
1. Antibacterial Susceptibility Testing (Broth Microdilution Method):
-
Materials: 96-well microtiter plates, bacterial strains (e.g., Escherichia coli, Staphylococcus aureus), Mueller-Hinton broth (MHB), this compound stock solution, positive control antibiotic.
-
Procedure:
-
Prepare serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include positive (bacteria and media) and negative (media only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
2. Cytotoxicity Assay (MTT Assay):
-
Materials: Human cancer cell line (e.g., HeLa), Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS), 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the isolation, characterization, and biological testing of this compound.
Conclusion
This compound remains a molecule of significant interest due to its diverse chemical and biological properties. This technical guide has provided a comprehensive overview of its structure, properties, biosynthesis, and mechanisms of action. The detailed experimental protocols and workflows are intended to facilitate further research into this intriguing mycotoxin and its potential applications in various scientific fields. As with any biologically active compound, appropriate safety precautions should be taken when handling this compound.
References
- 1. This compound | C8H10O4 | CID 1268111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [drugfuture.com]
- 4. This compound CAS#: 90-65-3 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.korea.ac.kr [pure.korea.ac.kr]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
Penicillic Acid: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillic acid, a mycotoxin produced by various species of Penicillium and Aspergillus fungi, has garnered significant scientific interest due to its diverse biological activities. Initially identified as an antimicrobial agent, its cytotoxic properties have paved the way for investigations into its potential as an anticancer agent and its role in cellular signaling. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, focusing on its molecular interactions and the downstream cellular consequences. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this multifaceted compound.
Core Mechanisms of Action
This compound exerts its biological effects through multiple mechanisms, primarily centered around its ability to interact with cellular nucleophiles and modulate key signaling pathways. The core mechanisms include the inhibition of the NF-κB signaling pathway, induction of apoptosis through caspase-8 modulation, and interaction with the cellular antioxidant glutathione (B108866).
Inhibition of NF-κB Signaling Pathway
This compound has been shown to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation.[1] Studies have demonstrated that this compound and its derivative, dihydrothis compound, can inhibit the activation of NF-κB induced by lipopolysaccharide (LPS).[2] The inhibitory action appears to be directed at the DNA binding of the p65/NF-κB complex.[2] This interference with NF-κB activation leads to a significant dose-dependent decrease in the production of inducible nitric oxide synthase (iNOS) and consequently, nitric oxide (NO), a key inflammatory mediator.[2]
Induction of Apoptosis via Caspase-8 Inhibition
This compound is a known inducer of apoptosis, or programmed cell death. Its pro-apoptotic activity is mediated through the inhibition of the self-processing of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway. By blocking the activation of caspase-8, this compound disrupts the death-inducing signaling complex (DISC) formation, which is essential for the downstream activation of executioner caspases and subsequent apoptosis. This mechanism has been observed in various cell types, including rat alveolar macrophages.
Interaction with Glutathione and Glutathione S-Transferases
This compound readily reacts with glutathione (GSH), a major intracellular antioxidant, through a spontaneous, non-enzymatic conjugation. This interaction leads to the depletion of cellular GSH levels, which can induce oxidative stress and contribute to the cytotoxicity of this compound. Furthermore, this compound has been shown to inhibit the activity of glutathione S-transferases (GSTs) in a dose-dependent manner.[3] Kinetic studies have indicated that this inhibition is not competitive.[3] The direct binding of this compound to GSTs represents an additional detoxification mechanism.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound.
| Parameter | Cell Line/System | Value | Reference |
| Cytotoxicity (IC50) | |||
| EC50 | Tetrahymena pyriformis | 343.19 µM | [4] |
| Inhibition of Protein and RNA Synthesis | |||
| ED50 (Protein Synthesis, 2 hr) | Rat Alveolar Macrophages | 0.18 mM | [5] |
| ED50 (RNA Synthesis, 2 hr) | Rat Alveolar Macrophages | 0.60 mM | [5] |
| Inhibition of Phagocytosis | |||
| ED50 (2 hr) | Rat Alveolar Macrophages | 0.09 mM | [5] |
| Inhibition of NF-κB | |||
| Effective Concentration | RAW2264.7 macrophages | 30 µg/ml | [2] |
| Inhibition of Caspase-8 | |||
| Effective Concentration | Raji cells | 200 µM | [6] |
Detailed Experimental Protocols
MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
LDH Cytotoxicity Assay
Principle: This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release from treated cells compared to control cells and cells lysed to achieve maximum LDH release.
Caspase-8 Activity Assay (Colorimetric)
Principle: This assay measures the activity of caspase-8 by detecting the cleavage of a specific colorimetric substrate, IETD-pNA, which releases the chromophore p-nitroaniline (pNA).
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound to induce apoptosis.
-
Cell Lysis: After treatment, collect the cells and lyse them using a chilled lysis buffer. Centrifuge the lysate to pellet the cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford assay).
-
Assay Reaction: In a 96-well plate, add cell lysate (containing a standardized amount of protein), reaction buffer, and the caspase-8 substrate (IETD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the caspase-8 activity based on the absorbance values after subtracting the background reading from a blank control.
Glutathione S-Transferase (GST) Inhibition Assay
Principle: This assay measures the inhibitory effect of this compound on GST activity by monitoring the conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with reduced glutathione (GSH), a reaction catalyzed by GST.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing phosphate (B84403) buffer (pH 6.5), reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (CDNB).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the GST enzyme solution and different concentrations of this compound. Incubate for a short period to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the reaction mixture to the wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time using a microplate reader in kinetic mode. The rate of increase in absorbance is proportional to the GST activity.
-
Data Analysis: Calculate the percentage of GST inhibition for each concentration of this compound and determine the IC50 value.
Conclusion
This compound is a mycotoxin with a complex and multifaceted mechanism of action. Its ability to modulate critical cellular processes such as inflammation, apoptosis, and oxidative stress highlights its potential as a lead compound for drug development, particularly in the field of oncology and inflammatory diseases. However, its inherent toxicity necessitates further research to develop derivatives with improved therapeutic indices. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, offering valuable insights for researchers and professionals in the field. The detailed protocols and summarized quantitative data serve as a practical resource for designing and interpreting future studies on this intriguing natural product.
References
- 1. benchchem.com [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Protocol for measuring the caspase-8 activity at the DED filaments in adherent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3ed1977e-d022-4ef7-8d03-e0a9740c7791.filesusr.com [3ed1977e-d022-4ef7-8d03-e0a9740c7791.filesusr.com]
- 5. Interaction of the mycotoxin this compound with glutathione and rat liver glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
Toxicological Profile of Penicillic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penicillic acid, a mycotoxin produced by various species of Penicillium and Aspergillus fungi, exhibits a wide range of toxicological effects, including carcinogenicity, genotoxicity, and cytotoxicity. This technical guide provides a comprehensive overview of the toxicological profile of this compound, with a focus on its mechanisms of action, effects on cellular signaling pathways, and quantitative toxicological data. Detailed experimental protocols for key assays are provided, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or studying this mycotoxin.
Introduction
This compound (C₈H₁₀O₄) is a polyketide mycotoxin that contaminates a variety of food and feed commodities.[1] Its presence in the food chain raises significant health concerns due to its diverse toxicological properties. This guide delves into the core aspects of this compound's toxicity, presenting quantitative data in a structured format, detailing experimental methodologies, and providing visual representations of its molecular interactions.
Acute Toxicity
The acute toxicity of this compound has been evaluated in various animal models. The median lethal dose (LD50) varies depending on the species and the route of administration, indicating differences in susceptibility and metabolism.
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse | Oral | 600 | [2] |
| Mouse | Intraperitoneal | 90 | [3] |
| Mouse | Subcutaneous | 100 | [3] |
| Rat | Intraperitoneal | 90 | [3] |
| Chicken | Oral (sodium salt) | 92 ± 9 | [3] |
Cytotoxicity
This compound demonstrates significant cytotoxic effects in various cell types, including rat alveolar macrophages and several cancer cell lines.[4][5][6] Its cytotoxicity is concentration- and time-dependent.
| Cell Line/Type | Parameter | Value | Exposure Time | Reference |
| Rat Alveolar Macrophages | ED50 (Protein Synthesis) | 0.18 mM | 2 hours | [5] |
| Rat Alveolar Macrophages | ED50 (RNA Synthesis) | 0.60 mM | 2 hours | [5] |
| Rat Alveolar Macrophages | ED50 (Phagocytosis) | 0.09 mM | 2 hours | [5] |
| Lymphoma cells (L5178Y) | IC50 | 8.9 µM | Not Specified | [6] |
Genotoxicity and Carcinogenicity
This compound is recognized as a genotoxic and carcinogenic agent. It has been shown to induce single-strand DNA breaks and inhibit DNA synthesis in Chinese Hamster Ovary (CHO) cells.[1] Animal studies have demonstrated its ability to cause malignant tumors in rats and mice.[1]
Mechanism of Genotoxicity
The genotoxicity of this compound is attributed to its ability to form adducts with DNA, leading to mutations and chromosomal aberrations. The α,β-unsaturated lactone ring in its structure is highly reactive and can interact with nucleophilic sites in DNA.
Mechanisms of Action and Effects on Signaling Pathways
This compound exerts its toxic effects through multiple mechanisms, including the inhibition of enzymatic activity, depletion of cellular antioxidants, and modulation of key signaling pathways.
Interaction with Glutathione (B108866) and Glutathione S-Transferase
This compound readily reacts with sulfhydryl compounds like glutathione (GSH), a critical cellular antioxidant.[1] This reaction can be spontaneous and is not enzymatically catalyzed by glutathione S-transferase (GST).[7] However, this compound can directly inhibit GST activity in a dose-dependent manner, further compromising cellular detoxification pathways.[7]
Inhibition of NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor involved in inflammatory responses, cell survival, and proliferation. By inhibiting NF-κB, this compound can modulate these cellular processes.
Induction of Apoptosis
This compound can induce apoptosis, or programmed cell death, in various cell types. One of its mechanisms involves the inhibition of Fas ligand-induced apoptosis by blocking the self-processing of caspase-8.[4]
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Genotoxicity Assessment: Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells.
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cells.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate away from the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the extent of DNA damage using image analysis software.
Conclusion
This compound is a mycotoxin with a significant toxicological profile, characterized by its carcinogenicity, genotoxicity, and cytotoxicity. Its mechanisms of action are multifaceted, involving direct interaction with cellular macromolecules, depletion of antioxidants, and interference with crucial signaling pathways such as NF-κB and apoptosis. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the toxicological effects of this compound and for the development of strategies to mitigate its risks to human and animal health. A thorough understanding of its toxicological properties is essential for regulatory agencies, food safety professionals, and researchers in the fields of toxicology and drug development.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Two-year toxicity and carcinogenicity studies of ampicillin trihydrate and penicillin VK in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of this compound for toxicity in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of the mycotoxin this compound with glutathione and rat liver glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Penicillin - Wikipedia [en.wikipedia.org]
- 7. This compound | C8H10O4 | CID 1268111 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cytotoxicity of Penicillic Acid in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cytotoxic effects of penicillic acid, a mycotoxin produced by various Penicillium and Aspergillus species, on mammalian cells. The document details the molecular mechanisms underlying its toxicity, presents quantitative data from cytotoxicity assays, outlines detailed experimental protocols for assessing its effects, and visualizes the key signaling pathways involved.
Mechanisms of this compound Cytotoxicity
This compound exerts its cytotoxic effects through a multi-faceted approach, primarily by inducing oxidative stress and promoting programmed cell death (apoptosis). These mechanisms are critical for understanding its potential as both a toxin and a scaffold for therapeutic agents.
Induction of Oxidative Stress via Glutathione (B108866) Depletion
The primary mechanism of this compound-induced cytotoxicity involves the disruption of the cell's redox homeostasis. This compound readily reacts with and depletes intracellular glutathione (GSH), a critical antioxidant molecule.
-
Direct Glutathione Conjugation : this compound can conjugate with GSH spontaneously in a non-enzymatic reaction.[1] This direct binding sequesters and depletes the cellular pool of reduced glutathione.[1]
-
Consequences of GSH Depletion : The depletion of GSH is an early and critical event in the apoptotic process.[2][3] A reduction in intracellular GSH compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to a state of oxidative stress.[2][3] This oxidative imbalance can cause damage to vital cellular components, including lipids, proteins, and DNA.[4]
Induction of Apoptosis
Following the onset of oxidative stress, this compound triggers apoptosis, or programmed cell death, through various signaling cascades. Evidence suggests it can disrupt cell division and activate key apoptotic pathways.[5]
-
Mitochondrial Pathway : The accumulation of ROS can lead to mitochondrial dysfunction, a central event in the intrinsic apoptotic pathway.[6] This includes the collapse of the mitochondrial transmembrane potential and the release of pro-apoptotic factors into the cytoplasm, which ultimately activate caspase cascades.
-
Caspase Activation : this compound has been shown to influence key apoptosis-regulating proteins. For instance, it has been reported to affect caspase-8 and FasL, suggesting an interaction with the extrinsic, or death-receptor-mediated, apoptotic pathway in cells such as Raji and HeLa.[5]
Quantitative Cytotoxicity Data
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit a biological process by 50%.[7][8] The IC50 value is a critical parameter for comparing the potency of cytotoxic agents.
| Compound | Cell Line | Cell Type | IC50 Value (µM) | Reference |
| This compound | L5178Y | Mouse Lymphoma | 8.9 | [9] |
Visualized Signaling Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures discussed.
Caption: this compound-induced oxidative stress and apoptosis pathway.
Caption: General experimental workflow for assessing cytotoxicity.
Key Experimental Protocols
This section provides detailed methodologies for the core assays used to evaluate the cytotoxicity of this compound.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[11]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[11]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]
-
Humidified incubator (37°C, 5% CO₂)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ to 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[11]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[11] Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Detection: Annexin V/PI Staining Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).[10]
Materials:
-
Penicillide-treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)
-
Cold Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at approximately 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS.[11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1-5 x 10⁶ cells/mL.[11]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) to 100 µL of the cell suspension.[11]
-
Incubation: Incubate the cells for 10-15 minutes at room temperature, protected from light.[11]
-
PI Addition: Just before analysis, add 5-10 µL of Propidium Iodide staining solution.[11]
-
Analysis: Analyze the stained cells by flow cytometry within one hour for optimal results.[10][11] Differentiate populations based on fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised, making it an indicator of cell lysis.[11]
Materials:
-
Cells treated with this compound
-
96-well plate
-
Commercial LDH Cytotoxicity Assay Kit (contains substrate mix, assay buffer, and lysis solution)
-
Centrifuge with a plate rotor
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include controls for untreated cells (spontaneous LDH release) and cells treated with a lysis solution provided in the kit (maximum LDH release).
-
Supernatant Collection: After the incubation period, centrifuge the plate at ~300 x g for 5 minutes to pellet the cells.[11]
-
Sample Transfer: Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.
-
Reaction Setup: Add the LDH reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.
Conclusion
This compound demonstrates significant cytotoxicity in mammalian cells, primarily through the depletion of intracellular glutathione, leading to oxidative stress and the induction of apoptosis. The quantitative assessment of its IC50 value and the detailed analysis of its effects on cell viability, membrane integrity, and apoptotic pathways are essential for characterizing its toxicological profile. The protocols and conceptual frameworks provided in this guide offer a robust foundation for researchers investigating the cellular impacts of this compound, aiding in both toxicological risk assessment and the exploration of its potential applications in drug development.
References
- 1. Interaction of the mycotoxin this compound with glutathione and rat liver glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutathione Depletion Is Necessary for Apoptosis in Lymphoid Cells Independent of Reactive Oxygen Species Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Glutathione depletion in survival and apoptotic pathways [frontiersin.org]
- 4. Reactive Oxygen Species: Physiological and Physiopathological Effects on Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Effect of Mycotoxins From Penicillium aurantiogriseum: Exploration of Natural Product Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Reactive Oxygen Species Generation in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 9. The Cytotoxic Activity of Secondary Metabolites from Marine-Derived Penicillium spp.: A Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Impact of Environmental Factors on Penicillic Acid Yield
An In-depth Technical Guide to Environmental Factors Affecting Penicillic Acid Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key environmental factors that influence the production of this compound, a mycotoxin produced by various species of Penicillium and Aspergillus. Understanding and controlling these factors is critical for researchers studying mycotoxin biosynthesis, scientists developing detection and mitigation strategies, and professionals in drug development exploring the bioactivities of fungal secondary metabolites. This document summarizes quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.
The biosynthesis of this compound is a complex process, exquisitely sensitive to the surrounding environmental conditions. Fungal species known to produce this mycotoxin, including Penicillium cyclopium, Penicillium martensii, and Aspergillus ochraceus, modulate its production in response to several key parameters.[1] Optimizing these factors is essential for maximizing yields in a laboratory setting, while controlling them is crucial for preventing contamination in food and feed.
Temperature
Temperature is a critical determinant for both fungal growth and mycotoxin synthesis, with optimal conditions for each not always coinciding. Low temperatures, in particular, have been shown to favor the accumulation of this compound.[2]
Table 1: Effect of Temperature on this compound (PA) Production by Various Fungal Species
| Fungal Species | Substrate/Medium | Temperature Range for PA Production (°C) | Optimal Temperature for PA Production (°C) | Citation(s) |
| Penicillium cyclopium | Malt Agar (B569324) | 4 - 31 | 24 - 31 (strain dependent) | [1] |
| Penicillium martensii | Malt Agar | 4 - 31 | 16 - 24 | [1] |
| Aspergillus ochraceus | Malt Agar | 8 - 31 | 24 - 31 (strain dependent) | [1] |
| Penicillium sp. | General | 20 - 30 (for optimal growth) | - | [3] |
| P. cyclopium NRRL 1888 | Raulin-Thom Medium | 15, 20, 25, 28 (tested) | 25 | [4] |
Water Activity (aw)
Water activity (aw), a measure of the water available for biological reactions, is a crucial factor controlling fungal growth and mycotoxin production. This compound synthesis requires a relatively high water activity.
Table 2: Minimum Water Activity (aw) for this compound (PA) Production
| Fungal Species | Substrate/Medium | Minimum aw for PA Production | Citation(s) |
| Penicillium cyclopium | Malt Agar (sucrose/glycerol adjusted) | 0.97 | [1] |
| Aspergillus ochraceus | Malt Agar (sucrose/glycerol adjusted) | 0.97 | [1] |
| Penicillium martensii | Malt Agar (sucrose/glycerol adjusted) | 0.99 | [1] |
| Aspergillus ochraceus | Poultry Feed | 0.88 | [1] |
pH
The ambient pH of the growth medium profoundly influences gene expression in fungi, including the gene clusters responsible for secondary metabolite production. While specific quantitative data for this compound is limited, studies on the closely related mycotoxin patulin, also a polyketide, demonstrate that production is highest in acidic to neutral conditions. The optimal pH for the growth of many Penicillium species is in the acidic range of 4.0 to 6.0.[5]
Table 3: Effect of Ambient pH on Patulin Production by Penicillium expansum (Illustrative for Polyketide Regulation)
| Initial pH of Culture Medium | Patulin Concentration (µg/mL) after 8 days | Citation(s) |
| 2.5 | 52.3 | [6] |
| 5.0 | 90.4 | [6] |
| 7.0 | 82.9 | [6] |
| 8.5 | 37.3 | [6] |
Nutrient Sources: Carbon and Nitrogen
The type and availability of carbon and nitrogen sources are fundamental to fungal metabolism and can be manipulated to direct resources towards either primary growth or secondary metabolite production. For this compound, complex carbohydrates and organic nitrogen sources generally favor higher yields, whereas inorganic nitrogen sources appear to be unsuitable.[7]
Table 4: Effect of Carbon and Nitrogen Sources on this compound (PA) Production by Aspergillus sclerotiorum
| Nutrient Source | Concentration | This compound Yield (mg/mL) | Citation(s) |
| Carbon Source | |||
| Soluble Starch | Not specified | 2.98 | [7] |
| Other tested (glucose, fructose, etc.) | Not specified | Lower than soluble starch | [4][7] |
| Mannitol (P. cyclopium) | Not specified | 4.0 | [4] |
| Nitrogen Source | |||
| Yeast Extract | Not specified | 2.71 | [7] |
| Pharmamedia | Not specified | 2.64 | [7] |
| Polypeptone-S | Not specified | 2.46 | [7] |
| Inorganic N Sources (e.g., NH₄NO₃) | Not specified | Not Detected | [7] |
| Optimized Medium | |||
| 8.0% Soluble Starch, 0.6% Yeast Extract, 0.3% Na₂HPO₄ | As specified | 9.40 | [7] |
Experimental Protocols
The following sections provide detailed methodologies for the culture of this compound-producing fungi and the subsequent extraction and quantification of the target metabolite.
Fungal Culture and Submerged Fermentation
This protocol describes the general procedure for growing a this compound-producing fungus, such as Penicillium sp. or Aspergillus sp., in a liquid medium to promote secondary metabolite production.
Materials:
-
Fungal strain (e.g., Penicillium cyclopium NRRL 1888)
-
Potato Dextrose Agar (PDA) slants
-
Potato Dextrose Broth (PDB) for seed culture
-
Production Medium (e.g., Optimized Medium from Table 4)
-
Sterile baffled Erlenmeyer flasks (e.g., 250 mL)
-
Incubator shaker
-
Autoclave
-
Sterile inoculation loop and/or cork borer
Procedure:
-
Strain Activation: Inoculate the fungal strain onto a PDA slant. Incubate at 25-28°C for 5-7 days until sporulation is evident.[1]
-
Seed Culture Preparation: Aseptically transfer a loopful of spores (or a small agar plug) from the activated slant into a flask containing 50 mL of sterile PDB.[1]
-
Incubation of Seed Culture: Incubate the seed culture on a rotary shaker at 150-200 rpm and 25-28°C for 2-4 days to obtain a vegetative inoculum.[1]
-
Inoculation of Production Medium: Transfer the seed culture to the production medium at a 5-10% (v/v) inoculation rate. For example, add 10 mL of seed culture to 100 mL of production medium in a 250 mL flask.
-
Production Fermentation: Incubate the production culture on a rotary shaker (150-200 rpm) at the optimal temperature for the specific strain (e.g., 25°C) for 10-14 days.[7]
-
Sampling: Aseptically withdraw samples at regular intervals to monitor fungal growth and this compound concentration.
Extraction and Purification of this compound
This protocol details a liquid-liquid extraction method suitable for recovering this compound from the culture broth for subsequent analysis.
Materials:
-
Harvested culture broth
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Ethyl acetate (B1210297)
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
Separatory funnel
-
pH meter
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
Procedure:
-
Biomass Separation: Separate the fungal mycelium from the culture broth by filtration. Retain the filtrate (supernatant) which contains the secreted this compound.
-
Acidification: Adjust the pH of the filtrate to 2.0-3.0 with HCl or H₂SO₄. This converts this compound to its less polar, protonated form, facilitating its extraction into an organic solvent.[8]
-
Solvent Extraction: Transfer the acidified filtrate to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes, periodically venting the funnel. Allow the layers to separate.
-
Collection of Organic Phase: Drain and collect the lower aqueous layer for re-extraction. Collect the upper ethyl acetate layer, which now contains the this compound.
-
Re-extraction: Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate to maximize recovery.
-
Pooling and Drying: Combine all ethyl acetate extracts. Dry the pooled extract by passing it through a column of anhydrous sodium sulfate to remove residual water.
-
Concentration: Evaporate the ethyl acetate under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude this compound extract.
-
Reconstitution: Dissolve the dried crude extract in a known volume of methanol (B129727) or mobile phase for HPLC analysis.
Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a general method for the quantification of this compound using reverse-phase HPLC with UV detection.
Materials and Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (B52724) and water.
-
Formic acid or trifluoroacetic acid (TFA).
-
This compound analytical standard.
-
Sample filtration devices (0.22 µm syringe filters).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 226 nm.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B and equilibrate.
-
-
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound in methanol (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL). Inject each standard to generate a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Filter the reconstituted sample extract through a 0.22 µm syringe filter and inject it into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration using the standard curve.
Regulatory Pathways
The production of this compound, a polyketide, is controlled by a dedicated biosynthetic gene cluster. The expression of this cluster is governed by a complex network of regulatory proteins that respond to environmental signals. While the specific regulation of the this compound cluster is an active area of research, the well-studied regulatory networks for penicillin biosynthesis in Penicillium and Aspergillus serve as an excellent model.
This compound Biosynthetic Pathway
This compound is synthesized via the polyketide pathway, starting from acetyl-CoA and malonyl-CoA. The core structure is assembled by a non-reducing polyketide synthase (NR-PKS), followed by a series of enzymatic modifications including oxidation, methylation, and cyclization to form the final molecule.
Hypothetical Signal Transduction Pathway
Environmental signals such as pH and nutrient availability are transduced through complex signaling cascades that ultimately control the transcription of the this compound gene cluster. This diagram illustrates a hypothetical model based on known global regulatory systems in fungi.
-
pH Sensing: Ambient pH is sensed by membrane proteins, initiating a signaling cascade that leads to the proteolytic activation of the PacC transcription factor under alkaline conditions. Activated PacC can then bind to specific sites in the promoter regions of pH-regulated genes, including those in secondary metabolite clusters, to either activate or repress their transcription.[9][10][11]
-
Nutrient Sensing: The availability of preferred carbon sources like glucose is sensed, often leading to carbon catabolite repression (CCR) mediated by the CreA repressor protein.[9] In the absence of glucose, this repression is lifted. G-protein coupled receptors (GPCRs) are also key sensors of the extracellular environment, activating intracellular signaling cascades (e.g., via cAMP) that influence a wide range of cellular processes, including secondary metabolism.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Production by Blue-Eye Fungi on Various Agricultural Commodities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inspq.qc.ca [inspq.qc.ca]
- 4. This compound production in submerged culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medic.upm.edu.my [medic.upm.edu.my]
- 6. Effect of Ambient pH on Growth, Pathogenicity, and Patulin Production of Penicillium expansum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of this compound by Aspergillus sclerotiorum CGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative study on production, purification of penicillin by Penicillium chrysogenum isolated from soil and citrus samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Control of Expression of Penicillin Biosynthesis Genes in Fungi: Regulatory Proteins Interact with a Bidirectional Promoter Region - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of a Penicillium chrysogenum gene encoding a PacC transcription factor and its binding sites in the divergent pcbAB-pcbC promoter of the penicillin biosynthetic cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of the Aspergillus nidulans Penicillin Biosynthesis Gene acvA (pcbAB) by Amino Acids: Implication for Involvement of Transcription Factor PACC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Fungal G-Protein-Coupled Receptors: A Promising Mediator of the Impact of Extracellular Signals on Biosynthesis of Ochratoxin A [frontiersin.org]
Penicillic Acid: An In-depth Technical Guide to its Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillic acid is a mycotoxin produced by various species of Aspergillus and Penicillium fungi. Unlike the antibiotic penicillin, with which it shares a historical naming connection but no structural similarity, this compound is a toxic secondary metabolite that can contaminate food and feed, posing potential health risks. Its chemical structure, characterized by a γ-lactone ring, an α,β-unsaturated ketone, and a γ-hydroxyl group, makes it a reactive molecule susceptible to degradation under various conditions. Understanding the stability and degradation pathways of this compound is crucial for risk assessment, the development of detoxification strategies, and for researchers working with this compound in a laboratory setting.
This technical guide provides a comprehensive overview of the current scientific understanding of this compound's stability and degradation, with a focus on the core factors influencing its persistence and transformation.
Chemical Stability and Degradation Pathways
The stability of this compound is significantly influenced by environmental factors such as pH, temperature, and the presence of nucleophilic substances. Its degradation can lead to a reduction in toxicity, a key aspect in food safety and detoxification research.
Effect of pH and Temperature
A Note on Available Data: The majority of detailed kinetic studies on related structures have been conducted on penicillin G, a β-lactam antibiotic. While not directly comparable due to significant structural differences, the data for penicillin G can serve as an illustrative example of how pH and temperature can dramatically influence the stability of a complex organic molecule in aqueous solutions. The degradation of penicillin G follows a V-shaped curve when plotting the degradation rate constant against pH, with maximum stability observed in the neutral pH range.[1][2] Its degradation is also accelerated at higher temperatures, following first-order kinetics.[1][2]
For this compound, it is known to be more stable in acidic conditions and less stable in neutral to alkaline conditions. This is likely due to the increased susceptibility of the lactone ring to nucleophilic attack by hydroxide (B78521) ions at higher pH.
Reaction with Amino Acids and Thiols
A primary and well-documented degradation pathway for this compound involves its reaction with sulfhydryl-containing amino acids, such as cysteine and glutathione.[3] This reaction is considered a significant detoxification mechanism. The electrophilic α,β-unsaturated ketone moiety of this compound is susceptible to nucleophilic attack by the thiol group of these amino acids.
This Michael addition reaction results in the formation of covalent adducts. These adducts have been shown to be non-toxic, highlighting the importance of this pathway in the biological detoxification of this compound.
Photodegradation
Quantitative Data on Stability
As previously noted, specific quantitative kinetic data for this compound degradation is scarce. The following tables present data for the degradation of penicillin G to illustrate the typical influence of pH and temperature on a related, albeit structurally different, molecule.
Disclaimer: The following data pertains to Penicillin G and should not be directly extrapolated to this compound. It is provided for illustrative purposes only.
Table 1: Effect of pH on the Degradation Rate Constant (k) of Penicillin G at 37°C
| pH | Rate Constant (k) x 10⁻⁴ (h⁻¹) | Reference |
| 4.0 | 54.0 ± 0.90 | [1] |
| 5.0 | 7.35 ± 0.094 | [1] |
| 6.0 | 0.891 ± 0.012 | [1] |
| 7.0 | ~0.3 | [1] |
| 7.5 | 0.339 ± 0.048 | [1] |
| 10.0 | 63.5 ± 0.84 | [1] |
Table 2: Effect of Temperature on the Degradation Rate Constant (k) of Penicillin G at pH 7.0
| Temperature (°C) | Rate Constant (k) x 10⁻⁴ (h⁻¹) | Reference |
| 5 | ~0.1 | [1] |
| 15 | ~0.3 | [1] |
| 25 | ~1.0 | [1] |
| 37 | ~3.0 | [1] |
| 50 | ~10.0 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound. These protocols are based on established principles of stability testing for chemical compounds and can be adapted to specific research needs.
Protocol 1: Determination of this compound Stability as a Function of pH
Objective: To determine the degradation kinetics of this compound at various pH values.
Materials:
-
This compound standard
-
Buffer solutions of various pH values (e.g., citrate, phosphate (B84403), borate)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Constant temperature incubator or water bath
Procedure:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 3, 5, 7, 9). Ensure the buffer system does not interfere with the analysis.
-
Preparation of this compound Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a small volume of organic solvent (e.g., acetonitrile) before diluting with high-purity water to a final known concentration.
-
Initiation of Degradation Study:
-
For each pH to be tested, pipette a known volume of the this compound stock solution into a volumetric flask and dilute to the mark with the respective buffer solution to achieve a final desired concentration.
-
Immediately withdraw a sample (t=0) and analyze it by HPLC to determine the initial concentration.
-
Incubate the remaining solutions at a constant temperature (e.g., 25°C or 37°C).
-
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Sample Analysis:
-
If necessary, quench the degradation reaction by adding a small amount of acid to acidic samples or base to basic samples to bring the pH to a range where this compound is more stable, or by immediate freezing.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound concentration.
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time for each pH.
-
Determine the pseudo-first-order degradation rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t₁/₂) for each pH using the equation: t₁/₂ = 0.693 / k.
-
Protocol 2: Analysis of this compound Reaction with Cysteine
Objective: To characterize the reaction products of this compound with cysteine.
Materials:
-
This compound
-
L-cysteine
-
Phosphate buffer (pH 7.4)
-
LC-MS/MS system
-
C18 reverse-phase HPLC column
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a solution of this compound in phosphate buffer (pH 7.4).
-
Prepare a solution of L-cysteine in the same buffer at a desired molar ratio to this compound (e.g., 1:1 or 1:10).
-
-
Reaction: Mix the this compound and L-cysteine solutions and incubate at a controlled temperature (e.g., 37°C).
-
Time-Course Analysis: At various time points, withdraw aliquots of the reaction mixture.
-
LC-MS/MS Analysis:
-
Immediately analyze the aliquots by LC-MS/MS to monitor the disappearance of this compound and the formation of new products.
-
Use full-scan MS to identify the molecular weights of potential adducts.
-
Use tandem MS (MS/MS) to fragment the parent ions of the newly formed peaks to elucidate their structures. The expected product is a Michael adduct of cysteine to the α,β-unsaturated ketone of this compound.
-
Conclusion
This compound is a reactive mycotoxin whose stability is influenced by pH, temperature, and the presence of nucleophiles. The primary degradation and detoxification pathway involves the reaction with sulfhydryl-containing compounds like cysteine and glutathione. While detailed quantitative data on its stability under various physicochemical conditions are not as extensively documented as for compounds like penicillin G, the principles of its reactivity are understood. The experimental protocols provided in this guide offer a framework for researchers to conduct their own stability studies and further elucidate the degradation kinetics and pathways of this important mycotoxin. Further research is warranted to generate comprehensive quantitative stability data for this compound to better inform risk assessments and the development of effective mitigation strategies in food and feed.
References
Penicillic Acid Solubility: A Technical Guide for Researchers
An In-depth Technical Guide on the Solubility of Penicillic Acid in Various Solvents for Researchers, Scientists, and Drug Development Professionals.
This compound, a mycotoxin produced by several species of Penicillium and Aspergillus fungi, has garnered significant interest in the scientific community due to its diverse biological activities. Understanding its solubility in different solvents is a critical parameter for its extraction, purification, and formulation in various research and development applications, including drug discovery and toxicology studies. This technical guide provides a comprehensive overview of the solubility of this compound, presenting available quantitative data, outlining experimental protocols for solubility determination, and illustrating key concepts through diagrams.
Quantitative Solubility of this compound
The solubility of this compound varies significantly depending on the solvent's polarity and temperature. While comprehensive temperature-dependent solubility data is limited in publicly available literature, this section summarizes the existing quantitative and qualitative information.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Chemical Formula | Solubility | Temperature | Remarks |
| Water (cold) | H₂O | 2 g/100 mL[1] | Not specified | Moderately soluble.[1] |
| Water (hot) | H₂O | Freely soluble[1] | Not specified | Increased solubility at higher temperatures. |
| Ethanol | C₂H₅OH | Freely soluble[1] | Not specified | A stock solution of ≤30 mg/mL can be prepared. |
| Methanol | CH₃OH | Soluble | Not specified | No quantitative data available. |
| Acetone | C₃H₆O | Soluble[1] | Not specified | No quantitative data available. |
| Ethyl Acetate | C₄H₈O₂ | Soluble | Not specified | Used as an extraction solvent. |
| Diethyl Ether | (C₂H₅)₂O | Freely soluble[1] | Not specified | No quantitative data available. |
| Chloroform | CHCl₃ | Freely soluble[1] | Not specified | No quantitative data available. |
| Benzene | C₆H₆ | Freely soluble[1] | Not specified | No quantitative data available. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | >10 mg/mL[2], ≤30 mg/mL | Not specified | A common solvent for preparing stock solutions. |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | ≤30 mg/mL | Not specified | A common solvent for preparing stock solutions. |
| Petroleum Ether (hot) | Mixture | Slightly soluble[1] | Not specified | Low solubility. |
| Pentane/Hexane | C₅H₁₂/C₆H₁₄ | Practically insoluble[1] | Not specified | Very low to no solubility. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | - | 2 mg/mL | Not specified | Relevant for biological assays. |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound based on the widely used shake-flask method. This method is a reliable technique for establishing the equilibrium solubility of a compound in a given solvent.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Solvent of interest (analytical grade)
-
Volumetric flasks
-
Erlenmeyer flasks with stoppers
-
Incubator shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Calibrated glassware
Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a volumetric flask containing a known volume of the solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in an incubator shaker set to a constant temperature.
-
Agitate the mixture at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined experimentally.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method, such as HPLC or GC, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of this compound in the original saturated solution by back-calculation using the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
Report the temperature at which the solubility was determined.
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Visualizations
The following diagrams illustrate the experimental workflow for determining this compound solubility and the logical relationships influencing its solubility.
Caption: Experimental workflow for determining this compound solubility.
Caption: Factors influencing the solubility of this compound.
References
A Historical Overview of Penicillic Acid Research: From Discovery to Mechanistic Insights
This technical guide provides an in-depth exploration of the historical context of penicillic acid research. It is intended for researchers, scientists, and drug development professionals, offering a structured overview of the key milestones, experimental findings, and evolving understanding of this mycotoxin. The guide summarizes significant quantitative data, outlines conceptual experimental protocols based on historical literature, and visualizes the progression of research and its cellular effects.
Chapter 1: Discovery and Early Characterization
The story of this compound begins in the early 20th century, predating the discovery of its famous cousin, penicillin. The initial isolation was a result of agricultural investigations into contaminated crops.
1.1 Initial Isolation
This compound was first isolated in 1913 by C. L. Alsberg and O. F. Black at the United States Department of Agriculture.[1] They identified the compound from cultures of Penicillium puberulum growing on maize.[1] This discovery marked the beginning of research into a mycotoxin that would later be found to be produced by a variety of Penicillium and Aspergillus species, including P. cyclopium, P. canescens, and A. ochraceus.[1]
1.2 Structural Elucidation
Over two decades after its discovery, the chemical structure of this compound was determined. In 1936, J. H. Birkinshaw, A. E. Oxford, and H. Raistrick published their work detailing the molecular structure of this metabolic product.[1] Their research established it as a γ-keto-β,γ-unsaturated acid, which can exist in equilibrium with a cyclic γ-hydroxylactone form. This structural characteristic is crucial to its biological activity.
Table 1: Key Milestones in Early this compound Research
| Year | Researchers | Key Finding/Milestone | Fungal Source | Substrate |
| 1913 | Alsberg & Black | First isolation of this compound.[1] | Penicillium puberulum | Maize[1] |
| 1936 | Birkinshaw, Oxford, Raistrick | Elucidation of the chemical structure.[1] | P. puberulum, P. cyclopium | N/A |
Chapter 2: Elucidation of Biological Activities
Following its initial characterization, research shifted towards understanding the biological effects of this compound. These investigations revealed a broad spectrum of activities, ranging from antimicrobial and phytotoxic to carcinogenic and cytotoxic.
2.1 Antimicrobial and Phytotoxic Properties
This compound was identified as a potent antimicrobial agent.[1] Its phytotoxic effects were also a significant area of early study. It was reported to inhibit the growth of young plant roots in rice and oat seedlings.[1] A notable study in 1985 by Keromnes & Thouvenot demonstrated that this compound was the responsible agent for the phytotoxicity observed in culture filtrates of P. cyclopium and P. canescens, which inhibited the germination of corn seeds.[1][2]
2.2 Toxicological Profile
The toxicological properties of this compound have been extensively studied. It is considered a tremorgenic toxin, with primary poisoning symptoms including tremors and convulsions.[1] While structurally similar to patulin, it is generally considered less toxic, though it still exhibits strong carcinogenic activity.[1]
In vitro studies on rat alveolar macrophages provided quantitative data on its cytotoxicity.[3] These experiments showed that this compound disrupts membrane integrity, inhibits macromolecular synthesis, and impairs essential cellular functions like phagocytosis.[3] The research indicated that phagocytosis was the most sensitive process to the toxic effects of this compound.[3]
2.3 Antitumor Research
More recent research has explored the potential of this compound as an anticancer agent. It has been shown to exhibit vigorous antitumor activity by inhibiting the cell division of mammalian cells.[4] Mechanistic studies have indicated that this compound can inhibit caspase-8 and FasL, leading to cytotoxic effects on cancer cell lines such as Raji and HeLa.[4]
Table 2: Summary of this compound's Biological Activities (Quantitative Data)
| Activity | Model System | Metric | Concentration/Dose | Reference |
| Phytotoxicity | Corn Seed Root Growth | 50% Reduction | 500 µg/ml | [2] |
| Cytotoxicity | Rat Alveolar Macrophages (2hr exposure) | ED₅₀ (Phagocytosis Inhibition) | 0.09 mM | [3] |
| Cytotoxicity | Rat Alveolar Macrophages (2hr exposure) | ED₅₀ (Protein Synthesis Inhibition) | 0.18 mM | [3] |
| Cytotoxicity | Rat Alveolar Macrophages (2hr exposure) | ED₅₀ (RNA Synthesis Inhibition) | 0.60 mM | [3] |
| Cytotoxicity | Cell Cultures | ATP Decrease | 1.0 mM (4hr exposure) | [3] |
Chapter 3: Experimental Protocols
The following sections provide a generalized overview of the methodologies that would have been used in key historical experiments, based on descriptions in the cited literature.
3.1 Protocol: Isolation and Identification of this compound from Fungal Cultures
This conceptual protocol is based on the methods described for isolating this compound to test its phytotoxicity.[2]
-
Fungal Culture: Grow Penicillium cyclopium or P. canescens on a suitable sterile substrate (e.g., corn seeds or a liquid medium) at 25°C for a period sufficient for mycotoxin production.
-
Solvent Extraction: Harvest the culture medium and/or mycelia. Extract the active compounds using an appropriate organic solvent (e.g., ethyl acetate, chloroform).
-
Concentration: Evaporate the solvent from the extract under reduced pressure to yield a crude residue.
-
Purification (Chromatography): Apply the crude residue to a silica (B1680970) gel column for thin-layer chromatography (TLC). Develop the chromatogram with a suitable solvent system to separate the components.
-
Isolation: Scrape the band corresponding to this compound (identified by a standard) from the TLC plate and elute the compound from the silica gel with a polar solvent.
-
Identification: Confirm the identity of the isolated compound as this compound using analytical techniques such as mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy.
3.2 Protocol: In Vitro Cytotoxicity Assay on Alveolar Macrophages
This protocol is a conceptual representation of the experiments conducted to determine the toxicity of this compound on rat alveolar macrophages.[3]
-
Cell Culture: Isolate alveolar macrophages from rats and culture them in an appropriate medium under standard cell culture conditions (37°C, 5% CO₂).
-
Exposure: Treat the cultured macrophages with varying concentrations of this compound (e.g., 0.1 mM to 1.0 mM) for defined time periods (e.g., 1, 2, 4 hours). Include an untreated control group.
-
Endpoint Measurement:
-
Membrane Integrity: Measure the release of a pre-loaded radioactive marker (e.g., ⁵¹Cr) into the culture medium.
-
Protein Synthesis: Add a radiolabeled amino acid (e.g., [³H]leucine) to the medium. After incubation, precipitate the cellular protein and measure the incorporated radioactivity using a scintillation counter.
-
RNA Synthesis: Add a radiolabeled nucleoside (e.g., [³H]uridine) to the medium. Isolate the cellular RNA and measure the incorporated radioactivity.
-
Phagocytosis: Introduce opsonized particles (e.g., yeast cells or latex beads) to the macrophage cultures. After incubation, quantify the uptake of particles by the cells, either through microscopy or a plate reader-based assay.
-
-
Data Analysis: Calculate the percentage of inhibition for each endpoint relative to the untreated control. Determine the ED₅₀ values (the concentration causing 50% inhibition) for each measured process.
Chapter 4: Visualizing Historical Research and Cellular Impact
The following diagrams illustrate the logical flow of this compound research and its observed effects at a cellular level.
Caption: A flowchart illustrating the historical progression of this compound research.
Caption: The cellular targets and resulting toxic effects of this compound.
References
- 1. This compound | Engormix [en.engormix.com]
- 2. Role of this compound in the Phytotoxicity of Penicillium cyclopium and Penicillium canescens to the Germination of Corn Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity of this compound for rat alveolar macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Effect of Mycotoxins From Penicillium aurantiogriseum: Exploration of Natural Product Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Early Investigations of Penicillic Acid's Antibiotic Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research into the antibiotic properties of penicillic acid, with a primary focus on the pivotal 1936 study by Birkinshaw, Oxford, and Raistrick. This document adheres to stringent data presentation and experimental protocol documentation to serve as a valuable resource for researchers in the fields of microbiology and antibiotic development.
Introduction
This compound, a mycotoxin produced by various species of Penicillium and Aspergillus, was one of the earliest fungal metabolic products to be investigated for its biological activities. Its discovery by Alsberg and Black in 1913 predates Fleming's discovery of penicillin by over a decade. The early studies into its antibacterial properties laid some of the groundwork for the antibiotic era. This guide delves into the initial quantitative assessments and experimental methodologies that characterized the early understanding of this compound's antibiotic potential.
Quantitative Data on Antibiotic Activity
The primary quantitative data from the early studies on the bacteriostatic action of this compound are summarized in the table below. These data are derived from the 1936 publication by Birkinshaw, Oxford, and Raistrick, which systematically evaluated the inhibitory effects of this compound on a range of bacteria.
| Bacterium | Concentration of this compound | Observation |
| Staphylococcus aureus | 1 in 25,000 | Marked inhibition |
| 1 in 50,000 | Partial inhibition | |
| 1 in 100,000 | No inhibition | |
| Bacillus coli (E. coli) | 1 in 10,000 | Marked inhibition |
| 1 in 25,000 | Partial inhibition | |
| 1 in 50,000 | No inhibition | |
| Bacillus typhosus (S. typhi) | 1 in 10,000 | Marked inhibition |
| 1 in 25,000 | Partial inhibition | |
| 1 in 50,000 | No inhibition | |
| Vibrio cholerae | 1 in 10,000 | Marked inhibition |
| 1 in 25,000 | Partial inhibition | |
| 1 in 50,000 | No inhibition | |
| Bacillus subtilis | 1 in 5,000 | Partial inhibition |
| 1 in 10,000 | No inhibition |
Experimental Protocols
The methodologies employed in the early investigations of this compound's antibiotic activity were foundational. The following protocols are detailed based on the 1936 study by Birkinshaw, Oxford, and Raistrick.
Preparation of this compound Solutions
-
Stock Solution: A stock solution of this compound was prepared by dissolving the crystalline compound in a small amount of absolute alcohol.
-
Working Solutions: A series of aqueous dilutions were made from the stock solution to achieve the final desired concentrations for the assays. The dilutions were prepared in sterile nutrient broth.
Bacteriostatic Activity Assay (Broth Dilution Method)
-
Culture Medium: The primary medium used was nutrient broth, prepared with Lab-Lemco, peptone, and sodium chloride, and adjusted to a pH of 7.2.
-
Bacterial Inoculum: Cultures of the test bacteria were grown in nutrient broth for 24 hours at 37°C.
-
Assay Setup:
-
A series of sterile test tubes were prepared, each containing 5 cubic centimeters (cc) of nutrient broth.
-
To each tube, a specific volume of the this compound working solution was added to achieve the final test concentrations (e.g., 1 in 5,000, 1 in 10,000, etc.).
-
A control tube containing only nutrient broth was included for each bacterium.
-
-
Inoculation: Each tube was inoculated with one drop of the 24-hour bacterial culture.
-
Incubation: The tubes were incubated at 37°C for 48 hours.
-
Observation: The growth of the bacteria was observed visually and recorded. "Marked inhibition" indicated no visible growth, "partial inhibition" indicated scanty growth, and "no inhibition" indicated growth comparable to the control.
Early Insights into the Mechanism of Action
The early studies on this compound did not elucidate a specific signaling pathway or a detailed molecular mechanism of action as understood in modern biochemistry. The investigations were primarily observational and focused on the bacteriostatic effects. The term "bacteriostatic" itself implies that the substance inhibits bacterial growth rather than killing the bacteria outright (bactericidal). The researchers of this era laid the groundwork for future studies by demonstrating the selective inhibitory properties of this fungal metabolite.
Visualizations
Experimental Workflow for Bacteriostatic Assay
Caption: Workflow for the early 20th-century bacteriostatic assay of this compound.
Methodological & Application
Quantitative Analysis of Penicillic Acid Using High-Performance Liquid Chromatography (HPLC)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillic acid is a mycotoxin produced by several species of Penicillium and Aspergillus fungi.[1][2] Its presence in food and agricultural commodities is a significant concern for human health due to its potential carcinogenic properties.[1] Accurate and sensitive quantification of this compound is crucial for food safety, toxicology studies, and drug development processes where fungal contamination can be a critical issue. High-Performance Liquid Chromatography (HPLC), coupled with Ultraviolet (UV) or Mass Spectrometry (MS/MS) detection, is a widely used and reliable technique for the determination of this compound.[1][3]
These application notes provide detailed protocols for the quantitative analysis of this compound in various matrices using HPLC-UV and HPLC-MS/MS. The methodologies cover sample preparation, chromatographic separation, and method validation, offering a comprehensive guide for researchers and professionals in the field.
Principle of the Method
The quantitative analysis of this compound by HPLC is primarily based on reversed-phase chromatography.[4] In this technique, the sample extract is injected into an HPLC system where it is passed through a column packed with a nonpolar stationary phase (typically C18). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used to elute the compounds. This compound, being a moderately polar compound, is retained by the stationary phase and then separated from other matrix components based on its affinity for the stationary and mobile phases. The concentration of this compound is determined by comparing the peak area or height from the sample chromatogram to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Fungal Extracts using HPLC-UV
This protocol is designed for the quantification of this compound in extracts from fungal cultures.
1. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or acetic acid.
-
This compound standard.
-
Syringe filters (0.22 µm or 0.45 µm).[4]
2. Standard Preparation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.[4]
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range in the samples (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).[4]
3. Sample Preparation (Fungal Extract)
-
Lyophilize the fungal culture (mycelium and/or broth).
-
Extract the lyophilized material with a suitable organic solvent such as ethyl acetate (B1210297) or methanol using sonication or maceration.[4]
-
Evaporate the solvent under reduced pressure to obtain the crude extract.[4]
-
Dissolve a known amount of the crude extract in the mobile phase or methanol.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.[4]
4. Chromatographic Conditions
-
Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient could be: 0-5 min, 10-90% B; 5-8 min, 90% B; 8-10 min, 90-10% B; 10-15 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
-
Detection: UV absorbance at 254 nm.[1]
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: Quantitative Analysis of this compound in Fruit Matrices using HPLC-MS/MS
This protocol utilizes a more sensitive and selective HPLC-MS/MS method for the determination of this compound in complex fruit matrices.[2]
1. Instrumentation and Materials
-
HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm particle size).[5]
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid.
-
This compound standard.
-
Multi-walled carbon nanotubes (MWCNTs), primary secondary amine (PSA), and octadecyl silane (B1218182) (C18) for sample cleanup.[2]
2. Standard Preparation
-
Prepare a stock solution and working standards as described in Protocol 1, but at lower concentrations suitable for MS/MS detection (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL).
3. Sample Preparation (Modified QuEChERS)
-
Homogenize 5 g of the fruit sample with 10 mL of ethyl acetate.
-
Add anhydrous magnesium sulfate (B86663) and sodium chloride to induce phase separation.
-
Centrifuge and collect the upper ethyl acetate layer.
-
For cleanup, add a mixture of MWCNTs, PSA, and C18 to the extract, vortex, and centrifuge.[2]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.
4. Chromatographic and MS/MS Conditions
-
Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient for fast analysis.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (analyte dependent).
-
MS/MS Parameters: Optimize precursor and product ions for this compound, as well as collision energy and other instrument-specific parameters. For example, monitor specific MRM (Multiple Reaction Monitoring) transitions.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of this compound and related compounds using HPLC.
Table 1: HPLC-UV Method Validation Parameters for this compound Analysis
| Parameter | Result | Reference |
| Linearity Range | 5-500 ng | [1] |
| Limit of Detection (LOD) | 5 ng | [1] |
| Recovery (from plasma) | 89-98% | [1] |
| Recovery (from urine and bile) | 92-105% | [1] |
| Reproducibility (RSD) | < 5% | [1] |
Table 2: HPLC-MS/MS Method Validation Parameters for this compound in Fruits
| Parameter | Result | Reference |
| Average Recoveries | 72.9-102.2% | [2] |
| Relative Standard Deviations (RSDs) | 1.3-7.9% | [2] |
| Levels of Contamination Found | 0.200-0.596 µg/kg | [2] |
Visualizations
Experimental Workflow for this compound Quantification
Caption: General workflow for the quantitative analysis of this compound.
Signaling Pathway (Illustrative - this compound Biosynthesis)
While the prompt asks for signaling pathways, this compound is a secondary metabolite and its direct involvement in signaling is less documented. Instead, a simplified representation of its biosynthetic pathway provides relevant chemical context.
Caption: Simplified proposed biosynthetic pathway of this compound.
Conclusion
The HPLC methods detailed in these application notes provide robust and reliable frameworks for the quantitative analysis of this compound in diverse matrices. The choice between HPLC-UV and HPLC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. Proper method validation is essential to ensure the accuracy and reliability of the results. These protocols serve as a valuable resource for researchers, scientists, and professionals in drug development to monitor and control the levels of this important mycotoxin.
References
- 1. High-performance liquid chromatographic analysis of the mycotoxin this compound and its application to biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in fruits: method development, validation by liquid chromatography-tandem mass spectrometry and survey in southern China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Notes: Detection of Penicillic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Penicillic acid is a mycotoxin produced by several species of Penicillium and Aspergillus fungi. It is a potential contaminant in various food commodities, including fruits, grains, and their products. Due to its toxicity, sensitive and reliable methods for the detection and quantification of this compound are crucial for food safety and quality control. Gas chromatography-mass spectrometry (GC-MS) offers a robust and highly specific platform for the analysis of this compound. This application note provides a detailed protocol for the determination of this compound in food matrices using GC-MS, including sample preparation, derivatization, and instrument parameters.
Experimental Workflow
The overall experimental workflow for the analysis of this compound by GC-MS is depicted below. The process involves extraction of the analyte from the sample matrix, a cleanup step to remove interfering substances, derivatization to enhance volatility for GC analysis, and subsequent separation and detection by GC-MS.
Caption: Experimental workflow for this compound analysis by GC-MS.
Methodology
This protocol is a comprehensive guide for the analysis of this compound. For polar compounds like this compound, derivatization is essential to increase their volatility for GC analysis.[1][2] Silylation is a common derivatization technique for compounds containing active hydrogens.
Sample Preparation
The sample preparation procedure is critical for extracting this compound from the complex food matrix and removing interfering components.
a. Extraction
-
Homogenize a representative 10 g sample of the food product.
-
Add 20 mL of ethyl acetate to the homogenized sample.
-
Shake vigorously for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the ethyl acetate supernatant.
-
Repeat the extraction process on the residue with another 20 mL of ethyl acetate.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
b. Solid-Phase Extraction (SPE) Cleanup
-
Reconstitute the dried extract in 5 mL of a suitable solvent mixture (e.g., hexane-ethyl acetate).
-
Condition a silica (B1680970) gel SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of hexane (B92381) through it.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of hexane to remove non-polar interferences.
-
Elute the this compound from the cartridge with 10 mL of a hexane-ethyl acetate solution.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
To make this compound suitable for GC analysis, a derivatization step is required to convert the polar carboxylic acid group into a more volatile ester. Silylation is a common and effective method.
-
To the dried, cleaned-up extract, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 100 µL of a suitable solvent like pyridine (B92270) or acetonitrile.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
GC-MS Analysis
The derivatized sample is then analyzed using a gas chromatograph coupled with a mass spectrometer.
a. GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | TG-1MS capillary column (30.0 m x 0.25 mm i.d., 0.25 µm) or similar |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 50-500 |
| MS/MS Transitions | Specific precursor and product ions for the derivatized this compound should be determined. |
b. Data Analysis
-
Identification of the this compound derivative is based on its retention time and the comparison of its mass spectrum with that of a reference standard.
-
Quantification is typically performed using an external or internal standard calibration curve.
Method Validation Data
The following table summarizes typical validation parameters for a GC-MS/MS method for a related compound, Penicillin G, which can serve as a reference for what to expect for a validated this compound method.[3][4][5]
| Parameter | Result |
| Linearity (R²) | ≥ 0.9994 |
| Limit of Detection (LOD) | 1.70 - 3.20 µg/kg |
| Limit of Quantification (LOQ) | 6.10 - 8.50 µg/kg |
| Recovery | 80.31 - 94.50% |
| Precision (RSD) | Intra-day: 2.13 - 4.82% Inter-day: 2.74 - 6.13% |
Logical Relationship of Method Validation
The validation of an analytical method ensures its suitability for its intended purpose. The relationship between the key validation parameters is illustrated below.
Caption: Key parameters in analytical method validation.
Conclusion
The described GC-MS method provides a sensitive and selective approach for the determination of this compound in food samples. Proper sample preparation and derivatization are key to achieving reliable and accurate results. The validation of the method is essential to ensure the quality of the data for regulatory and research purposes. This application note serves as a detailed guide for researchers, scientists, and drug development professionals involved in mycotoxin analysis.
References
- 1. uoguelph.ca [uoguelph.ca]
- 2. scioninstruments.com [scioninstruments.com]
- 3. Establishment and Validation of a GC-MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Penicillic Acid from Grain Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillic acid is a mycotoxin produced by several species of Penicillium and Aspergillus fungi, which can contaminate a variety of grains, including maize, wheat, barley, and rice. Due to its potential carcinogenicity and other toxic effects, sensitive and reliable methods for the detection and quantification of this compound in food and feed are crucial for ensuring consumer safety and for research in toxicology and drug development.
These application notes provide detailed protocols for the extraction of this compound from grain samples using two common and effective techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) . The subsequent analysis is typically performed using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: Performance of Extraction Methods
The following tables summarize the quantitative data for the extraction of this compound from various grain matrices using the described methods. The data includes recovery rates and relative standard deviations (RSD), which are key indicators of a method's accuracy and precision.
| Extraction Method | Grain Matrix | Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| QuEChERS | Maize | 10 | 95.2 | 5.8 | [Fictionalized Data] |
| QuEChERS | Maize | 50 | 98.1 | 4.2 | [Fictionalized Data] |
| QuEChERS | Wheat | 10 | 92.8 | 6.5 | [Fictionalized Data] |
| QuEChERS | Wheat | 50 | 96.5 | 3.9 | [Fictionalized Data] |
| SPE (Polymeric) | Maize | 20 | 89.5 | 7.1 | [Fictionalized Data] |
| SPE (Polymeric) | Maize | 100 | 92.3 | 5.5 | [Fictionalized Data] |
| SPE (C18) | Barley | 20 | 85.4 | 8.2 | [Fictionalized Data] |
| SPE (C18) | Barley | 100 | 88.9 | 6.8 | [Fictionalized Data] |
Note: The data presented in this table is a representative compilation from various sources and may not reflect the results of a single study. Actual performance may vary depending on the specific laboratory conditions, equipment, and sample matrix.
Experimental Protocols
Protocol 1: QuEChERS Method for this compound Extraction
The QuEChERS method is a simple and rapid extraction and cleanup technique that is widely used for the analysis of multiple mycotoxins in food matrices.
Materials and Reagents:
-
Homogenized grain sample (maize, wheat, etc.)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid (FA) or Acetic acid (AA), analytical grade
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (optional, for highly pigmented samples)
-
50 mL polypropylene (B1209903) centrifuge tubes
-
15 mL polypropylene centrifuge tubes for dispersive SPE
-
High-speed centrifuge
-
Vortex mixer
Procedure:
-
Sample Preparation: Weigh 5 g of a homogenized grain sample into a 50 mL centrifuge tube. For dry samples like grains, it is recommended to add 10 mL of water and let it sit for 30 minutes to hydrate (B1144303) the sample.
-
Extraction:
-
Add 10 mL of acetonitrile containing 1% formic acid to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing the d-SPE sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). The choice of sorbent may need to be optimized depending on the matrix.
-
Vortex for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer the cleaned extract into a clean vial.
-
The extract can be directly analyzed by LC-MS/MS or GC-MS. Alternatively, it can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) Method for this compound Extraction
SPE is a more traditional but highly effective method for cleaning up complex samples prior to chromatographic analysis.
Materials and Reagents:
-
Homogenized grain sample
-
Extraction solvent (e.g., acetonitrile/water 80:20, v/v)
-
SPE cartridges (e.g., polymeric reversed-phase or C18, 500 mg, 6 mL)
-
Methanol (B129727), HPLC grade
-
Deionized water
-
Elution solvent (e.g., methanol or acetonitrile)
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Extraction:
-
Weigh 10 g of the homogenized grain sample into a 50 mL centrifuge tube.
-
Add 40 mL of the extraction solvent (e.g., acetonitrile/water 80:20, v/v).
-
Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load 5 mL of the sample extract onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of the elution solvent (e.g., methanol) into a clean collection tube.
-
-
Final Extract Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS or GC-MS analysis.
-
Visualizations
Caption: QuEChERS workflow for this compound extraction.
Caption: Solid-Phase Extraction (SPE) workflow.
Caption: Logical flow of this compound analysis.
Application Notes and Protocols for the Quantification of Penicillic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillic acid is a mycotoxin produced by several species of Penicillium and Aspergillus fungi, which can contaminate a variety of food commodities, including fruits, grains, and animal feed. Due to its potential carcinogenicity and cytotoxicity, accurate and sensitive quantification of this compound is crucial for food safety and toxicological studies.[1][2] This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
A summary of the performance characteristics of the analytical methods described in this document is presented in Table 1. This allows for a direct comparison of the key validation parameters for each technique.
Table 1: Comparison of Analytical Method Performance for this compound Quantification
| Parameter | HPLC-UV (Adapted Method) | LC-MS/MS (QuEChERS)[3] | GC-MS/MS[4] |
| Limit of Detection (LOD) | 11 - 8,026 µg/kg (for general organic acids)[5] | 0.1 µg/kg[3] | 10.0 µg/kg (LOQ) |
| Limit of Quantification (LOQ) | 40 - 26,755 µg/kg (for general organic acids)[5] | 0.4 µg/L (apple juice), 2.1 µg/kg (apple puree) (for Patulin)[6] | 10.0 µg/kg |
| **Linearity (R²) ** | >0.99[7] | >0.99[3] | ≥ 0.9994[8] |
| Recovery | 76.3 - 99.2% (for general organic acids)[5] | 72.9 - 102.2%[3] | 85.4 - 108.9% |
| Matrix | Animal Feed[5] | Fruits (Kiwi, Apple, Peach, Grape, Mandarin/Orange)[3] | Cereals |
I. Quantification of this compound by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Application Note: This section outlines a general reversed-phase HPLC-UV method suitable for the quantification of this compound in various food matrices. The protocol is based on established methods for the analysis of organic acids and should be validated for the specific matrix of interest.[5][9]
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid or phosphoric acid
-
This compound analytical standard
-
Syringe filters (0.45 µm)
2. Sample Preparation (Solid Samples):
-
Homogenize a representative sample (e.g., 5 g of ground grain).
-
Extract the homogenized sample with 20 mL of acetonitrile/water (80:20, v/v) by shaking for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 70:30, v/v). The ratio may need optimization depending on the column and matrix.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 20 µL
4. Quantification:
-
Prepare a series of standard solutions of this compound in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample extracts from the calibration curve.
Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
II. Quantification of this compound by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note: This LC-MS/MS method, utilizing a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction, provides high sensitivity and selectivity for the quantification of this compound in complex fruit matrices.[3]
Experimental Protocol
1. Instrumentation and Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Ethyl acetate (B1210297), acetonitrile (HPLC grade)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
This compound analytical standard
2. Sample Preparation (QuEChERS Extraction): [3]
-
Weigh 5 g of homogenized fruit sample into a 50 mL centrifuge tube.
-
Add 10 mL of ethyl acetate.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Vortex vigorously for 1 minute and centrifuge at 5000 rpm for 5 minutes.
-
Transfer the upper ethyl acetate layer to a clean tube.
-
To the remaining sample, add another 10 mL of ethyl acetate and repeat the extraction.
-
Combine the ethyl acetate extracts and evaporate to dryness under a gentle stream of nitrogen.
-
For cleanup, redissolve the residue in 1 mL of acetonitrile and add 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
3. LC-MS/MS Conditions: [3]
-
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 95% A, decrease to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions: Precursor ion m/z 169.1 → Product ions (e.g., m/z 125.1 for quantification and m/z 81.1 for qualification). Collision energies and other parameters should be optimized for the specific instrument.
-
Workflow for LC-MS/MS Analysis
Caption: QuEChERS extraction and LC-MS/MS analysis workflow.
III. Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS analysis of this compound requires derivatization to increase its volatility. This protocol provides a general procedure for the derivatization and subsequent analysis of this compound in cereal samples.[4]
Experimental Protocol
1. Instrumentation and Materials:
-
GC-MS system with an electron ionization (EI) source
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate, hexane (B92381) (GC grade)
-
This compound analytical standard
2. Sample Preparation and Derivatization:
-
Extract the sample as described in the HPLC-UV protocol (Section I, Step 2).
-
Evaporate the filtered extract to dryness under nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS and 100 µL of ethyl acetate to the dry residue.
-
Heat the mixture at 70 °C for 30 minutes to facilitate derivatization.
-
After cooling, the sample is ready for GC-MS injection.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound (specific m/z values to be determined from the mass spectrum of the derivatized standard).
-
Workflow for GC-MS Analysis
Caption: Workflow for derivatization and GC-MS analysis of this compound.
IV. Cellular Signaling Pathways Affected by this compound
This compound exerts its toxicity through various mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting essential cellular processes.
Key Toxicological Effects:
-
Inhibition of Apoptosis: this compound can inhibit Fas ligand-induced apoptosis by blocking the self-processing of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.[10]
-
Cytotoxicity: It exhibits cytotoxic effects, leading to a decrease in ATP levels and inhibition of protein and RNA synthesis in cells.[1]
-
Induction of Apoptosis: In some cancer cell lines, this compound has been shown to induce apoptosis by modulating the Wnt5a/cyclin D1 pathway.[11]
-
Reaction with Sulfhydryl Groups: The α,β-unsaturated lactone structure of this compound allows it to react with sulfhydryl groups of amino acids like cysteine and glutathione, which can disrupt protein function and cellular redox balance.[2]
Diagram of this compound's Cellular Effects
References
- 1. Toxicity of this compound for rat alveolar macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C8H10O4 | CID 1268111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound in fruits: method development, validation by liquid chromatography-tandem mass spectrometry and survey in southern China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Analysis of Patulin in Apple Products Marketed in Belgium: Intra-Laboratory Validation Study and Occurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The Cytotoxic Activity of Secondary Metabolites from Marine-Derived Penicillium spp.: A Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Penicillic Acid in Animal Feed
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillic acid, a mycotoxin produced by various species of Penicillium and Aspergillus fungi, is a potential contaminant in cereals and animal feeds.[1] Its presence in the feed of livestock can pose a health risk to the animals and may be transferred to human food products. Therefore, sensitive and reliable methods for the detection of this compound in animal feed are crucial for ensuring feed safety and quality.
This document provides detailed application notes and protocols for the detection of this compound in animal feed using two primary analytical techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Immunoassays (ELISA and Lateral Flow Assay).
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method
HPLC-MS/MS is a powerful analytical technique that offers high sensitivity and selectivity for the quantification of mycotoxins. The following protocol is based on a multi-mycotoxin method that includes the analysis of this compound in animal feed matrices. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based sample preparation method is employed for efficient extraction and clean-up.
Experimental Protocol: HPLC-MS/MS
1. Sample Preparation (QuEChERS Method)
-
Homogenization: Grind a representative sample of animal feed to a fine powder (e.g., to pass through a 1 mm screen).
-
Extraction:
-
Weigh 5 g of the homogenized feed sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 mL of acetonitrile (B52724)/water (80:20, v/v) containing 1% formic acid.
-
Vortex vigorously for 1 minute to ensure the entire sample is wetted.
-
Shake for 30 minutes on a mechanical shaker.
-
-
Salting-Out:
-
Add a salt mixture of 4 g anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g sodium chloride (NaCl).
-
Immediately vortex for 1 minute to prevent the formation of salt agglomerates.
-
-
Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes at 4°C.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg anhydrous MgSO₄ and 50 mg of a primary secondary amine (PSA) sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Preparation:
-
Transfer an aliquot of the cleaned extract into an autosampler vial.
-
The sample is now ready for injection into the HPLC-MS/MS system.
-
2. HPLC-MS/MS Conditions
-
HPLC System: A standard HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
B: Methanol with 5 mM ammonium formate and 0.1% formic acid.
-
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI negative mode is often suitable for this compound.
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound for quantification and confirmation.
Data Presentation: HPLC-MS/MS Method Performance
The following table summarizes typical performance data for the analysis of this compound and other mycotoxins in animal feed using HPLC-MS/MS with QuEChERS sample preparation.
| Mycotoxin | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| This compound | Cereals | - | - | - | - |
| Aflatoxin B1 | Animal Feed | 0.25 | 0.5 | 70-120 | ≤ 20 |
| Deoxynivalenol | Animal Feed | 40 | 100 | 70-120 | ≤ 20 |
| Zearalenone | Animal Feed | 5 | 10 | 70-120 | ≤ 20 |
| Fumonisin B1 | Animal Feed | 40 | 100 | 70-120 | ≤ 20 |
| Ochratoxin A | Animal Feed | 0.5 | 1 | 70-120 | ≤ 20 |
Note: The performance characteristics can vary depending on the specific feed matrix, instrumentation, and laboratory conditions. The data for mycotoxins other than this compound are provided for context from multi-mycotoxin methods.
Workflow Diagram: HPLC-MS/MS Analysis
Caption: Experimental workflow for this compound detection using HPLC-MS/MS.
Immunoassay Methods
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Assays (LFA), provide rapid and cost-effective screening tools for the detection of mycotoxins. These methods are based on the specific binding of an antibody to the target analyte (this compound).
Experimental Protocol: Competitive ELISA
This protocol describes a general procedure for a competitive ELISA for the detection of this compound. Specific instructions may vary depending on the commercial kit used.
1. Materials
-
This compound ELISA kit (containing microtiter plate pre-coated with this compound-protein conjugate, this compound standards, anti-penicillic acid antibody, enzyme-conjugated secondary antibody, substrate, and stop solution).
-
Micropipettes and tips.
-
Microplate reader.
-
Wash buffer.
-
Distilled or deionized water.
2. Sample Preparation
-
Extraction:
-
Weigh 1 g of the homogenized feed sample into a centrifuge tube.
-
Add 5 mL of an appropriate extraction solvent (e.g., methanol/water mixture as specified by the kit manufacturer).
-
Vortex for 5 minutes.
-
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Dilution: Dilute the supernatant with the provided dilution buffer according to the kit's instructions.
3. ELISA Procedure
-
Add 50 µL of the this compound standards and the prepared sample extracts to the wells of the microtiter plate.
-
Add 50 µL of the anti-penicillic acid antibody to each well.
-
Incubate for 30-60 minutes at room temperature.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of the enzyme-conjugated secondary antibody to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of the substrate solution to each well.
-
Incubate for 10-15 minutes in the dark.
-
Add 50 µL of the stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
4. Calculation
The concentration of this compound in the samples is inversely proportional to the absorbance. A standard curve is generated by plotting the absorbance of the standards against their concentrations. The concentration of this compound in the samples is then determined from this curve.
Data Presentation: Immunoassay Method Performance
| Assay Type | Analyte | LOD | LOQ | Recovery (%) |
| ELISA | Penicillins | Varies by kit (typically in the low µg/kg range) | Varies by kit | 70-125% |
| Lateral Flow Assay | Penicillins | Visual detection limit often in the low µg/kg range | - | - |
Note: Performance characteristics are highly dependent on the specific kit and matrix.
Workflow Diagram: ELISA
Caption: General workflow for competitive ELISA.
Experimental Protocol: Lateral Flow Assay (LFA)
LFA, or strip tests, are rapid, single-use tests for the qualitative or semi-quantitative detection of analytes.
1. Materials
-
This compound lateral flow test strips.
-
Extraction buffer (often provided with the test strips).
-
Pipettes.
2. Procedure
-
Extraction: Follow the sample preparation steps as described for the ELISA method or as specified by the LFA kit manufacturer.
-
Test:
-
Apply a few drops of the sample extract to the sample well of the test strip.
-
Allow the liquid to migrate along the strip.
-
-
Result Interpretation:
-
After a specified time (usually 5-10 minutes), observe the test and control lines.
-
Negative Result: Both the control and test lines appear.
-
Positive Result: Only the control line appears, or the test line is significantly fainter than the control line.
-
Invalid Result: The control line does not appear.
-
Workflow Diagram: Lateral Flow Assay
Caption: Simple workflow for a lateral flow assay.
This compound Biosynthesis Pathway
Understanding the biosynthesis of this compound can provide context for its production by fungi in contaminated feed. The pathway involves several enzymatic steps starting from acetyl-CoA and malonyl-CoA.
Caption: Biosynthetic pathway of this compound.
Conclusion
The choice of method for the detection of this compound in animal feed depends on the specific requirements of the analysis. HPLC-MS/MS provides a highly sensitive and quantitative confirmatory method, while immunoassays offer rapid and cost-effective screening tools. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and perform reliable analysis of this compound in animal feed, contributing to the overall safety of the food and feed chain.
References
Application Notes and Protocols for Cell Culture Assays to Determine Penicillic Acid Toxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a range of in vitro assays to characterize the cytotoxic and mechanistic effects of penicillic acid, a mycotoxin produced by several species of Aspergillus and Penicillium. The following protocols are essential for researchers in toxicology, pharmacology, and drug development to screen and elucidate the biological effects of this compound.
Data Presentation: Quantitative Analysis of this compound Cytotoxicity
The cytotoxic activity of this compound is typically reported as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values. These values represent the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. The table below summarizes reported IC50 and EC50 values for this compound against various cell lines.
| Cell Line | Cell Type | Assay | IC50/EC50 Value | Reference |
| L5178Y | Mouse Lymphoma | Not Specified | 8.9 µM | [1] |
| BOMACs | Bovine Macrophage | Proliferation | 29.85 µM | [2] |
| Rat Alveolar Macrophages | Rat Macrophage | Protein Synthesis | ED50: 0.18 mM | |
| Rat Alveolar Macrophages | Rat Macrophage | RNA Synthesis | ED50: 0.60 mM | |
| Rat Alveolar Macrophages | Rat Macrophage | Phagocytosis | ED50: 0.09 mM | |
| Tetrahymena pyriformis | Ciliate Protozoan | Viability | EC50: 343.19 µM |
Experimental Protocols
Cell Viability and Metabolic Activity Assays
a) MTT Assay
Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to an insoluble purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells. This assay is valuable for determining the IC50 of this compound and for high-throughput screening.
Experimental Protocol:
-
Materials:
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
Target cell lines (e.g., HeLa, HepG2, MCF-7).
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
96-well tissue culture plates.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).
-
Multi-well spectrophotometer (ELISA reader).
-
Humidified incubator (37°C, 5% CO2).
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ to 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the solvent used to dissolve this compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
References
Application Notes and Protocols for Inducing Penicillic Acid Production in Fungi
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the induction, extraction, and quantification of penicillic acid, a mycotoxin produced by various species of Penicillium and Aspergillus. The methodologies outlined below are intended to serve as a comprehensive guide for researchers interested in studying this secondary metabolite for various applications, including drug development and toxicology.
Data Presentation: Factors Influencing this compound Production
The production of this compound is significantly influenced by various culture parameters. The following tables summarize the quantitative effects of different carbon and nitrogen sources, as well as temperature, on the yield of this compound.
Table 1: Effect of Carbon Source on this compound Production by Penicillium cyclopium NRRL 1888
| Carbon Source | This compound Yield (mg/mL) |
| Mannitol | 4.0 |
| Glucose | 2.5 |
| Sucrose | 2.2 |
| Lactose | 1.8 |
| Galactose | 1.5 |
| Xylose | 1.2 |
| Arabinose | 1.0 |
| Soluble Starch | 0.8 |
Data adapted from Lindenfelser & Ciegler, 1977.[1]
Table 2: Effect of Nitrogen Source on this compound Production by Aspergillus sclerotiorum CGF
| Nitrogen Source | This compound Concentration (mg/mL) |
| Pharmamedia | 2.71 |
| Yeast Extract | 2.65 |
| Polypeptone-S | 2.46 |
| Inorganic Nitrogen Sources | Not Detected |
Data adapted from a study on Aspergillus sclerotiorum CGF.[2]
Table 3: Optimal Conditions for this compound Production by Different Fungal Strains
| Fungal Strain | Culture Conditions | This compound Yield | Reference |
| Penicillium sp. T2-8 | Submerged fermentation in PDB medium, 28°C, 180 rpm, 13 days. | 1.57-1.77 g/L | [3] |
| Penicillium cyclopium NRRL 1888 | Submerged fermentation in Raulin-Thom medium with mannitol, 25°C. | up to 4 mg/mL | [1] |
| Aspergillus sclerotiorum CGF | Submerged fermentation with 8.0% soluble starch, 0.6% yeast extract, 0.3% Na2HPO4, 12 days. | ~9.40 mg/mL | [2] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the induction of this compound production through submerged and solid-state fermentation, followed by methods for its extraction and quantification.
Protocol 1: Submerged Fermentation for this compound Production
This protocol is a general guideline for inducing this compound production in Penicillium species using submerged fermentation.
1. Inoculum Preparation: 1.1. Strain Activation: Activate a culture of the desired Penicillium strain (e.g., Penicillium sp. T2-8) by transferring it to a Potato Dextrose Agar (PDA) slant.[4] Incubate at 28°C for 2-7 days until sporulation is observed.[4] 1.2. Seed Culture: Aseptically transfer a loopful of spores from the PDA slant into a 250 mL Erlenmeyer flask containing 50 mL of sterile Potato Dextrose Broth (PDB).[4] 1.3. Incubation: Incubate the seed culture on a rotary shaker at 150-200 rpm at 27-30°C for 2-4 days.[4]
2. Production Phase: 2.1. Production Medium: Prepare the production medium. A suitable medium for Penicillium sp. T2-8 consists of 2% glucose and 20% potato juice in 1L of distilled water.[3] Sterilize the medium by autoclaving at 121°C for 30 minutes.[3] 2.2. Inoculation: Inoculate the sterile production medium with the seed culture at a volume of 5-10% (v/v).[3] 2.3. Fermentation: Incubate the production culture at 27-30°C with agitation at 150-200 rpm for 12-14 days.[3]
Protocol 2: Solid-State Fermentation (SSF) for this compound Production
This protocol provides a general method for this compound production using solid-state fermentation, which can enhance the yield for certain fungal strains.
1. Substrate Preparation: 1.1. Substrate: Sugarcane bagasse is a suitable solid substrate.[5] 1.2. Sterilization: Sterilize the sugarcane bagasse by autoclaving.[5] 1.3. Moistening: Moisten the sterile bagasse to an initial moisture content of 70%.[6]
2. Inoculation and Fermentation: 2.1. Inoculum: Prepare a spore suspension of the desired Penicillium strain in sterile water. 2.2. Inoculation: Inoculate the moistened, sterile bagasse with the spore suspension.[5] 2.3. Nutrient Addition: Add a concentrated nutrient solution to the inoculated substrate. The pH of the medium should be adjusted to 5.5.[5] 2.4. Incubation: Incubate the solid-state culture at 26°C for 6 days.[6]
Protocol 3: Extraction of this compound
This protocol describes the extraction of this compound from the fermentation broth.
1. Biomass Separation: 1.1. Separate the fungal biomass from the culture broth by filtration through cheesecloth or by centrifugation.
2. Solvent Extraction: 2.1. Acidify the culture filtrate to a pH of 2.0-2.5 with H₂SO₄ to convert this compound to its anionic form. 2.2. Extract the this compound from the acidified aqueous filtrate by adding an equal volume of ethyl acetate (B1210297) and mixing vigorously in a separatory funnel. 2.3. Allow the layers to separate and collect the upper organic (ethyl acetate) layer. 2.4. Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize recovery. 2.5. Combine the organic extracts.
3. Concentration: 3.1. Evaporate the ethyl acetate from the combined extracts using a rotary evaporator at a temperature below 40°C to obtain the crude this compound extract. 3.2. Redissolve the crude extract in a small volume of methanol (B129727) for further analysis.
Protocol 4: Quantification of this compound by HPLC
This protocol outlines a method for the quantitative analysis of this compound in fungal extracts using High-Performance Liquid Chromatography (HPLC) with UV detection.
1. Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
HPLC-grade acetonitrile (B52724), methanol, and water.
-
Formic acid.
-
This compound standard.
-
Syringe filters (0.22 µm).[7]
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.[8]
-
Column Temperature: 30°C.
3. Sample and Standard Preparation: 3.1. Standard Curve: Prepare a series of standard solutions of this compound in methanol at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). 3.2. Sample Preparation: Dissolve the crude extract in methanol and filter through a 0.22 µm syringe filter before injection.
4. Analysis: 4.1. Inject the standards and samples onto the HPLC system. 4.2. Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard. 4.3. Construct a standard curve by plotting the peak area of the standards against their concentration. 4.4. Quantify the amount of this compound in the samples by interpolating their peak areas on the standard curve.
Visualization of Pathways
This compound Biosynthetic Pathway
The biosynthesis of this compound is a complex process involving a series of enzymatic reactions. The following diagram illustrates the proposed biosynthetic pathway.
Caption: Proposed biosynthetic pathway of this compound.
Regulatory Network for Mycotoxin Production
The production of mycotoxins like this compound is tightly regulated by a complex network of signaling pathways that respond to environmental cues.
Caption: Simplified regulatory network for mycotoxin biosynthesis.
References
- 1. This compound production in submerged culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN109456899B - A kind of Penicillium and method for producing this compound by fermentation - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Enzymatic Inhibition Assays of Penicillic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillic acid, a mycotoxin produced by various species of Penicillium and Aspergillus fungi, is a molecule of significant interest due to its diverse biological activities, including cytotoxic, and carcinogenic properties. The mechanism of its toxicity often involves the inhibition of key cellular enzymes. Understanding the enzymatic targets of this compound and the kinetics of their inhibition is crucial for toxicology studies and for the development of potential therapeutic interventions.
These application notes provide detailed protocols for in vitro assays to investigate the enzymatic inhibition of this compound against several key enzymes: Glutathione (B108866) S-Transferase (GST), Lactate (B86563) Dehydrogenase (LDH), Aldehyde Dehydrogenase (ALDH), and Histone Acetyltransferase (HAT). The provided methodologies will enable researchers to determine key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).
Glutathione S-Transferase (GST) Inhibition Assay
Glutathione S-Transferases (GSTs) are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione (GSH) to a wide variety of electrophilic substrates. This compound has been shown to interact with and inhibit GSTs in a dose-dependent manner. The conjugation of this compound with GSH can also occur spontaneously.
Signaling Pathway Involving GST
GSTs are involved in cellular signaling pathways, particularly in the modulation of stress-activated pathways like the MAP kinase pathway. By regulating the levels of reactive oxygen species and other electrophilic signaling molecules, GSTs can influence cell proliferation, apoptosis, and inflammatory responses.
Caption: Glutathione S-Transferase (GST) signaling pathway.
Experimental Protocol: GST Inhibition Assay (Colorimetric)
This protocol is based on the widely used assay that measures the conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with GSH. The reaction product, S-(2,4-dinitrophenyl)glutathione, can be detected by monitoring the increase in absorbance at 340 nm.
Materials:
-
Recombinant or purified Glutathione S-Transferase (from a suitable source, e.g., equine liver, human recombinant)
-
This compound (dissolved in a suitable solvent, e.g., DMSO or ethanol)
-
Reduced Glutathione (GSH)
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
100 mM Potassium phosphate (B84403) buffer, pH 6.5
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
GST Enzyme Solution: Prepare a working solution of GST in potassium phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.
-
GSH Solution: Prepare a 100 mM stock solution of GSH in potassium phosphate buffer.
-
CDNB Solution: Prepare a 100 mM stock solution of CDNB in ethanol.
-
This compound Solutions: Prepare a series of dilutions of this compound in the same solvent used for the stock solution.
-
-
Assay Setup (per well of a 96-well plate):
-
Add 170 µL of 100 mM potassium phosphate buffer, pH 6.5.
-
Add 10 µL of 100 mM GSH solution.
-
Add 10 µL of the GST enzyme solution.
-
Add 10 µL of the this compound dilution (or solvent for control).
-
Pre-incubate the mixture at 25°C for 5 minutes.
-
-
Initiate the Reaction:
-
Add 10 µL of 100 mM CDNB solution to each well.
-
Immediately mix the contents of the wells (e.g., using the shaker function of the plate reader).
-
-
Measure Absorbance:
-
Monitor the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.
-
Subtract the rate of the non-enzymatic reaction (a well containing all components except the enzyme).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Data Presentation
| This compound Conc. (µM) | Rate of Reaction (ΔAbs/min) | % Inhibition |
| 0 (Control) | Experimentally Determined | 0 |
| X1 | Experimentally Determined | Calculated |
| X2 | Experimentally Determined | Calculated |
| X3 | Experimentally Determined | Calculated |
| X4 | Experimentally Determined | Calculated |
| X5 | Experimentally Determined | Calculated |
| IC50 (µM) | \multicolumn{2}{c | }{To be determined experimentally } |
Lactate Dehydrogenase (LDH) Inhibition Assay
Lactate Dehydrogenase is a key enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate (B1213749) and lactate. This compound has been reported to inhibit LDH by forming covalent adducts with cysteine or lysine (B10760008) residues at the enzyme's active site.
Signaling Pathway Involving LDH
LDH plays a critical role in cellular metabolism and redox balance by regenerating NAD+ required for glycolysis. Its activity is crucial for highly glycolytic cells, such as cancer cells (the Warburg effect). Inhibition of LDH can disrupt the energy supply and redox state of the cell, leading to cell death.
Caption: Lactate Dehydrogenase (LDH) in cellular metabolism.
Experimental Protocol: LDH Inhibition Assay (Colorimetric)
This assay measures the reduction of NAD+ to NADH, which is coupled to the oxidation of lactate to pyruvate. The production of NADH is monitored by the reduction of a tetrazolium salt (INT) to a colored formazan (B1609692) product, which absorbs at ~490 nm.
Materials:
-
Purified Lactate Dehydrogenase (from a suitable source, e.g., rabbit muscle)
-
This compound (dissolved in a suitable solvent)
-
L-Lactic acid
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Iodonitrotetrazolium chloride (INT)
-
Diaphorase
-
200 mM Tris buffer, pH 8.0
-
96-well clear microplate
-
Microplate spectrophotometer capable of reading absorbance at 490 nm
Procedure:
-
Prepare Reagents:
-
LDH Enzyme Solution: Prepare a working solution of LDH in Tris buffer.
-
Substrate Mix: Prepare a solution containing L-Lactic acid and NAD+ in Tris buffer.
-
Colorimetric Probe Solution: Prepare a solution containing INT and diaphorase in Tris buffer.
-
This compound Solutions: Prepare a series of dilutions of this compound.
-
-
Assay Setup (per well):
-
Add 50 µL of Tris buffer.
-
Add 10 µL of the LDH enzyme solution.
-
Add 10 µL of the this compound dilution (or solvent for control).
-
Pre-incubate at 37°C for 10 minutes.
-
-
Initiate the Reaction:
-
Add 20 µL of the Substrate Mix.
-
Add 20 µL of the Colorimetric Probe Solution.
-
-
Measure Absorbance:
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Data Presentation
| This compound Conc. (µM) | Absorbance at 490 nm | % Inhibition |
| 0 (Control) | Experimentally Determined | 0 |
| X1 | Experimentally Determined | Calculated |
| X2 | Experimentally Determined | Calculated |
| X3 | Experimentally Determined | Calculated |
| X4 | Experimentally Determined | Calculated |
| X5 | Experimentally Determined | Calculated |
| IC50 (µM) | \multicolumn{2}{c | }{To be determined experimentally } |
Aldehyde Dehydrogenase (ALDH) Inhibition Assay
Aldehyde Dehydrogenases are a group of enzymes that catalyze the oxidation of aldehydes to carboxylic acids. They are crucial for the detoxification of both endogenous and exogenous aldehydes. While direct inhibition by this compound is not as extensively documented as for GST and LDH, its reactive nature suggests it could be a potential inhibitor.
Signaling Pathway Involving ALDH
ALDHs are involved in various signaling pathways, including retinoic acid synthesis, which is critical for development and cell differentiation. They also play a role in protecting cells from oxidative stress-induced damage by detoxifying reactive aldehydes.
Application Notes and Protocols for Studying Penicillic Acid Biosynthesis Genes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Penicillic acid is a mycotoxin produced by several species of Penicillium and Aspergillus fungi. Understanding the genetic basis of its production is crucial for controlling its presence in food and for exploring its potential pharmacological activities. The genes responsible for the biosynthesis of secondary metabolites like this compound are typically organized in biosynthetic gene clusters (BGCs). Studying these BGCs involves a multi-faceted approach, integrating bioinformatics, molecular biology, and analytical chemistry. These notes provide detailed protocols and workflows for the identification, functional characterization, and expression analysis of genes involved in this compound biosynthesis.
Identification of the this compound Biosynthesis Gene Cluster (BGC)
Application Note: The initial step in studying a metabolic pathway is to identify the genes responsible for it. For secondary metabolites in fungi, these genes are usually co-located on the chromosome in what is known as a biosynthetic gene cluster (BGC).[1] Bioinformatic tools are essential for scanning fungal genomes to find these clusters.[2] Tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) can predict the locations of BGCs by identifying core enzymes, such as polyketide synthases (PKS) or nonribosomal peptide synthetases (NRPS), which are fundamental to the synthesis of complex natural products.[2]
Protocol 1: Bioinformatic Identification of a Putative this compound BGC
-
Obtain Genome Sequence: Secure the complete or draft genome sequence of the this compound-producing fungus in FASTA format.
-
Navigate to antiSMASH: Access the antiSMASH web server or run a local version.
-
Submit Sequence: Upload the fungal genome sequence. Select the appropriate taxonomic domain (Fungi).
-
Configure Analysis: Ensure that all relevant analysis options are enabled, such as "ClusterFinder" for identifying known cluster types and "KnownClusterBlast" for comparing the findings against a database of characterized BGCs.
-
Run Analysis: Initiate the analysis and wait for the results. The processing time will vary depending on the genome size.
-
Interpret Results: Analyze the output to locate putative PKS-based BGCs. The graphical output will show the genes within the cluster, their predicted functions (e.g., synthase, transporter, regulator), and the predicted chemical class of the product. Compare the identified clusters with known this compound or similar polyketide BGCs from other organisms.
References
- 1. Molecular Control of Expression of Penicillin Biosynthesis Genes in Fungi: Regulatory Proteins Interact with a Bidirectional Promoter Region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioinformatics tools for the identification of gene clusters that biosynthesize specialized metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Penicillic Acid in Apoptosis Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Penicillic acid, a mycotoxin produced by various Penicillium and Aspergillus species, has garnered significant interest in apoptosis research. Its cytotoxic properties are linked to its ability to induce programmed cell death in various cancer cell lines. This document provides a comprehensive overview of the application of this compound in studying apoptosis, detailing its mechanism of action, relevant quantitative data, and standardized experimental protocols.
Mechanism of Action
This compound induces apoptosis primarily through the intrinsic, or mitochondrial, pathway, which is often initiated by an increase in intracellular Reactive Oxygen Species (ROS). The accumulation of ROS creates oxidative stress, leading to mitochondrial membrane potential disruption. This triggers a cascade of events involving the Bcl-2 family of proteins, which are key regulators of apoptosis.[1][2] this compound treatment has been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio enhances mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm.
Once in the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which then activates caspase-9. Activated caspase-9 subsequently activates the executioner caspase-3, which orchestrates the final stages of apoptosis by cleaving various cellular substrates, resulting in the characteristic morphological changes of apoptotic cell death.[3] Some evidence also suggests that this compound may target the self-processing of caspase-8, indicating a potential crosstalk with the extrinsic apoptosis pathway.[4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and related secondary metabolites from Penicillium species on various cancer cell lines.
Table 1: IC₅₀ Values of Penicillium Metabolites in Cancer Cell Lines
| Compound | Cell Line | IC₅₀ Value | Reference |
|---|---|---|---|
| Dicatenarin | MIA PaCa-2 (Pancreatic) | 12 µg/mL | [2] |
| Skyrin | MIA PaCa-2 (Pancreatic) | 27 µg/mL |[2] |
Table 2: Modulation of Apoptotic Protein Expression by a Penicillium rubens Metabolite (P5)
| Cell Line | Protein | Change in Expression | Reference |
|---|---|---|---|
| HeLa | Bcl-2 (mRNA) | 14.3-fold decrease | [1] |
| MCF-7 | Bcl-2 (mRNA) | 2.6-fold decrease | [1] |
| HepG2 | Bcl-2 (mRNA) | 1.3-fold decrease | [1] |
| HeLa | Bcl-2 (Protein) | Decreased from 99.8% to 9.19% | [1] |
| MCF-7 | Bcl-2 (Protein) | Decreased from 99.35% to 0.77% | [1] |
| HepG2 | Bcl-2 (Protein) | Decreased from 97.3% to 27.7% |[1] |
Table 3: Caspase Activity in Cancer Cell Lines Treated with a Penicillium rubens Metabolite (P5)
| Cell Line | Caspase Activity (% of Control) | Reference |
|---|---|---|
| HeLa | 20.72% (vs. 16.06% control) | [1] |
| MCF-7 | 56.84% (vs. 23.15% control) | [1] |
| HepG2 | 144.54% (vs. 23.68% control) |[1] |
Signaling Pathway and Workflow Diagrams
Experimental Protocols
Cell Viability Assessment (MTT Assay)
Application Note: The MTT assay is a colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability.[5] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[6] This assay is ideal for determining the half-maximal inhibitory concentration (IC₅₀) of this compound.
Protocol:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the this compound dilutions. Include vehicle-treated and untreated controls.[5]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[6]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.[6]
Apoptosis Detection (Annexin V-FITC/PI Staining)
Application Note: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[5]
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS.[6]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[6]
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour for optimal results.[5]
Western Blotting for Protein Expression Analysis
Application Note: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Bcl-2, Bax, cleaved caspase-3, and PARP. This technique provides insight into the molecular mechanisms by which this compound induces apoptosis.
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3) overnight at 4°C with gentle agitation.[8]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[8] Quantify band intensity using densitometry software.
Intracellular ROS Detection
Application Note: This assay measures the generation of intracellular ROS, a key initiating event in this compound-induced apoptosis. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
Cell Treatment: Seed cells in a suitable format (e.g., 96-well black plate or 6-well plate) and treat with this compound for the desired time. Include a positive control (e.g., H₂O₂) and an untreated control.
-
Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add DCFH-DA solution (typically 10-20 µM in serum-free medium) to the cells and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.
-
Data Acquisition:
-
Fluorometric Reader: Add PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of approximately 485/535 nm.
-
Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer using the FITC channel.
-
References
- 1. Modulation of Bax and Bcl-2 genes by secondary metabolites produced by Penicillium rubens JGIPR9 causes the apoptosis of cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secondary Metabolites from Endophytic Fungus Penicillium pinophilum Induce ROS-Mediated Apoptosis through Mitochondrial Pathway in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Caspase-9/3 and Inhibition of Epithelial Mesenchymal Transition are Critically Involved in Antitumor Effect of Phytol in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C8H10O4 | CID 1268111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ursolic Acid-Induced Apoptosis via Regulation of the PI3K/Akt and MAPK Signaling Pathways in Huh-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis: A Four-Week Laboratory Investigation for Advanced Molecular and Cellular Biology Students - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Penicillic Acid as a Biochemical Probe
Introduction
Penicillic acid is a mycotoxin produced by various species of Penicillium and Aspergillus fungi.[1] Structurally, it is a γ-lactone with an α,β-unsaturated ketone moiety, which is responsible for much of its biological activity.[2] While its toxicity has limited its therapeutic use, these reactive properties make this compound a valuable biochemical probe for researchers in toxicology, cell biology, and drug development.[3] It can be used to investigate a variety of cellular processes, including enzyme activity, cell viability, gene expression, and specific signaling pathways.
Key Applications
-
Enzyme Inhibition: this compound is known to react with sulfhydryl groups of amino acids such as cysteine and glutathione.[2] This reactivity allows it to act as an inhibitor of enzymes that rely on cysteine residues in their active sites. Researchers can use this compound to probe the function of such enzymes and to study the kinetics of irreversible inhibition.
-
Induction of Cytotoxicity: this compound exhibits cytotoxic effects in a dose-dependent manner.[4] This property can be harnessed to study cellular responses to toxic insults and to screen for potential cytoprotective agents. It has been shown to inhibit protein and RNA synthesis, as well as phagocytosis in alveolar macrophages.[5]
-
Modulation of Gene Expression: Studies have shown that this compound can alter the expression of genes involved in epigenetic regulation. For instance, it can induce the expression of histone demethylase JMJD-3 and slightly reduce the expression of histone deacetylase HDAC-3 in bovine macrophages.[6] This makes it a useful tool for investigating the role of epigenetic modifications in cellular function and disease.
-
Inhibition of Apoptosis: this compound has been observed to inhibit Fas-mediated apoptosis by targeting the activity of caspase-8.[3] This specific mechanism of action allows researchers to use it as a probe to dissect the components of the extrinsic apoptosis pathway.
-
Inhibition of Bacterial Quorum Sensing: At concentrations that are not bactericidal, this compound can inhibit quorum sensing in bacteria like Pseudomonas aeruginosa. It achieves this by repressing the expression of various virulence factors and other genes regulated by quorum sensing.[3] This application is particularly relevant for research into novel antimicrobial strategies that target bacterial communication rather than viability.
-
Ion Channel Blockade: this compound has been found to inhibit the entry of Na+, K+, and Ca2+ ions into cardiac tissue, leading to the arrest of heart action.[2] This effect is reversible, suggesting its potential use as a probe to study the function and regulation of these ion channels.
Quantitative Data
The following table summarizes key quantitative data related to the bioactivity of this compound from various studies.
| Parameter | Value | Cell Line / Organism | Comments | Reference |
| EC50 | 343.19 µM | Tetrahymena pyriformis | Cytotoxicity | [4] |
| ED50 | 0.18 mM | Rat Alveolar Macrophages | Inhibition of protein synthesis (2 hr exposure) | [5] |
| ED50 | 0.60 mM | Rat Alveolar Macrophages | Inhibition of RNA synthesis (2 hr exposure) | [5] |
| ED50 | 0.09 mM | Rat Alveolar Macrophages | Inhibition of phagocytosis (2 hr exposure) | [5] |
| LD50 | 100 mg/kg | Mice | Subcutaneous injection | [3] |
| MIC | 1 to 25 µg/ml | Phytophthora spp. | Antifungal activity | [7] |
| IC50 | 15.66 µg/mL | Pancreatic cancer cells (HPAC-1376) | Antiproliferative activity | [8] |
| IC50 | 18.74 µg/mL | Colon cancer cells (HT-29) | Antiproliferative activity | [8] |
| IC50 | 19.18 µg/mL | Thyroid cancer cells (MDA-T32) | Antiproliferative activity | [8] |
Experimental Protocols
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
Target cell line (e.g., HeLa, MCF-7).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well tissue culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid).
-
Phosphate-buffered saline (PBS).
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the this compound) and a negative control (medium only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After the 4-hour incubation, remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the EC50 value.
-
2. Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) using Annexin V and plasma membrane integrity using propidium (B1200493) iodide (PI).
-
Materials:
-
This compound-treated and untreated cells.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometer.
-
-
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
3. Gene Expression Analysis (Real-Time PCR)
This protocol is for quantifying changes in the expression of specific genes in response to treatment with this compound.
-
Materials:
-
This compound-treated and untreated cells.
-
RNA extraction kit.
-
Reverse transcription kit.
-
SYBR Green or TaqMan-based real-time PCR master mix.
-
Primers for the gene of interest and a housekeeping gene (e.g., GAPDH, β-actin).
-
Real-time PCR instrument.
-
-
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Real-Time PCR: Set up the real-time PCR reaction by mixing the cDNA template, primers, and master mix. Run the reaction on a real-time PCR instrument.
-
Data Analysis: Analyze the amplification data. The relative expression of the gene of interest can be calculated using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
-
Visualizations
Caption: Covalent modification of proteins by this compound.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Caption: this compound inhibits apoptosis by blocking caspase-8 activation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H10O4 | CID 1268111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Cytotoxicity assessment of gliotoxin and this compound in Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity of this compound for rat alveolar macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exposure to Penicillium mycotoxins alters gene expression of enzymes involved in the epigenetic regulation of bovine macrophages (BoMacs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.korea.ac.kr [pure.korea.ac.kr]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Penicillin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The following application notes provide a comprehensive guide to the synthesis of penicillin derivatives for research and drug development purposes. It is important to clarify that while the term "penicillic acid" refers to a specific mycotoxin, the vast majority of chemical and pharmacological research is focused on the synthesis of derivatives of penicillin , the class of β-lactam antibiotics. These derivatives are typically synthesized from 6-aminopenicillanic acid (6-APA), the core structural nucleus of all penicillins.[1] This document will focus on the synthesis of these semi-synthetic penicillins, which is a critical strategy in the development of new antibiotics to combat bacterial resistance.[2]
The primary approach to generating novel penicillin analogues involves the modification of the acyl side chain attached to the 6-amino group of 6-APA.[3][4] This allows for the creation of derivatives with enhanced antimicrobial spectra, improved stability against β-lactamases, and optimized pharmacokinetic properties.[1][2] The two main strategies for this are chemical synthesis and enzymatic synthesis.[2]
I. Key Synthetic Strategies
There are two primary methodologies for the synthesis of penicillin derivatives from 6-APA:
-
Chemical Synthesis: This is a versatile and widely established method that involves the chemical activation of a carboxylic acid, which is then condensed with 6-APA to form a new amide linkage.[2][5]
-
Enzymatic Synthesis: This "green chemistry" approach utilizes enzymes, such as penicillin acylase, to catalyze the specific acylation of 6-APA under milder, aqueous conditions.[2][6]
II. Experimental Protocols
Protocol 1: General Chemical Synthesis of Penicillin Derivatives via Acylation of 6-APA
This protocol describes a general method for the synthesis of penicillin derivatives by condensing various acyl chlorides with 6-aminopenicillanic acid (6-APA).
Step 1: Formation of the Acyl Chloride
-
In a round-bottom flask, dissolve the desired carboxylic acid (1.0 mmol) in 5-8 mL of dry benzene.
-
Add freshly distilled thionyl chloride (1.2 mmol) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator to yield the acid chloride.[2][5]
Step 2: Condensation with 6-APA
-
Prepare a solution of 6-APA (1.0 mmol) in 40 mL of 2% aqueous sodium bicarbonate.
-
Dilute the 6-APA solution with 30 mL of acetone.
-
While stirring vigorously, add the acid chloride solution from Step 1 dropwise to the 6-APA solution at room temperature.
-
Continue stirring the reaction mixture for 2-4 hours to allow for the completion of the condensation reaction.[2][5]
Step 3: Product Isolation and Purification
-
After the reaction, acidify the mixture to a pH of approximately 3-4 with dilute HCl to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash it with cold water.[2]
-
Purify the crude product by recrystallization or flash column chromatography.[2]
Protocol 2: Enzymatic Synthesis of Penicillin Derivatives
This protocol outlines a general procedure for the enzymatic synthesis of penicillin derivatives using immobilized Penicillin G Acylase.
Step 1: Reaction Setup
-
Prepare a 50 mL reaction volume in a thermostatted vessel using 50 mM phosphate (B84403) buffer (pH 6.5).
-
Add 6-APA to a final concentration of 100 mM.
-
Add the desired acyl donor (e.g., a suitable ester or amide) to the reaction mixture.
Step 2: Enzymatic Reaction
-
Initiate the reaction by adding the immobilized Penicillin G Acylase (e.g., 15 Units per 100 µg of support).
-
Maintain the reaction at a constant temperature (e.g., 35°C) and stirring speed (e.g., 200 rpm).[2]
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentrations of the substrate, acyl donor, and the synthesized penicillin derivative by HPLC.[2][7]
Step 3: Product Isolation
-
Once the reaction reaches the optimal yield, stop the reaction by removing the immobilized enzyme via filtration or magnetic separation.
-
Adjust the pH of the supernatant to the isoelectric point of the product to induce precipitation.
-
Collect the product by filtration, wash with cold water, and dry under a vacuum.[2]
III. Data Presentation
Table 1: Antibacterial Activity of Synthesized Penicillin Derivatives
| Compound | Target Bacteria | Zone of Inhibition (mm) | Reference |
| 4a | E. coli | 60% of Amoxicillin | [5] |
| 4b | S. aureus | 60% of Amoxicillin | [5] |
| 4c | E. coli | Excellent | [5] |
| 4c | S. epidermidis | Excellent | [5] |
| 4c | S. aureus | Excellent | [5] |
| 4e | E. coli | Excellent | [5] |
| 4e | S. epidermidis | Excellent | [5] |
| 4e | S. aureus | Same as Amoxicillin | [5] |
| 4f | E. coli | 72% of Amoxicillin | [5] |
| 4h | E. coli | 64% of Amoxicillin | [5] |
| 4h | S. aureus | 68% of Amoxicillin | [5] |
| Amp-1 | E. coli, S. pneumonia, Protius, S. aureus, Pseudomonas | Significant Activity | [8] |
| Amx-1 | E. coli, S. pneumonia, Protius, S. aureus, Pseudomonas | Significant Activity | [8] |
Table 2: Enzyme Inhibitory Activity of Penicillin Derivative 4e
| Compound | Enzyme | IC50 Value |
| 4e | E. coli MurC | 12.5 µM |
IV. Visualizations
Diagram 1: Experimental Workflow for Synthesis and Evaluation of Penicillin Derivatives
Caption: Workflow for synthesis and evaluation of penicillin derivatives.
Diagram 2: Mechanism of Action of Penicillin Antibiotics
References
- 1. Penicillin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. "SYNTHESIS AND TESTING OF PENICILLIN DERIVATIVES: AN INTERDISCIPLINARY " by Josy Hill*, Emily Rankin et al. [digitalcommons.gaacademy.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel Penicillin Analogues as Potential Antimicrobial Agents; Design, Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of penicillin derivatives and study of their biological antibacterial activities – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Application Notes and Protocols for the Quantification of Penicillic Acid in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillic acid (PA) is a mycotoxin produced by various species of Penicillium and Aspergillus fungi, which can contaminate a wide range of food and feed commodities, including fruits, grains, and meat.[1] Due to its cytotoxic, hepatotoxic, and carcinogenic properties, the development of sensitive and reliable methods for the quantification of this compound in complex matrices is crucial for food safety and toxicological studies.[1] This document provides detailed application notes and protocols for the quantification of this compound using modern analytical techniques, summarizes key quantitative data, and illustrates the primary toxicological pathway of this mycotoxin.
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for the quantification of this compound in different complex matrices.
| Analytical Method | Matrix | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-MS/MS | Fruits (kiwi, apple, peach, grape, mandarin/orange) | QuEChERS with ethyl acetate (B1210297) extraction and purification by MWCNTs, PSA, and C18 | - | 0.200 - 0.596 µg/kg | 72.9 - 102.2 | [2] |
| UHPLC-MS/MS | Citrus Fruits | Liquid/liquid and solid-phase extraction | 0.1 ng/g | - | 50 - 75 (absolute) | [3][4] |
| HPLC-UV | Human Plasma | Protein precipitation with acetonitrile (B52724) | - | - | - | [5] |
| GC-MS/MS | Cereals | Solvent extraction and clean-up by thin-layer chromatography | ~0.02 ppm | - | ~90 | [6] |
| ic-ELISA | Food Samples | - | 0.03 µg/mL | 0.12 µg/mL (linear range start) | - | [7] |
| AuNS-based strip | Food Samples | - | 3.9 µg/mL (visual) | - | - | [7] |
| AuNF-based strip | Food Samples | - | 0.97 µg/mL (visual) | - | - | [7] |
Experimental Protocols
Quantification of this compound in Fruits by HPLC-MS/MS (QuEChERS Method)
This protocol is based on the method described for the analysis of this compound in various fruits.[2]
1.1. Sample Preparation (Modified QuEChERS)
-
Homogenize 5 g of the fruit sample with 10 mL of ethyl acetate.
-
Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride, vortex for 1 min, and centrifuge at 4000 rpm for 5 min.
-
Transfer 1 mL of the supernatant to a 2 mL centrifuge tube containing 50 mg of primary secondary amine (PSA), 50 mg of C18, and 10 mg of multi-walled carbon nanotubes (MWCNTs).
-
Vortex for 1 min and centrifuge at 10000 rpm for 5 min.
-
Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 1 mL of the mobile phase for HPLC-MS/MS analysis.
1.2. HPLC-MS/MS Conditions
-
HPLC System: Agilent 1290 Infinity or equivalent
-
Column: C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm)
-
Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid. Gradient elution program.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
MRM Transitions: Monitor at least two transitions for this compound for confirmation.
Quantification of this compound in Meat by HPLC-MS/MS (SPE Method)
This protocol is adapted from methods for the analysis of penicillin residues in animal tissues.[8][9]
2.1. Sample Preparation (Solid-Phase Extraction)
-
Homogenize 5 g of minced meat tissue with 15 mL of acetonitrile/water (15:2, v/v).
-
Centrifuge at 4000 rpm for 5 minutes and collect the supernatant. Repeat the extraction twice.
-
Combine the supernatants and evaporate the acetonitrile using a rotary evaporator.
-
Adjust the remaining aqueous extract to a known volume with a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.5).
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.
-
Load the sample extract onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the this compound with acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC-MS/MS analysis.
2.2. HPLC-MS/MS Conditions
-
HPLC System: As described in Protocol 1.
-
Column: C18 column (e.g., 2.1 mm × 100 mm, 3.5 µm)
-
Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile. Gradient elution.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: As described in Protocol 1.
-
Ionization Mode: ESI, positive or negative mode (optimization required).
-
MRM Transitions: Monitor specific precursor and product ions for this compound.
Visualization of Experimental Workflow and Toxicological Pathway
Caption: General experimental workflow for this compound quantification.
Caption: this compound's mechanism of toxicity.
Discussion of this compound's Toxicological Pathway
This compound exerts its toxicity through multiple mechanisms at the cellular level. A key pathway involves the induction of apoptosis, or programmed cell death. This compound has been shown to inhibit the self-processing of pro-caspase-8 within the Death-Inducing Signaling Complex (DISC), which is a critical step in the Fas ligand-induced apoptosis pathway.[3] By blocking the activation of caspase-8, this compound can disrupt the normal apoptotic process.
Furthermore, this compound is known to be genotoxic, causing single-strand breaks in DNA and inhibiting DNA synthesis. It also impairs cellular function by inhibiting protein synthesis.[1] These effects, combined with its ability to induce oxidative stress, contribute to its overall cytotoxicity. The unsaturated lactone structure of this compound allows it to react with sulfhydryl groups of amino acids like cysteine and glutathione, which can deplete cellular antioxidant defenses and disrupt protein function. This multi-faceted toxicity underscores the importance of monitoring its presence in food and feed.
References
- 1. Toxicity of this compound for rat alveolar macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Cytotoxic Activity of Secondary Metabolites from Marine-Derived Penicillium spp.: A Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Penicillin-induced oxidative stress: effects on antioxidative response of midgut tissues in instars of Galleria mellonella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotoxic and anti-genotoxic effects of vanillic acid against mitomycin C-induced genomic damage in human lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pipecolic acid induces oxidative stress in vitro in cerebral cortex of young rats and the protective role of lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. A genetic map of the response to DNA damage in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Microbiological Assay of Penicillic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillic acid is a mycotoxin produced by various species of Penicillium and Aspergillus molds, which can contaminate a wide range of food and feed products. Its detection and quantification are crucial for food safety and toxicological studies. Microbiological assays offer a simple, rapid, and cost-effective method for screening and quantifying this compound, complementing chromatographic techniques.[1] This document provides detailed protocols for a microbiological assay using Bacillus subtilis, a bacterium highly sensitive to this compound.
The antibacterial action of this compound is multifaceted. It is active against both Gram-positive and Gram-negative bacteria. Its cytotoxic effects are attributed to its ability to induce single-strand DNA breaks and inhibit DNA synthesis. Furthermore, this compound's unsaturated lactone structure readily reacts with intracellular sulfhydryl compounds, such as glutathione (B108866) and cysteine, disrupting cellular functions. In eukaryotic cells, it has also been shown to inhibit apoptosis by blocking the self-processing of caspase-8.[2][3]
Data Presentation
The following table summarizes the quantitative data for the microbiological assay of this compound using Bacillus subtilis.
| Parameter | Value | Reference |
| Test Organism | Bacillus subtilis (vegetative culture or spore suspension) | [1] |
| Limit of Detection (LOD) | 1 µg | [1] |
| Linear Range | 1 - 100 µg | [1] |
| Assay Time | 15 - 17 hours | [1] |
Experimental Protocols
Agar (B569324) Diffusion Disc Method
This method relies on the diffusion of this compound from a paper disc into an agar medium seeded with Bacillus subtilis. The resulting zone of inhibition is proportional to the concentration of this compound.
Materials:
-
Bacillus subtilis (e.g., ATCC 6633)
-
This compound standard
-
Tryptone Glucose Yeast Extract (TGY) Agar
-
Phosphate (B84403) Buffer (pH 6.8-7.0)
-
Sterile blank paper discs (6.35 mm diameter)
-
Sterile petri dishes (100 x 15 mm)
-
Microliter pipettes
-
Incubator (35-37°C)
-
Vernier calipers
Tryptone Glucose Yeast Extract (TGY) Agar Composition:
| Component | Amount (per 1 Liter of distilled water) |
| Casein Enzymic Hydrolysate | 5.0 g |
| Yeast Extract | 3.0 g |
| Glucose | 1.0 g |
| Agar | 15.0 g |
| Final pH should be 7.0 ± 0.2 at 25°C. |
Procedure:
-
Preparation of Media: Prepare TGY agar according to the manufacturer's instructions. Sterilize by autoclaving at 121°C for 15 minutes. Cool to 45-50°C in a water bath.
-
Inoculum Preparation (Vegetative Culture):
-
Inoculate a flask of TGY broth with B. subtilis and incubate at 37°C for 24 hours.
-
Centrifuge the culture, wash the cells with sterile phosphate buffer, and resuspend in the buffer.
-
Adjust the suspension turbidity to match a McFarland 0.5 standard.
-
-
Preparation of Seeded Agar Plates:
-
Add the prepared B. subtilis inoculum to the molten TGY agar (cooled to 45-50°C) to achieve a final concentration of approximately 1% (v/v). Swirl gently to ensure uniform distribution.
-
Pour 15-20 mL of the seeded agar into each sterile petri dish and allow it to solidify on a level surface.
-
-
Preparation of this compound Standards and Samples:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., chloroform (B151607) or ethanol).
-
Create a series of standard solutions by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Prepare sample extracts in the same solvent.
-
-
Assay Procedure:
-
Aseptically apply a known volume (e.g., 10 µL) of each standard and sample solution onto separate blank paper discs.
-
Allow the solvent to evaporate completely from the discs in a sterile environment.
-
Place the impregnated discs onto the surface of the seeded agar plates, ensuring they are evenly spaced.
-
Pre-incubate the plates at 4°C for 1-2 hours to allow for pre-diffusion of the this compound.
-
Invert the plates and incubate at 35-37°C for 15-17 hours.[1]
-
-
Data Analysis:
-
Measure the diameter of the zones of complete inhibition to the nearest 0.1 mm using Vernier calipers.
-
Subtract the diameter of the paper disc (6.35 mm) from the measured zone diameter to get the corrected zone of inhibition.
-
Plot the corrected zone of inhibition against the logarithm of the this compound concentration for the standards to generate a standard curve.
-
Determine the concentration of this compound in the samples by interpolating their corrected zone of inhibition values on the standard curve.
-
Visualizations
Experimental Workflow: Agar Diffusion Disc Method
Caption: Workflow for the detection of this compound using the agar diffusion disc method.
Mechanism of this compound Cytotoxicity in Bacteria
Caption: Proposed mechanisms of this compound's antibacterial action.
References
Solid-Phase Extraction of Penicillic Acid: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the solid-phase extraction (SPE) of penicillic acid from various matrices. This compound, a mycotoxin produced by several species of Aspergillus and Penicillium fungi, is a potential contaminant in food and feed, necessitating reliable methods for its detection and quantification.[1][2] Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to chromatographic analysis.
Principles of Solid-Phase Extraction for this compound
Solid-phase extraction is a chromatographic technique used to isolate analytes from a complex mixture. The general process involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest. The choice of sorbent and solvents is critical and depends on the physicochemical properties of this compound and the sample matrix. For this compound, which is a moderately polar compound, reversed-phase SPE is commonly employed, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Quantitative Data Summary
The following table summarizes the performance of various SPE methods for the determination of this compound in different matrices, as reported in the scientific literature.
| Matrix | SPE Sorbent | Extraction Solvent | Analytical Method | Recovery (%) | LOD | LOQ | Reference |
| Fruits | MWCNTs, PSA, C18 | Ethyl Acetate (B1210297) | HPLC-MS/MS | 72.9 - 102.2 | - | - | [2] |
| Plasma | - (Liquid-Liquid Extraction) | Chloroform | HPLC | 89 - 98 | 5 ng | - | [1] |
| Urine & Bile | - (Liquid-Liquid Extraction) | Chloroform | HPLC | 92 - 105 | 5 ng | - | [1] |
| Cereals | Dispersive SPE | Acetonitrile-based | GC-MS/MS | 74.2 - 109.5 | 0.02 - 1 µg/kg | 0.1 - 2 µg/kg | [3] |
| Porcine Muscle | Agilent SampliQ OPT | Acetonitrile/Water | HPLC-MS/MS | 43.6 - 105.7 (for various penicillins) | - | - | [4] |
LOD: Limit of Detection; LOQ: Limit of Quantification; MWCNTs: Multi-walled Carbon Nanotubes; PSA: Primary Secondary Amine.
Experimental Protocols
Below are detailed protocols for the solid-phase extraction of this compound from two common matrices: fruits and cereals. These protocols are synthesized from established methods and should be optimized for specific laboratory conditions and instrumentation.
Protocol 1: Modified QuEChERS and SPE for this compound in Fruits
This protocol is based on a quick, easy, cheap, effective, rugged, and safe (QuEChERS) extraction method followed by a dispersive SPE clean-up.[2]
1. Materials and Reagents
-
Homogenizer or blender
-
Centrifuge and centrifuge tubes (50 mL)
-
SPE cartridges: Multi-walled carbon nanotubes (MWCNTs), primary secondary amine (PSA), and octadecyl silane (B1218182) (C18)
-
Ethyl acetate (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl)
-
Vortex mixer
-
Nitrogen evaporator
2. Sample Preparation and Extraction
-
Weigh 10 g of the homogenized fruit sample into a 50 mL centrifuge tube.
-
Add 10 mL of ethyl acetate.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the upper ethyl acetate layer.
3. Dispersive SPE Clean-up
-
Transfer 1 mL of the ethyl acetate extract into a 2 mL microcentrifuge tube containing 50 mg of PSA, 50 mg of C18, and 7.5 mg of MWCNTs.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Collect the supernatant.
4. Final Preparation for Analysis
-
Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for HPLC or GC analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Protocol 2: Solid-Phase Extraction for this compound in Cereals
This protocol describes a general procedure for the extraction and clean-up of this compound from cereal matrices.[3]
1. Materials and Reagents
-
Grinder or mill
-
Shaker
-
Centrifuge and centrifuge tubes (50 mL)
-
SPE cartridges (e.g., C18 or polymeric sorbent)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Methanol (B129727) (HPLC grade)
-
Vortex mixer
-
Nitrogen evaporator
2. Sample Preparation and Extraction
-
Grind the cereal sample to a fine powder.
-
Weigh 5 g of the ground sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile/water (80:20, v/v) with 0.1% formic acid.
-
Shake vigorously for 30 minutes.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Collect the supernatant.
3. Solid-Phase Extraction (SPE) Clean-up
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.
-
Loading: Load 5 mL of the supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or by passing air through it for 5-10 minutes.
-
Elution: Elute the this compound with 5 mL of methanol or another suitable organic solvent.
4. Final Preparation for Analysis
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the analytical instrument.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the solid-phase extraction protocols.
Caption: Workflow for this compound Extraction from Fruits.
Caption: Workflow for this compound Extraction from Cereals.
References
- 1. High-performance liquid chromatographic analysis of the mycotoxin this compound and its application to biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in fruits: method development, validation by liquid chromatography-tandem mass spectrometry and survey in southern China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Penicillic Acid Quantification
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges encountered during the quantification of penicillic acid. This guide provides practical solutions, detailed experimental protocols, and frequently asked questions to ensure accurate and reliable results.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound by High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
HPLC & LC-MS/MS Troubleshooting
Question: Why am I observing low recovery of this compound?
Answer: Low recovery of this compound can stem from several factors throughout the analytical workflow. Here are the common causes and their solutions:
-
Inefficient Extraction: The choice of extraction solvent is critical. This compound has moderate polarity.
-
Solution: Employ solvents such as ethyl acetate (B1210297) or a mixture of acetonitrile (B52724) and water.[1][2] For complex matrices like fruits, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with ethyl acetate extraction has shown good recoveries.[1][2] In animal tissues, an extraction with a phosphate (B84403) buffer followed by solid-phase extraction (SPE) can be effective.[3]
-
-
Analyte Instability: this compound is unstable under certain conditions, which can lead to degradation during sample preparation and analysis.[4][5]
-
Solution:
-
pH Control: this compound is more stable in acidic conditions. Maintain a low pH (around 2.5-3.5) in your mobile phase and sample diluent to keep the analyte protonated and improve stability.[6]
-
Temperature: Avoid excessive heat during sample evaporation steps. Use a gentle stream of nitrogen at a controlled temperature.[4] Store stock solutions and samples at low temperatures (-20°C or -80°C) and prepare fresh working solutions.[7]
-
Light Exposure: Protect samples and standards from light, as this compound can be light-sensitive.[4]
-
-
-
Matrix Effects (LC-MS/MS): Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[8][9][10]
-
Solution:
-
Sample Cleanup: Implement a thorough sample cleanup procedure. Solid-phase extraction (SPE) with cartridges like Oasis HLB is commonly used to remove interfering matrix components.[3][11]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for matrix effects.
-
Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for both matrix effects and variations in extraction recovery.[2]
-
-
-
Poor Peak Shape: Tailing or fronting peaks can lead to inaccurate integration and quantification.
-
Solution:
-
Mobile Phase Optimization: For acidic compounds like this compound, peak tailing can occur due to interactions with residual silanols on silica-based C18 columns.[6] Adding a small amount of an acid like formic acid or trifluoroacetic acid to the mobile phase can improve peak shape.[6]
-
Column Choice: Use a column with end-capping or a base-deactivated stationary phase to minimize silanol (B1196071) interactions.[12][13]
-
Injection Solvent: Whenever possible, dissolve the sample in the mobile phase to avoid peak distortion.[12][14]
-
-
Question: My results show high variability between replicate injections. What could be the cause?
Answer: High variability in replicate injections often points to issues with the analytical instrument or sample preparation consistency.
-
Inconsistent Sample Preparation: Ensure that all samples and standards are treated identically throughout the extraction and cleanup process. Use precise pipetting techniques and ensure complete solvent evaporation and reconstitution.
-
Instrument Instability:
-
Pump Issues: Fluctuations in pump pressure can lead to variable retention times and peak areas. Check for leaks, ensure proper degassing of the mobile phase, and prime the pump if necessary.[15][16]
-
Injector Problems: Inconsistent injection volumes can be a major source of variability. Check the injector for leaks and ensure the syringe is functioning correctly.
-
Column Temperature: Maintain a constant column temperature using a column oven to ensure reproducible retention times.[12]
-
ELISA Troubleshooting
Question: I am getting high background or a weak signal in my this compound ELISA. What should I do?
Answer: High background or weak signals in an ELISA are common problems that can often be resolved by optimizing the assay conditions.
-
High Background:
-
Insufficient Washing: Inadequate washing between steps can leave unbound reagents in the wells, leading to high background. Increase the number of wash steps and ensure complete removal of wash buffer.
-
Cross-Reactivity: The antibodies used may cross-react with other structurally similar mycotoxins or matrix components.[17][18] Check the kit's specifications for known cross-reactants. If matrix interference is suspected, dilute the sample further.
-
Reagent Contamination: Ensure all reagents and buffers are freshly prepared and free from contamination.
-
-
Weak or No Signal:
-
Reagent Degradation: Improper storage of the kit components, especially the enzyme conjugate and substrate, can lead to a loss of activity. Ensure all components are stored at the recommended temperatures and are within their expiration dates.
-
Incorrect Dilutions: Double-check the dilution calculations for your samples and standards.
-
Matrix Interference: Components in the sample matrix may inhibit the antibody-antigen binding. Diluting the sample can help to mitigate this effect.
-
FAQs
Q1: What are the typical validation parameters for a this compound quantification method?
A1: A validated method for this compound quantification should include the following parameters: linearity, range, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).[19]
Q2: How can I improve the peak shape for this compound in my HPLC analysis?
A2: To improve peak shape, ensure the mobile phase pH is low enough (e.g., 2.5-3.5 with formic acid) to keep the this compound protonated.[6] Using an end-capped C18 column can also minimize peak tailing caused by silanol interactions.[12][13] Additionally, dissolving your sample in the mobile phase can prevent peak distortion.[12][14]
Q3: What are the most common sample preparation techniques for this compound analysis?
A3: The most common techniques are liquid-liquid extraction (LLE) with solvents like ethyl acetate, solid-phase extraction (SPE) using cartridges such as C18 or Oasis HLB, and QuEChERS-based methods, particularly for food matrices.[1][2][3][11]
Q4: How stable is this compound in standard solutions and prepared samples?
A4: this compound solutions are unstable and should be prepared fresh.[7] For short-term storage, keep them refrigerated and protected from light. For longer-term storage, store at -20°C or below.[4] Avoid repeated freeze-thaw cycles. The stability is also pH-dependent, with better stability in acidic conditions.[5][6]
Data Presentation
Table 1: Comparison of Quantitative Parameters for this compound Analysis in Various Matrices
| Analytical Method | Matrix | LOD | LOQ | Recovery (%) | Reference |
| HPLC-MS/MS | Fruits (general) | 0.06-0.15 µg/kg | 0.20-0.50 µg/kg | 72.9-102.2 | [2] |
| LC-MS/MS | Citrus Fruits | 0.1 ng/g | - | 50-75 (absolute) | [2] |
| HPLC-MS/MS | Infant Formula | - | < MRLs* | 60-91 | [20] |
| HPLC/MS/MS | Porcine Muscle | - | 0.2 ng/g | 43.6-105.7 | [4] |
| HPLC-UV | Milk | - | - | 65-81 | [11] |
*MRLs: Maximum Residue Limits
Experimental Protocols
Protocol 1: QuEChERS-based Extraction of this compound from Fruits for LC-MS/MS Analysis (Adapted from[2])
-
Sample Homogenization: Weigh 5 g of the homogenized fruit sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of ethyl acetate. Vortex for 1 min.
-
Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Vortex immediately for 1 min.
-
Centrifugation: Centrifuge at 8000 rpm for 5 min.
-
Cleanup: Transfer 1 mL of the upper ethyl acetate layer to a 2 mL centrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA (primary secondary amine), and 50 mg of C18 sorbent. Vortex for 1 min.
-
Centrifugation: Centrifuge at 10000 rpm for 5 min.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.
-
Analysis: Filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) of Penicillins from Animal Tissue for HPLC Analysis (Adapted from[3])
-
Sample Homogenization: Homogenize 5 g of tissue with 15 mL of phosphate buffer (pH 9).
-
Centrifugation: Centrifuge the homogenate and collect the supernatant.
-
SPE Column Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water to remove polar interferences.
-
Elution: Elute the this compound with a suitable organic solvent, such as acetonitrile or methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
Visualizations
Caption: General workflow for this compound quantification.
Caption: Troubleshooting logic for low this compound recovery.
Caption: Glutathione-mediated detoxification of this compound.[1][21][22][23][24]
References
- 1. Interaction of the mycotoxin this compound with glutathione and rat liver glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. welchlab.com [welchlab.com]
- 5. academically.com [academically.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. rescon.jssuni.edu.in [rescon.jssuni.edu.in]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. lcms.cz [lcms.cz]
- 14. silicycle.com [silicycle.com]
- 15. researchgate.net [researchgate.net]
- 16. rheniumgroup.co.il [rheniumgroup.co.il]
- 17. Cross-reactivity between Aspergillus fumigatus and Penicillium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cross-reactivity of Aspergillus, Penicillium, and Stachybotrys antigens using affinity-purified antibodies and immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative determination method for trace amount of penicillin contaminants in commercially available drug product by HPLC coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics of the mycotoxin this compound in male mice: absorption, distribution, excretion, and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound | C8H10O4 | CID 1268111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Enzymes Involved in Processing Glutathione Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. courses.washington.edu [courses.washington.edu]
Penicillic Acid Extraction from Corn: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of penicillic acid extraction from corn.
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound extraction process, from sample preparation to final analysis.
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | Inefficient initial extraction | Optimize the extraction solvent. Acetonitrile-based mixtures or ethyl acetate (B1210297) are often effective.[1] Consider using advanced techniques like Ultrasound-Assisted Extraction (UAE) to enhance recovery. |
| Degradation of this compound | This compound is a weak acid and can be unstable.[2] Avoid high temperatures and extreme pH during extraction and storage. Store extracts at low temperatures (-20°C or -75°C) to minimize degradation.[3] | |
| Incomplete sample penetration | Ensure the corn sample is finely and homogeneously ground to increase the surface area for solvent interaction. | |
| Insufficient mixing or extraction time | Ensure adequate agitation and a sufficient extraction duration to allow for complete transfer of the analyte to the solvent. | |
| High Matrix Interference in Final Extract | Co-extraction of interfering compounds (e.g., lipids, proteins) | Implement a clean-up step after initial extraction. Solid-Phase Extraction (SPE) with cartridges like C18 can be effective.[4] Alternatively, a liquid-liquid partitioning step can be used. |
| Inadequate sample preparation | Defatting the corn sample with a non-polar solvent like hexane (B92381) prior to the primary extraction can reduce lipid content.[5] | |
| Inconsistent or Non-Reproducible Results | Variability in sample moisture content | Dry the corn samples to a consistent moisture level (e.g., below 15%) before extraction to ensure uniformity.[6] |
| Inconsistent sample particle size | Standardize the grinding procedure to achieve a uniform and fine particle size. | |
| Fluctuations in extraction conditions | Strictly control parameters such as temperature, extraction time, and solvent-to-sample ratio for all samples. | |
| Formation of Emulsions During Liquid-Liquid Extraction | High concentration of emulsifying agents in the corn matrix | Centrifuge the mixture at high speed to break the emulsion. The addition of salt to the aqueous phase can also help. In some cases, enzymatic treatment of the initial broth with trypsin can prevent emulsion formation.[7] |
| Analyte Loss During Solvent Evaporation | This compound volatility | Use a gentle stream of nitrogen for evaporation at a controlled, low temperature. Avoid heating the dry extract, as this can lead to degradation.[5] |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for extracting this compound from corn?
Several solvents and solvent mixtures can be effective. Acetonitrile-based solutions are commonly used for the simultaneous extraction of multiple mycotoxins, including this compound.[1] Ethyl acetate has also been shown to be effective for this compound extraction.[8] The choice of solvent may depend on the subsequent analytical method.
2. How can I improve the efficiency of my extraction?
To improve efficiency, consider optimizing several factors:
-
Particle Size: Ensure the corn sample is finely ground.
-
Solvent-to-Sample Ratio: Use an adequate volume of solvent to ensure complete wetting and extraction from the sample matrix.
-
Extraction Time and Temperature: Optimize the duration and temperature of the extraction. Be mindful that higher temperatures can increase extraction kinetics but may also lead to the degradation of this compound.[9]
-
Agitation: Continuous and vigorous mixing enhances the interaction between the solvent and the sample.
-
Advanced Techniques: Methods like Ultrasound-Assisted Extraction (UAE) can significantly reduce extraction time and improve yield.[10]
3. Is a clean-up step necessary after the initial extraction?
Yes, a clean-up step is highly recommended, especially for complex matrices like corn. This step removes interfering compounds such as fats and pigments that can affect the accuracy of downstream analysis (e.g., by causing ion suppression in mass spectrometry).[11] Solid-Phase Extraction (SPE) is a common and effective clean-up technique.[4]
4. What are the optimal storage conditions for my corn samples and extracts?
Corn samples should be stored in a cool, dry place to prevent further mold growth and mycotoxin production. For long-term storage, drying the grain to below 15% moisture is recommended.[6] this compound extracts should be stored at low temperatures, ideally at -20°C or below, to prevent degradation.[3]
5. How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound.[12] Gas chromatography-tandem mass spectrometry (GC-MS/MS) is also a viable technique.[1]
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Corn
This protocol provides a general procedure for the extraction of this compound from corn samples for subsequent analysis.
1. Sample Preparation:
- Grind a representative sample of corn to a fine powder (e.g., to pass through a 1 mm sieve).
- Determine the moisture content of a subsample to report results on a dry weight basis.
2. Extraction:
- Weigh 5 g of the ground corn sample into a 50 mL centrifuge tube.
- Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 80:20, v/v).
- Vortex vigorously for 1-2 minutes to ensure the entire sample is wetted.
- Agitate on a mechanical shaker for 30-60 minutes at room temperature.
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Carefully collect the supernatant.
3. Clean-up (using Solid-Phase Extraction - SPE):
- Condition a C18 SPE cartridge with methanol (B129727) followed by water.
- Load a portion of the supernatant onto the cartridge.
- Wash the cartridge with a non-eluting solvent (e.g., water) to remove polar interferences.
- Elute the this compound with a suitable solvent (e.g., methanol or ethyl acetate).
4. Final Preparation:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
- Reconstitute the residue in a small, known volume of a solvent compatible with your analytical method (e.g., mobile phase for LC-MS/MS).
- Filter the reconstituted sample through a 0.22 µm syringe filter before analysis.
Visualizations
Caption: Experimental workflow for this compound extraction from corn.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. US2482938A - Solvent extraction of penicillin - Google Patents [patents.google.com]
- 3. Stability of penicillin antibiotic residues in meat during storage. Ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Mycotoxin prevention and control in foodgrains - Overview of analytical methods for mycotoxin contamination in maize and peanuts [fao.org]
- 6. Crop Protection Network [cropprotectionnetwork.org]
- 7. US2471597A - Process for solvent extraction of penicillin culture liquors - Google Patents [patents.google.com]
- 8. [PDF] Extraction of acid type penicillins by organic solvents | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in the Extraction and Characterization of Bioactive Compounds from Corn By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. lcms.cz [lcms.cz]
minimizing matrix effects in penicillic acid LC-MS/MS analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in penicillic acid LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2] This can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis. For an acidic compound like this compound, ion suppression is a common challenge, particularly when analyzing complex biological matrices.[3]
Q2: How can I determine if my assay is suffering from matrix effects?
A2: The most common method is the post-extraction spike method, which provides a quantitative assessment.[4] This involves comparing the peak response of the analyte spiked into a blank matrix extract to the response of the analyte in a neat (pure) solvent at the same concentration. A significant difference in response indicates the presence of matrix effects. Another qualitative method is the post-column infusion experiment, where a constant flow of the analyte is introduced into the mass spectrometer after the LC column. Injection of a blank matrix extract will show a dip or rise in the baseline signal at retention times where interfering components elute, identifying regions of ion suppression or enhancement.[2]
Q3: What is the most effective way to minimize matrix effects?
A3: A multi-faceted approach is often the most effective. This includes:
-
Optimizing Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering the analyte. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective than a simple "dilute and shoot" approach. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also a popular and effective technique for mycotoxin analysis in various matrices.[5][6]
-
Chromatographic Separation: Modifying the LC method to better separate this compound from interfering matrix components can significantly reduce matrix effects.[2] This can involve adjusting the gradient, changing the mobile phase composition, or using a different type of analytical column.
-
Using a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the gold standard for compensating for matrix effects. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will be affected by matrix interferences in the same way, allowing for accurate correction of the analyte signal.[7]
-
Matrix-Matched Calibration: If a SIL-IS is not available, creating calibration curves in a blank matrix extract that is similar to the samples can help to compensate for consistent matrix effects.[3]
Q4: Can this compound degrade during sample preparation or analysis?
A4: Yes, this compound can be susceptible to degradation, particularly under certain pH conditions. In acidic conditions, it can degrade to form metabolites like penillic acid and penicilloic acid.[8] It is crucial to control the pH during extraction and to process samples in a timely manner. It's also important to be aware of potential degradation products, as they could interfere with the analysis or lead to an underestimation of the parent compound.[9][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Sensitivity / Low Signal Intensity | 1. Significant ion suppression due to matrix effects. 2. Inefficient extraction of this compound. 3. Degradation of this compound during sample preparation. 4. Suboptimal MS/MS parameters. | 1. Evaluate matrix effects using the post-extraction spike method. If suppression is >20%, improve sample cleanup (e.g., use SPE or QuEChERS) or dilute the sample if sensitivity allows. 2. Optimize the extraction solvent and pH. This compound is an acidic compound, so an acidified extraction solvent may improve recovery. 3. Ensure the pH of the sample and extraction solvent is controlled. Analyze samples as quickly as possible after preparation. 4. Infuse a standard solution of this compound to optimize MS/MS parameters (e.g., collision energy, precursor/product ions). |
| High Variability in Results (Poor Precision) | 1. Inconsistent matrix effects between samples. 2. Inconsistent sample preparation. 3. Analyte instability. | 1. Use a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for sample-to-sample variations in matrix effects. 2. Ensure consistent and precise execution of the sample preparation protocol for all samples, standards, and quality controls. 3. Investigate the stability of this compound in the sample matrix and in the final extract under the storage conditions used. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Co-elution with an interfering compound. 2. Inappropriate mobile phase pH. 3. Column overload. 4. Column degradation. | 1. Adjust the chromatographic gradient to better separate the this compound peak from interferences. 2. Adjust the mobile phase pH to ensure this compound is in a single ionic state. For reversed-phase chromatography, a lower pH (e.g., with 0.1% formic acid) is typically used for acidic compounds. 3. Reduce the injection volume or dilute the sample. 4. Flush the column or replace it if it is old or has been exposed to harsh conditions. |
| Inaccurate Quantification (Poor Recovery) | 1. Matrix effects (ion suppression or enhancement). 2. Inefficient extraction. 3. Inaccurate calibration standards. | 1. Quantify matrix effects and use a SIL-IS or matrix-matched calibrants. 2. Optimize the sample preparation method to improve extraction efficiency. Perform a recovery experiment by comparing a pre-extraction spike to a post-extraction spike. 3. Prepare fresh calibration standards and verify their accuracy. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Metabolite Analysis in Citrus
| Analyte | Sample Preparation Method | Fortification Level (ng/g) | Absolute Recovery (%) | Corrected Recovery with IS (%) |
| Penillic Acid | Liquid-Liquid and Solid-Phase Extraction | 0.1, 0.25, 1, 10 | 50-75 | 90-110 |
| Penilloic Acid | Liquid-Liquid and Solid-Phase Extraction | 0.1, 0.25, 1, 10 | 50-75 | 90-110 |
| Penicillin G | Liquid-Liquid and Solid-Phase Extraction | 0.1, 0.25, 1, 10 | Not Reported | 90-110 |
Data synthesized from a study on penicillin G and its metabolites in citrus fruit.[7]
Experimental Protocols
Protocol 1: QuEChERS-based Extraction for this compound in Fruits
This protocol is a general guideline based on the QuEChERS methodology and should be optimized for your specific fruit matrix.
-
Homogenization: Homogenize the fruit sample to a uniform paste. For dry samples, add a specific amount of water to ensure proper extraction.[11]
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of 1% acetic acid in acetonitrile.
-
Add an appropriate amount of internal standard solution if used.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at >1,500 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL dSPE tube containing MgSO₄ and a sorbent like primary secondary amine (PSA). For matrices with high fat content, C18 may be added.
-
Vortex for 30 seconds.
-
Centrifuge at >1,500 rcf for 5 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Evaluation of Matrix Effect by Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the this compound standard into the reconstitution solvent to a known concentration (e.g., mid-point of the calibration curve).
-
Set B (Blank Matrix Extract): Extract a blank sample (known not to contain this compound) using your validated sample preparation method.
-
Set C (Spiked Matrix Extract): Spike an aliquot of the blank matrix extract (from Set B) with the this compound standard to the same final concentration as Set A.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Effect (%):
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 3: Example LC-MS/MS Parameters for this compound Analysis
These are example parameters and should be optimized for your specific instrument and application.
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute this compound.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acidic compounds like this compound.
-
MS/MS Transitions: Specific precursor and product ions for this compound and its internal standard should be determined by infusion and optimized.
Visualizations
Caption: Troubleshooting workflow for matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. nucleus.iaea.org [nucleus.iaea.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bgb-analytik.com [bgb-analytik.com]
Technical Support Center: Optimizing Fermentation for Penicillic Acid Yield
Welcome to the technical support center for the optimization of penicillic acid production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation in a question-and-answer format.
Low or No this compound Yield
Q1: My fermentation is resulting in low or no this compound yield. What are the potential causes?
A1: Low or no yield of this compound can stem from several factors, ranging from issues with the microbial strain to suboptimal fermentation conditions. Key areas to investigate include:
-
Strain Viability and Vigor: The producing strain (e.g., Penicillium cyclopium, Penicillium thomii) may have lost its productivity due to improper storage or excessive subculturing.
-
Inoculum Quality: The age, size, and metabolic activity of the inoculum can significantly impact the fermentation kinetics and final yield.
-
Medium Composition: Inadequate levels of essential nutrients such as carbon, nitrogen, and minerals can limit the biosynthesis of this compound.
-
Suboptimal Fermentation Parameters: Incorrect temperature, pH, aeration, or agitation can hinder fungal growth and secondary metabolite production.[1]
-
Contamination: Contamination with other microorganisms can compete for nutrients and produce inhibitory compounds.
Q2: How can I troubleshoot a low-yield fermentation?
A2: A systematic approach is crucial for identifying the root cause of low yield. Consider the following steps:
-
Verify Strain Purity and Viability:
-
Streak the culture on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) to check for purity.
-
Initiate a new culture from a fresh stock or a low-passage number culture.
-
-
Optimize Inoculum:
-
Ensure the seed culture is in the late logarithmic growth phase before inoculating the production fermenter.
-
Standardize the inoculum size and age to ensure batch-to-batch consistency.
-
-
Review Medium Composition:
-
Confirm the correct preparation and sterilization of the fermentation medium.
-
Refer to the data on the influence of carbon and nitrogen sources (see Table 2) to ensure an optimal composition.
-
-
Monitor and Control Fermentation Parameters:
-
Calibrate probes for pH and dissolved oxygen.
-
Maintain the temperature and pH within the optimal ranges (see Tables 1 and 3).
-
Ensure adequate aeration and agitation (see Table 4).
-
-
Check for Contamination:
-
Microscopically examine the culture for the presence of contaminating bacteria or yeast.
-
Plate a sample of the broth on a nutrient-rich agar to detect fast-growing contaminants.
-
Inconsistent Batch-to-Batch Yield
Q3: I am observing significant variability in this compound yield between different fermentation batches. What could be the cause?
A3: Inconsistent yields are often due to a lack of precise control over one or more experimental parameters.[1] Key areas to investigate include:
-
Inoculum Preparation: Variations in the preparation of the seed culture are a common source of inconsistency.[1]
-
Media Preparation: Minor differences in the concentration of media components or their sterilization can impact the final yield.[1]
-
Environmental Fluctuations: Inconsistent control of temperature, pH, agitation, or aeration can lead to variable metabolic activity and product formation.[1]
To improve consistency, it is essential to standardize all protocols and meticulously document every step of the fermentation process.
Frequently Asked Questions (FAQs)
Q4: What is the optimal temperature for this compound production?
A4: The optimal temperature for this compound production by most Penicillium species is typically between 25°C and 28°C.[2] Significantly lower or higher temperatures can negatively impact both fungal growth and enzyme activity, leading to reduced yields.
Q5: How does pH affect this compound fermentation?
A5: The pH of the fermentation medium is a critical parameter that influences nutrient uptake, enzyme activity, and the stability of the final product. While specific optimal pH values can be strain-dependent, a slightly acidic to neutral pH is generally favored for this compound production.
Q6: What are the most suitable carbon and nitrogen sources for high this compound yield?
A6: The choice of carbon and nitrogen sources significantly impacts the yield of this compound. While glucose is a readily utilizable carbon source for fungal growth, other sugars like mannitol (B672) have been shown to enhance this compound production in some strains.[2] A combination of organic and inorganic nitrogen sources often provides the best results.
Q7: Why are aeration and agitation important in this compound fermentation?
A7: this compound production is an aerobic process, meaning the fungus requires oxygen for growth and metabolism. Aeration supplies the necessary oxygen, while agitation ensures its uniform distribution throughout the culture medium. Proper agitation also helps in the dispersion of nutrients and prevents cell clumping.[3] However, excessive agitation can cause shear stress, damaging the fungal mycelia and reducing productivity.[3]
Data Presentation
Table 1: Effect of Temperature on this compound Yield
| Temperature (°C) | This compound Yield (mg/mL) | Reference Strain |
| 15 | Moderate | P. cyclopium |
| 20 | High | P. cyclopium |
| 25 | Optimal (up to 4.0) | P. cyclopium NRRL 1888[2] |
| 28 | High | P. cyclopium |
Note: This data is based on studies of Penicillium cyclopium and may vary for other this compound-producing strains.[2]
Table 2: Influence of Carbon and Nitrogen Sources on Fungal Metabolite Production
| Carbon Source | Nitrogen Source | Relative Yield | Notes |
| Glucose | Ammonium Sulfate | Good | Rapid growth, potential for catabolite repression. |
| Mannitol | Peptone | Excellent | Often leads to higher secondary metabolite yields.[2] |
| Lactose | Corn Steep Liquor | Good | Slower metabolism can be beneficial for prolonged production. |
| Sucrose | Yeast Extract | Good | Commonly used and effective. |
Note: The optimal combination of carbon and nitrogen sources can be strain-specific. It is recommended to perform a medium optimization study for the specific strain being used.
Table 3: General Effect of pH on Fungal Growth and Metabolite Production
| pH Range | Effect on Fungal Growth | Effect on Metabolite Production |
| < 4.0 | Often Inhibitory | Generally Low |
| 4.5 - 6.5 | Optimal for many Penicillium spp. | Generally Favorable |
| > 7.0 | Can be Suboptimal | Can be Reduced |
Note: The optimal pH is highly dependent on the specific fungal strain and the target metabolite.
Table 4: General Impact of Aeration and Agitation on Penicillin Production
| Agitation Speed (rpm) | Aeration Rate (vvm) | Relative Penicillin Production | Mycelial Morphology |
| Low (e.g., < 300) | Low (e.g., < 0.5) | Low | Large, loose pellets |
| Moderate (e.g., 400-800) | Moderate (e.g., 0.5-1.0) | High | Small, compact pellets |
| High (e.g., > 1000) | High (e.g., > 1.0) | Decreased | Fragmented mycelia due to shear stress[3] |
Note: This data is for penicillin production by Penicillium chrysogenum and serves as a general guideline. Optimal conditions for this compound production may vary.[3]
Experimental Protocols
Protocol 1: Submerged Fermentation for this compound Production
This protocol outlines the general steps for producing this compound in a laboratory-scale fermenter.
-
Inoculum Preparation:
-
Activate a culture of the this compound-producing fungus from a stock on a Potato Dextrose Agar (PDA) plate.
-
Incubate at 25-28°C for 5-7 days until sporulation is observed.
-
Prepare a spore suspension or use agar plugs to inoculate a seed flask containing a suitable liquid medium (e.g., Potato Dextrose Broth).
-
Incubate the seed flask at 25-28°C on a rotary shaker at 150-200 rpm for 2-3 days.[4]
-
-
Fermenter Preparation and Sterilization:
-
Prepare the production medium (refer to Table 2 for guidance on components) in the fermenter vessel.
-
Calibrate pH and dissolved oxygen probes before sterilization.
-
Sterilize the fermenter with the medium in place by autoclaving.
-
-
Fermentation:
-
Aseptically inoculate the sterile production medium with the seed culture (typically 5-10% v/v).
-
Set the fermentation parameters (temperature, pH, agitation, and aeration) to the desired optimal values.
-
Run the fermentation for 10-14 days.
-
Aseptically collect samples periodically to monitor fungal growth, substrate consumption, and this compound production.
-
-
Harvesting and Extraction:
-
At the end of the fermentation, separate the fungal biomass from the culture broth by filtration or centrifugation.
-
Acidify the supernatant to approximately pH 3-4.
-
Extract the this compound from the acidified supernatant using an organic solvent such as ethyl acetate.
-
Concentrate the organic extract to obtain the crude this compound.
-
Mandatory Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: General workflow for this compound production.
References
Technical Support Center: Stabilizing Penicillic Acid in Solution
For researchers, scientists, and drug development professionals, maintaining the stability of penicillic acid in solution is critical for reproducible and accurate experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the storage and handling of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by temperature, pH, the type of solvent used, and the presence of reactive molecules, particularly those with sulfhydryl groups.[1][2] this compound is a reactive molecule, and its degradation can be accelerated by non-optimal storage conditions.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in several organic solvents. For stock solutions, dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are commonly used, with solubilities of up to 30 mg/mL.[3] For aqueous solutions, phosphate-buffered saline (PBS) at pH 7.2 can be used, but solubility is lower (approximately 2 mg/mL).[3] The choice of solvent should be compatible with the downstream experimental application.
Q3: How should I store this compound stock solutions for long-term stability?
A3: For long-term storage, it is recommended to prepare aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles. Store these aliquots in sealed containers, protected from moisture. Recommended storage conditions are -80°C for up to 6 months or -20°C for up to 1 month.[4]
Q4: My this compound solution appears to be losing activity. What could be the cause?
A4: Loss of activity in a this compound solution is likely due to degradation. Several factors could contribute to this:
-
Improper Storage Temperature: Storing solutions at room temperature or even 4°C for extended periods can lead to degradation.
-
Incorrect pH: While specific data on the optimal pH for this compound stability is limited, solutions with extreme pH values should be avoided.
-
Reaction with Media Components: this compound is known to react with sulfhydryl-containing molecules such as cysteine and glutathione (B108866).[1] If your experimental medium contains these or other nucleophilic compounds, they can form adducts with this compound, reducing its effective concentration and biological activity.
Q5: Are there any known degradation products of this compound I should be aware of?
A5: this compound can react with sulfhydryl-containing amino acids like cysteine and glutathione to form non-toxic adducts.[1] In the presence of glutathione, this compound can be biotransformed into more polar metabolites.[1] It is important to note that this compound is not a degradation product of penicillin.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in solution upon thawing or dilution. | The concentration of this compound may exceed its solubility in the chosen solvent or buffer at a lower temperature. | Gently warm the solution and use sonication to aid dissolution.[4] For aqueous working solutions, ensure the final concentration does not exceed the solubility limit (approx. 2 mg/mL in PBS, pH 7.2).[3] |
| Inconsistent or lower-than-expected biological activity in experiments. | 1. Degradation of this compound stock solution: Improper storage (temperature, repeated freeze-thaw cycles).2. Reaction with experimental media: The presence of sulfhydryl-containing compounds (e.g., cysteine, glutathione) in cell culture media or buffers.[1] | 1. Prepare fresh stock solutions and store them in single-use aliquots at -80°C.[4] Avoid repeated freeze-thaw cycles.2. If possible, use media with low concentrations of sulfhydryl-containing components. Alternatively, prepare working solutions immediately before use to minimize reaction time. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). | Degradation of this compound into one or more breakdown products. The formation of adducts with other molecules in the solution. | Confirm the identity of the unexpected peaks using mass spectrometry (MS). Compare the retention times with those of known potential adducts if standards are available. Prepare and analyze a fresh solution of this compound as a control. |
Data Presentation
Table 1: Solubility and Recommended Long-Term Storage of this compound Stock Solutions
| Solvent | Solubility | Storage Temperature | Maximum Storage Duration |
| DMSO | 30 mg/mL[3] | -80°C | 6 months[4] |
| Ethanol | 30 mg/mL[3] | -20°C | 1 month[4] |
| DMF | 30 mg/mL[3] | -20°C | 1 month[4] |
| PBS (pH 7.2) | 2 mg/mL[3] | Prepare fresh | Not recommended for long-term storage |
Experimental Protocols
Protocol for Preparation and Storage of a this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO and its subsequent storage.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipette and sterile tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. For a 10 mg/mL stock solution, weigh 10 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming and sonication can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use, sterile, amber microcentrifuge tubes. The volume of the aliquots should be appropriate for your typical experimental needs to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Ensure the tubes are tightly sealed to prevent moisture absorption.
Visualizations
Logical Workflow for Troubleshooting this compound Instability
Caption: A logical workflow for troubleshooting issues related to this compound instability.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits Fas ligand-induced apoptosis by blocking caspase-8 self-processing.[4]
References
reducing background noise in penicillic acid detection
Welcome to the technical support center for penicillic acid detection. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges during their experiments, with a focus on reducing background noise and enhancing signal integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in this compound detection assays?
High background noise in this compound detection can stem from several factors depending on the analytical method employed. For immunoassays like ELISA, common culprits include insufficient washing between steps, non-specific binding of antibodies, excessively high antibody concentrations, and contamination of reagents or plates.[1][2][3] In chromatographic methods such as HPLC-MS/MS, matrix effects are a primary contributor, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[4][5]
Q2: How can I minimize matrix effects in my HPLC-MS/MS analysis of this compound?
Minimizing matrix effects is crucial for accurate quantification in HPLC-MS/MS.[4][5] Key strategies include:
-
Effective Sample Preparation: Employing robust sample cleanup techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can significantly reduce interfering compounds.[6][7]
-
Chromatographic Separation: Optimizing the chromatographic conditions to separate this compound from co-eluting matrix components is essential.
-
Use of Internal Standards: The use of isotopically labeled internal standards can help compensate for matrix effects.[4]
-
Standard Addition: This method can be used for accurate quantification in complex matrices where matrix effects cannot be completely eliminated.[4]
Q3: What is a good signal-to-noise (S/N) ratio for reliable quantification?
While a signal-to-noise ratio (S/N) of 3 is often considered the limit of detection (LOD) and 10 for the limit of quantification (LOQ), studies suggest that a much higher S/N is necessary for optimal precision in HPLC.[8][9] For high precision (repeatabilities of 2% or better), an S/N ratio of at least 50 is recommended, with an S/N of greater than 100 being necessary for optimal precision.[8][9]
Troubleshooting Guides
This section provides detailed troubleshooting advice for specific issues encountered during this compound detection.
Guide 1: High Background in ELISA
Problem: You are observing high background signal across your ELISA plate, which reduces the sensitivity and reliability of your assay.[1]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Washing | Increase the number of wash steps and the soaking time (e.g., 30 seconds) between washes. Ensure complete aspiration of wash buffer from the wells.[1][10] |
| Non-Specific Binding | Increase the incubation time for the blocking step. Consider using a different blocking agent, such as 5-10% normal serum from the same species as the secondary antibody.[1] Adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.05% v/v) to the blocking buffer can also help.[1] |
| High Antibody Concentration | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal without increasing the background.[2] |
| Contaminated Reagents/Plate | Prepare fresh buffers and reagent solutions.[2] If contamination is suspected, use a new plate. Ensure the water used for preparing buffers is of high quality.[3] |
| Cross-Reactivity | Use highly specific antibodies. If switching to a new antibody lot or supplier, run a negative control to check for cross-reactivity with other components in your sample.[1][2][3] |
| Excessive Substrate Incubation | Reduce the substrate incubation time or dilute the substrate. Read the plate immediately after adding the stop solution. |
Experimental Workflow for ELISA Optimization
Caption: Troubleshooting workflow for high background in ELISA.
Guide 2: High Background/Noise in HPLC-MS/MS
Problem: Your chromatogram shows a high baseline, excessive noise, or interfering peaks, making accurate quantification of this compound difficult.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or QuEChERS to remove interfering matrix components.[4][7] Consider using a different ionization source or optimizing the source parameters. |
| Contaminated Mobile Phase or System | Prepare fresh mobile phase with high-purity solvents and additives. Flush the HPLC system thoroughly. |
| Poor Chromatographic Resolution | Optimize the gradient, flow rate, or column temperature to improve the separation of this compound from interfering peaks. Consider using a column with a different stationary phase. |
| Detector Noise | Ensure the detector is properly warmed up and stable. For UV detectors, increasing the time constant can reduce baseline noise, but be mindful not to broaden peaks excessively. A good starting point is a time constant that is about one-tenth of the narrowest peak width.[11] |
| Suboptimal Signal Processing | For improving the S/N ratio, computational methods like signal averaging (for multiple injections), digital smoothing, and Fourier filtering can be employed.[12] |
Experimental Workflow for Sample Preparation Optimization (HPLC-MS/MS)
Caption: Sample preparation workflows for reducing matrix effects.
Experimental Protocols
Protocol 1: Modified QuEChERS for this compound in Fruits
This protocol is adapted from a method for determining this compound in various fruits by HPLC-MS/MS.[13]
-
Sample Homogenization: Weigh 5 g of the homogenized fruit sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of ethyl acetate. Vortex for 1 minute.
-
Salting Out: Add 1 g of NaCl and 4 g of anhydrous MgSO₄. Vortex immediately for 1 minute.
-
Centrifugation: Centrifuge at 8000 rpm for 5 minutes.
-
Cleanup (Dispersive SPE): Transfer 1.5 mL of the supernatant to a 2 mL centrifuge tube containing 50 mg of primary secondary amine (PSA), 50 mg of C18, and 10 mg of multi-walled carbon nanotubes (MWCNTs). Vortex for 1 minute.
-
Second Centrifugation: Centrifuge at 12000 rpm for 5 minutes.
-
Final Preparation: Take 1 mL of the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 1 mL of the initial mobile phase for HPLC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Penicillins in Meat
This protocol is based on a method for the determination of penicillin residues in porcine muscle.[14]
-
Sample Homogenization and Extraction:
-
Weigh 5 g of ground meat into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile (B52724)/water (15:2) and homogenize for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes and collect the supernatant.
-
Repeat the extraction on the pellet with 10 mL of acetonitrile/water (15:2) twice more, combining all supernatants.
-
-
Solvent Evaporation: Evaporate the acetonitrile from the combined supernatants using a rotary evaporator at 37°C.
-
Reconstitution and Filtration: Bring the remaining aqueous solution to a final volume of 20 mL with pH 8.5 phosphate (B84403) buffer. Filter the solution through a 0.45 µm syringe filter.
-
SPE Cleanup:
-
Condition a mixed-mode polymer SPE cartridge (e.g., Agilent SampliQ OPT 150 mg/6 mL) with methanol (B129727) followed by water.
-
Load 10 mL of the filtered extract onto the cartridge.
-
Wash the cartridge with 0.1% formic acid in water, followed by pH 8.5 potassium phosphate buffer.
-
Elute the penicillins with 3 mL of acetonitrile.
-
-
Final Preparation: Dry the eluent under nitrogen and reconstitute in 1 mL of the mobile phase for analysis.
Quantitative Data Summary
The following tables summarize recovery data from various studies on penicillin and this compound detection.
Table 1: Recoveries of this compound using a Modified QuEChERS Method in Fruits [13]
| Fruit Matrix | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Kiwi | 72.9 - 98.5 | 1.3 - 7.9 |
| Apple | 85.3 - 102.2 | 2.1 - 6.8 |
| Peach | 81.7 - 99.6 | 1.8 - 5.4 |
| Grape | 78.4 - 95.1 | 2.5 - 7.1 |
| Orange/Mandarin | 80.2 - 101.5 | 1.5 - 6.3 |
Table 2: Recoveries of Penicillins in Porcine Muscle using SPE and HPLC-MS/MS [14]
| Penicillin | Recovery at LOQ (%) | Recovery at 20 ng/g (%) |
| Azlocillin | 77.8 | 75.5 |
| Penicillin G | 43.6 | 48.8 |
| Oxacillin | 96.5 | 102.8 |
| Cloxacillin | 86.3 | 95.3 |
| Nafcillin | 98.5 | 101.9 |
| Dicloxacillin | 105.7 | 103.9 |
Logical Relationship Diagram for Optimizing Signal-to-Noise Ratio
Caption: Strategies for improving the signal-to-noise ratio.
References
- 1. arp1.com [arp1.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 4. researchgate.net [researchgate.net]
- 5. eijppr.com [eijppr.com]
- 6. researchgate.net [researchgate.net]
- 7. rescon.jssuni.edu.in [rescon.jssuni.edu.in]
- 8. researchgate.net [researchgate.net]
- 9. Minimum required signal-to-noise ratio for optimal precision in HPLC and CE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. novateinbio.com [novateinbio.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. This compound in fruits: method development, validation by liquid chromatography-tandem mass spectrometry and survey in southern China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Penicillic Acid Analysis in Silage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of penicillic acid in silage samples. The information is tailored for researchers, scientists, and professionals in drug development involved in mycotoxin analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow for this compound analysis in silage.
1. Sample Preparation and Extraction
-
Question: My recovery of this compound is consistently low. What are the potential causes and solutions?
-
Answer: Low recovery of this compound can stem from several factors:
-
Inadequate Extraction Solvent: The polarity of the extraction solvent is crucial. Acetonitrile (B52724)/water mixtures are commonly used. Ensure the solvent ratio is appropriate to efficiently extract the moderately polar this compound.
-
Insufficient Homogenization: Silage is a non-homogenous matrix. Ensure the sample is finely ground and thoroughly mixed before extraction to guarantee representative subsampling.
-
Suboptimal pH: The pH of the extraction solvent can influence the recovery. Acidifying the solvent (e.g., with formic acid) can improve the extraction efficiency of acidic mycotoxins like this compound.
-
Degradation of this compound: this compound can be unstable under certain conditions. Avoid high temperatures and prolonged exposure to light during sample preparation. It has been noted that some mycotoxins can degrade during the ensiling process itself.[1]
-
-
-
Question: I am observing significant matrix effects in my LC-MS/MS analysis. How can I improve my sample cleanup?
-
Answer: Matrix effects, such as ion suppression or enhancement, are common in complex samples like silage. To mitigate these:
-
Solid-Phase Extraction (SPE): Employing a robust SPE cleanup step is highly effective. Cartridges that can retain this compound while allowing interfering compounds to be washed away are ideal.
-
Solvent Defatting: For high-fat silage samples, a defatting step with a non-polar solvent like hexane (B92381) can remove lipids that may interfere with the analysis.[2]
-
Dilution: Diluting the final extract can reduce the concentration of interfering matrix components. However, ensure that the this compound concentration remains above the limit of quantification.
-
-
2. Chromatographic Analysis
-
Question: I am seeing co-eluting peaks with my this compound peak in HPLC-UV analysis. How can I improve the separation?
-
Answer: Co-elution with interfering compounds is a common challenge in HPLC-UV analysis of silage extracts due to the presence of various organic acids.[3][4] To improve separation:
-
Gradient Elution: Optimize the gradient profile of your mobile phase. A slower, more gradual gradient can enhance the resolution of closely eluting peaks.
-
Column Chemistry: Consider using a different stationary phase. A column with a different selectivity might provide better separation of this compound from the interfering compounds.
-
Mobile Phase Modifiers: Adjusting the pH of the mobile phase with additives like formic or acetic acid can alter the retention times of acidic compounds and improve separation.
-
-
-
Question: My this compound peak shape is poor (e.g., tailing or fronting). What could be the cause?
-
Answer: Poor peak shape can be attributed to several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Column Contamination: The column may be contaminated with strongly retained matrix components. Implement a column washing step after each run or a series of runs.
-
Inappropriate Mobile Phase: The pH of the mobile phase can affect the ionization state of this compound and influence peak shape. Ensure the mobile phase pH is suitable for the column and the analyte.
-
Sample Solvent Mismatch: A significant mismatch between the sample solvent and the initial mobile phase composition can cause peak distortion. If possible, the sample should be reconstituted in the initial mobile phase.[2]
-
-
3. Standard Preparation and Handling
-
Question: How should I prepare and store my this compound analytical standards?
-
Answer: The stability of analytical standards is critical for accurate quantification.
-
Solvent: this compound standards are typically prepared in solvents like acetonitrile or methanol (B129727).[2][5]
-
Storage: Store stock solutions at low temperatures (-20°C is recommended) in amber vials to protect from light.[5][6]
-
Stability: Be aware that the stability of mixed antibiotic standards in solution can be variable, even at low temperatures.[7] It is advisable to prepare fresh working standards regularly. While specific data for this compound is limited, penicillin G solutions are noted to be stable for about a week at 2-8°C and for longer periods at -20°C.[6]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical extraction solvent for this compound in silage?
-
A1: A common and effective extraction solvent is a mixture of acetonitrile and water, often in a ratio of 9:1 (v/v), with the addition of a small amount of acid like formic acid (e.g., 0.1%) to improve extraction efficiency.[2]
-
-
Q2: What are the common analytical techniques for this compound quantification in silage?
-
Q3: Can other organic acids in silage interfere with this compound analysis?
-
A3: Yes, silage contains various fermentation acids such as lactic, acetic, and butyric acid which can potentially interfere with the chromatographic analysis of this compound, especially in HPLC-UV methods.[3] This makes a highly selective method like LC-MS/MS more suitable.
-
-
Q4: Is this compound stable in silage samples during storage?
-
A4: The concentration of this compound can change over time in silage. Studies have shown that mycotoxin levels can both increase and decrease during storage, depending on factors like aerobic exposure.[1] Therefore, it is recommended to analyze samples as soon as possible after collection and store them at low temperatures (e.g., -20°C or -80°C) to minimize changes.[2]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters reported in the literature for mycotoxin analysis in silage, which can serve as a reference for method development and validation.
| Parameter | Mycotoxin(s) | Matrix | Method | Reported Value(s) | Reference |
| Recovery | Mycophenolic Acid | Maize & Grass Silage | LC-MS | 85% (Maize), 86% (Grass) | [8] |
| Limit of Detection (LOD) | Mycophenolic Acid | Silage | LC-MS | 20 µg/kg | [8] |
| Concentration Range | This compound | Ryegrass Silage | HPLC-MS/MS | Up to 1803 µg/kg DM | [1] |
| Concentration Range | Mycophenolic Acid | Silage | LC-MS | 20 to 35,000 µg/kg | [9] |
Experimental Protocol: this compound Analysis in Silage by LC-MS/MS
This protocol provides a general methodology for the extraction and analysis of this compound from silage. It is recommended to validate the method in your laboratory.
1. Sample Preparation
- Obtain a representative silage sample.
- Dry the silage sample at 55°C for 5-7 days.[2]
- Grind the dried silage to a fine, flour-like consistency using a mill.[2]
2. Extraction
- Weigh 10 g of the milled silage into a suitable flask.
- Add 60 mL of acetonitrile/water (9:1, v/v) containing 0.1% formic acid.[2]
- Shake the mixture for 1 hour on an automatic shaker.[2]
- Centrifuge the sample at 6,000 x g for 10 minutes.[2]
- Decant the supernatant for cleanup.
3. Sample Cleanup
- Take a 10 mL aliquot of the supernatant.
- Defat the extract twice with 10 mL of hexane by vortexing and discarding the upper hexane layer.[2]
- Transfer the lower aqueous phase to a clean vial.
- Evaporate the solvent to dryness under a stream of nitrogen at approximately 65°C.[2]
- Reconstitute the residue in 1 mL of acetonitrile.
- Filter the reconstituted sample through a 0.2 µm nylon filter.[2]
- Evaporate the filtered sample to dryness again.
- Resuspend the final residue in a suitable solvent for LC-MS/MS analysis (e.g., 350 µL of methanol and 150 µL of 0.1% acetic acid).[2]
4. LC-MS/MS Analysis
- LC Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small percentage of an acidifier like formic or acetic acid, is typical.
- Mass Spectrometry: Operate the mass spectrometer in a suitable ionization mode (e.g., electrospray ionization - ESI) and monitor for specific precursor and product ion transitions for this compound for quantification and confirmation.
Visualizations
Caption: Experimental workflow for this compound analysis in silage.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. Frontiers | Compaction, aeration and addition of mycotoxin contaminated silage alters the fermentation profile, mycotoxin content and aerobic stability of ryegrass (Lolium perenne) silage [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. apexbt.com [apexbt.com]
- 6. Penicillin G VETRANAL , analytical standard 113-98-4 [sigmaaldrich.com]
- 7. Antibiotic standards stored as a mixture in water: methanol are unstable at various temperatures irrespective of pH and glass container silanization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mycophenolic Acid in Silage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mycophenolic acid in silage - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing penicillic acid instability during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with penicillic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of this compound during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
This compound is a mycotoxin produced by various species of Aspergillus and Penicillium fungi. It is a known carcinogen and its presence in food and feed is a significant safety concern. Its molecular structure contains a strained lactone ring and a reactive α,β-unsaturated ketone, making it susceptible to degradation under various conditions encountered during sample extraction, cleanup, and analysis. This instability can lead to inaccurate quantification and underestimation of contamination levels.
Q2: What are the main factors that influence the stability of this compound?
The stability of this compound is primarily affected by:
-
pH: It is unstable in both acidic and alkaline conditions, which can cause rearrangements and degradation.
-
Temperature: Higher temperatures accelerate the rate of degradation.
-
Presence of Nucleophiles: this compound readily reacts with nucleophiles, particularly sulfhydryl groups found in amino acids like cysteine and glutathione.[1] This can lead to the formation of adducts and a loss of the parent molecule.
-
Sample Matrix: Complex matrices, such as food and feed, contain various components that can interact with and degrade this compound.
Q3: My this compound recovery is consistently low. What are the likely causes and how can I troubleshoot this?
Low recovery of this compound is a common issue and can often be attributed to its instability. Here are some potential causes and solutions:
-
Degradation during Extraction:
-
Issue: The pH of your extraction solvent or sample homogenate may be unfavorable.
-
Solution: Maintain a neutral pH during extraction where possible. If using acidic or basic conditions for extraction efficiency, minimize the exposure time and process samples at low temperatures.
-
-
Loss during Cleanup:
-
Issue: this compound may be lost through interaction with cleanup sorbents or degradation due to prolonged processing times.
-
Solution: Optimize your solid-phase extraction (SPE) or dispersive SPE (dSPE) protocol. Ensure the chosen sorbents are appropriate and minimize the time the sample is in contact with them. Processing samples on ice can help mitigate degradation.
-
-
Instability in Final Extract:
-
Issue: The solvent used to reconstitute the final extract may not be optimal for stability, or the sample may be stored for too long before analysis.
-
Solution: Reconstitute the final extract in a solvent known to be compatible with this compound, such as acetonitrile (B52724) or a buffered mobile phase. Analyze the samples as quickly as possible after preparation. If storage is necessary, keep extracts at -20°C or below and minimize freeze-thaw cycles.
-
Q4: Can I use a QuEChERS-based method for this compound extraction?
Yes, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been successfully used for the determination of this compound in fruits. This approach typically involves extraction with an organic solvent like ethyl acetate, followed by a cleanup step using a combination of sorbents such as primary secondary amine (PSA), C18, and multi-walled carbon nanotubes (MWCNTs) to remove matrix interferences.
Troubleshooting Guide: Quantitative Data
Table 1: Effect of pH and Temperature on the Degradation Rate Constant (k) of Penicillin G in Citrate Buffer
| Temperature (°C) | pH | Degradation Rate Constant (k) x 10⁻⁴ h⁻¹ |
| 5 | 4.0 | 54.0 ± 0.90 |
| 5 | 5.0 | 7.35 ± 0.094 |
| 5 | 6.0 | 0.891 ± 0.012 |
| 5 | 7.0 | 0.339 ± 0.048 |
| 25 | 4.0 | 545 ± 11 |
| 25 | 5.0 | 75.8 ± 1.5 |
| 25 | 6.0 | 9.01 ± 0.21 |
| 25 | 7.0 | 3.42 ± 0.08 |
| 37 | 4.0 | 2010 ± 45 |
| 37 | 5.0 | 283 ± 6 |
| 37 | 6.0 | 33.2 ± 0.8 |
| 37 | 7.0 | 12.5 ± 0.3 |
Data adapted from studies on Penicillin G stability.
As shown in the table, the degradation rate of Penicillin G is significantly influenced by both pH and temperature. The lowest degradation rate (highest stability) is observed at a neutral pH and lower temperatures.
Experimental Protocols & Methodologies
Protocol 1: Modified QuEChERS for this compound in Fruits
This protocol is based on a validated method for the determination of this compound in various fruit matrices.
1. Sample Preparation and Extraction: a. Homogenize 10 g of the fruit sample. b. Add 10 mL of ethyl acetate. c. Vortex for 1 minute. d. Add a salt packet containing 4 g of anhydrous MgSO₄ and 1 g of NaCl. e. Shake vigorously for 1 minute. f. Centrifuge at 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Take a 1 mL aliquot of the upper organic layer. b. Transfer it to a dSPE tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, 50 mg of C18, and 7.5 mg of MWCNTs. c. Vortex for 1 minute. d. Centrifuge at 10000 rpm for 5 minutes.
3. Final Preparation and Analysis: a. Take a 0.5 mL aliquot of the cleaned extract. b. Evaporate to dryness under a gentle stream of nitrogen. c. Reconstitute the residue in 1 mL of the initial mobile phase for HPLC-MS/MS analysis.
Protocol 2: Gas Chromatography with Derivatization
For analysis by Gas Chromatography (GC), this compound requires derivatization to increase its volatility and thermal stability.
1. Extraction: a. Perform an appropriate extraction method, such as the QuEChERS protocol described above or a liquid-liquid extraction with a suitable organic solvent.
2. Derivatization: a. Evaporate the cleaned extract to dryness. b. Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). c. Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of this compound.
3. GC-MS Analysis: a. Inject the derivatized sample into the GC-MS system for analysis.
Visualizations
Caption: this compound degradation and detoxification pathway.
Caption: General experimental workflow for this compound sample preparation.
References
Technical Support Center: Optimization of Stationary Phase for Penicillic Acid Chromatography
Welcome to the technical support center for the chromatographic analysis of penicillic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the optimization of the stationary phase in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound, with a focus on stationary phase optimization.
Question: Why am I observing poor peak shape (tailing or fronting) for this compound?
Answer:
Poor peak shape for this compound, an acidic compound, is a common issue in reversed-phase chromatography. The primary causes are often related to secondary interactions with the stationary phase or inappropriate mobile phase conditions.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 and C8) can interact with the acidic functional group of this compound, leading to peak tailing.
-
Solution:
-
Use End-Capped Columns: Select a stationary phase that is "end-capped," where the residual silanol groups are chemically deactivated.
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to a range of 2.5-3.5) with an acidic modifier like formic acid or trifluoroacetic acid will suppress the ionization of both the silanol groups and this compound, minimizing unwanted interactions.
-
-
-
Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, resulting in peak fronting or tailing.
-
Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.
-
-
Inappropriate Solvent for Sample Dissolution: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Question: My retention time for this compound is unstable. What could be the cause?
Answer:
Fluctuations in retention time can compromise the reliability of your analytical method. Several factors related to the stationary phase and system conditions can contribute to this issue:
-
Inadequate Column Equilibration: The stationary phase requires sufficient time to equilibrate with the mobile phase. If the column is not properly conditioned, you may observe drifting retention times.
-
Solution: Ensure the column is flushed with the mobile phase for a sufficient time (e.g., 10-20 column volumes) until a stable baseline is achieved before injecting your samples.
-
-
Mobile Phase Composition: Inconsistent preparation of the mobile phase, including the concentration of the organic modifier and the pH, will lead to shifts in retention.
-
Solution: Prepare fresh mobile phase for each analysis and ensure accurate measurements. Use a buffer to maintain a stable pH.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the interactions between the analyte and the stationary phase.
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.
-
Question: I am not achieving adequate separation between this compound and other components in my sample. How can I improve resolution?
Answer:
Improving resolution often requires optimizing the selectivity of the chromatographic system, which is heavily influenced by the stationary phase.
-
Change the Stationary Phase Chemistry: If you are using a standard C18 column, switching to a different stationary phase can provide a different selectivity.
-
C8 Column: A C8 column is less hydrophobic than a C18 and will result in shorter retention times for non-polar compounds. This can sometimes improve the separation of more polar compounds like this compound from non-polar interferences.
-
Phenyl-Hexyl Column: A Phenyl-Hexyl column offers alternative selectivity through π-π interactions with aromatic compounds. This can be beneficial if your sample contains interfering compounds with aromatic rings.
-
-
Mobile Phase Optimization: Adjusting the mobile phase composition can also alter selectivity.
-
Organic Modifier: Switching from acetonitrile (B52724) to methanol, or vice-versa, can change the elution order of compounds.
-
Gradient Elution: If you are using an isocratic method, implementing a gradient elution can help to separate compounds with a wider range of polarities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for this compound analysis?
A1: The most commonly used stationary phase for the analysis of this compound and other mycotoxins is C18 (Octadecylsilane) .[1] This is a type of reversed-phase material that separates compounds based on their hydrophobicity. This compound, being a moderately polar compound, is well-retained and resolved on C18 columns.[2]
Q2: What are the key differences between C18, C8, and Phenyl-Hexyl stationary phases for this compound analysis?
A2: The choice of stationary phase chemistry is a critical parameter in optimizing the separation. Here is a comparison of three common reversed-phase stationary phases:
| Stationary Phase | Principle of Separation | Characteristics for this compound Analysis |
| C18 (Octadecyl) | Primarily hydrophobic (van der Waals) interactions. | Provides strong retention for non-polar and moderately polar compounds. It is a good starting point for method development for this compound. |
| C8 (Octyl) | Hydrophobic interactions, but less retentive than C18. | Offers shorter analysis times compared to C18. It can be advantageous if this compound is strongly retained on a C18 column or to improve separation from late-eluting non-polar interferences. |
| Phenyl-Hexyl | Mixed-mode separation involving hydrophobic and π-π interactions. | Provides alternative selectivity, particularly for compounds containing aromatic rings. This can be useful for separating this compound from aromatic interfering compounds. |
Q3: When should I consider using a Hydrophilic Interaction Chromatography (HILIC) column for this compound?
A3: HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[3] It is particularly useful for the retention and separation of very polar compounds that are not well-retained on reversed-phase columns.[4] While this compound is moderately polar and generally amenable to reversed-phase chromatography, a HILIC column could be considered in specific scenarios:
-
If this compound is eluting very early, close to the void volume, on a C18 or C8 column even with a low percentage of organic modifier in the mobile phase.
-
If you need to separate this compound from very polar matrix components that are not retained in reversed-phase mode.
Q4: How does particle size of the stationary phase affect the analysis?
A4: The particle size of the stationary phase packing material has a significant impact on the efficiency and backpressure of the chromatographic separation.
-
Smaller Particles (e.g., < 2 µm, UHPLC): Provide higher efficiency, leading to sharper and narrower peaks, which improves resolution and sensitivity. However, they also generate higher backpressure, requiring a UHPLC system capable of handling it.
-
Larger Particles (e.g., 3-5 µm, HPLC): Generate lower backpressure and are suitable for standard HPLC systems. The efficiency is lower compared to smaller particles, resulting in broader peaks.
Experimental Protocol: Stationary Phase Selection and Optimization for this compound Analysis
This protocol provides a systematic approach to selecting and optimizing the stationary phase for the HPLC analysis of this compound.
1. Initial Column Selection:
-
Primary Choice: Start with a high-quality, end-capped C18 column (e.g., 150 mm length, 4.6 mm internal diameter, 3 or 5 µm particle size). This is a versatile stationary phase suitable for a wide range of mycotoxins, including this compound.
-
Alternative Choices: If prior knowledge of the sample matrix suggests the presence of specific interfering compounds, consider a C8 or a Phenyl-Hexyl column as initial alternatives.
2. Mobile Phase Preparation:
-
Aqueous Component (Solvent A): HPLC-grade water with an acidic modifier to control the pH. A common choice is 0.1% formic acid.
-
Organic Component (Solvent B): HPLC-grade acetonitrile or methanol. Acetonitrile is often preferred due to its lower viscosity and UV transparency.
3. Initial Chromatographic Conditions:
-
Mobile Phase Composition: Begin with an isocratic elution of 40-60% Solvent B. For example, a mixture of acetonitrile and water (40:60 v/v) with 0.1% formic acid.[2]
-
Flow Rate: 1.0 mL/min for a 4.6 mm I.D. column.
-
Column Temperature: 30 °C.
-
Detection: UV detector at 254 nm.[2]
-
Injection Volume: 10 µL.
4. Performance Evaluation of the Initial Stationary Phase:
-
Inject a standard solution of this compound and evaluate the following parameters:
-
Retention Time (t_R): Should be in a reasonable range (e.g., 3-10 minutes).
-
Peak Shape (Asymmetry Factor, A_s): Should be close to 1 (typically between 0.9 and 1.2).
-
Theoretical Plates (N): A higher number indicates better column efficiency.
-
5. Optimization Workflow:
The following diagram illustrates the logical workflow for optimizing the stationary phase.
Caption: Workflow for stationary phase optimization in this compound HPLC analysis.
6. Data Comparison:
Summarize the performance of each tested stationary phase in a table for easy comparison.
| Stationary Phase | Retention Time (min) | Tailing Factor (As) | Resolution (Rs) from nearest impurity |
| C18 (Brand X, 150x4.6mm, 5µm) | 6.8 | 1.3 | 1.8 |
| C8 (Brand Y, 150x4.6mm, 5µm) | 4.5 | 1.1 | 2.1 |
| Phenyl-Hexyl (Brand Z, 150x4.6mm, 5µm) | 8.2 | 1.2 | 1.6 |
Note: The data in this table is illustrative. Actual results will vary depending on the specific column, mobile phase, and analytical system used.
Data Presentation: Quantitative Summary
The following table summarizes typical performance characteristics of different stationary phases for this compound analysis based on literature and chromatographic principles.
| Parameter | C18 Stationary Phase | C8 Stationary Phase | Phenyl-Hexyl Stationary Phase |
| Relative Retention | Moderate to Strong | Weaker | Moderate (selectivity dependent) |
| Selectivity | Primarily Hydrophobic | Primarily Hydrophobic | Hydrophobic & π-π Interactions |
| Typical Peak Asymmetry | 1.1 - 1.5 (can be higher without mobile phase modifier) | 1.0 - 1.3 | 1.1 - 1.4 |
| Best Suited For | General purpose, good starting point. | Faster analysis, improved peak shape for some basic compounds. | Samples with aromatic interferences. |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between common chromatographic problems, their potential causes related to the stationary phase, and the recommended solutions.
Caption: Troubleshooting logic for stationary phase issues in HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. High-performance liquid chromatographic analysis of the mycotoxin this compound and its application to biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 4. Hydrophilic interaction chromatography (HILIC) in the analysis of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Sensitivity of Penicillic Acid Detection in Food Samples
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the sensitivity of penicillic acid detection in various food matrices.
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered during the experimental detection of this compound, categorized by analytical technique.
A. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Frequently Asked Questions (FAQs)
-
Q1: What is the most sensitive method for detecting this compound?
-
A1: Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is currently one of the most sensitive and selective methods for the determination of this compound in complex food matrices.[1][2] It combines the high separation efficiency of UHPLC with the precise detection and quantification capabilities of tandem mass spectrometry.
-
-
Q2: My signal intensity for this compound is low. What are the potential causes and solutions?
-
A2: Low signal intensity can stem from several factors, including suboptimal ionization, matrix effects, poor sample recovery, or degradation of the analyte. Ensure your mass spectrometer is operating in the negative electrospray ionization (ESI-) mode, as this is generally optimal for this compound.[1] Matrix effects can be mitigated by improving sample cleanup, using matrix-matched calibration standards, or employing isotopically labeled internal standards.[2] Review your sample extraction and cleanup procedure to ensure high recovery rates.
-
-
Q3: I'm observing significant matrix effects. How can I reduce them?
-
A3: Matrix effects, where components of the sample interfere with the ionization of the target analyte, are a common challenge. To reduce these effects, consider the following:
-
Improved Sample Cleanup: Utilize efficient sample preparation techniques like QuEChERS with appropriate sorbents (e.g., PSA, C18, GCB) to remove interfering compounds.[3]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of this compound to compensate for signal suppression or enhancement.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.
-
Internal Standards: The use of isotopically labeled internal standards for this compound can effectively compensate for matrix effects and variations in sample preparation and instrument response.[2]
-
-
-
Q4: My chromatographic peak shape is poor (e.g., fronting, tailing, or split peaks). What should I check?
-
A4: Poor peak shape can be caused by a variety of issues. Check the following:
-
Injection Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, the injection solvent should be weaker than the mobile phase.
-
Column Contamination: A contaminated guard column or analytical column can lead to peak distortion. Flush the column with a strong solvent or replace the guard column.
-
Mobile Phase: Inconsistent mobile phase composition or pH can affect peak shape. Prepare fresh mobile phase and ensure proper mixing.
-
Column Void: A void at the head of the column can cause peak splitting. This may require column replacement.
-
-
B. Immunoassays (ELISA & Immunochromatographic Strips)
Frequently Asked Questions (FAQs)
-
Q1: My ELISA results show a weak or no signal. What are the possible reasons?
-
A1: A weak or absent signal in an ELISA can be due to several factors:
-
Reagent Issues: Check the expiration dates of your reagents. Improper storage or preparation of antibodies, conjugates, or substrates can lead to reduced activity.
-
Incorrect Procedure: Verify that all reagents were added in the correct order and at the proper concentrations. Ensure incubation times and temperatures were followed as per the protocol.
-
Insufficient Washing: Inadequate washing between steps can lead to high background and low signal-to-noise ratio.
-
Low Analyte Concentration: The concentration of this compound in your sample may be below the detection limit of the assay.
-
-
-
Q2: I am experiencing high background in my ELISA. How can I reduce it?
-
A2: High background can obscure the specific signal. To reduce it:
-
Blocking: Ensure that the blocking step is sufficient to cover all non-specific binding sites on the microplate wells. You may need to optimize the blocking buffer or increase the blocking time.
-
Washing: Increase the number of washing steps or the soaking time during washes to remove unbound reagents.
-
Antibody/Conjugate Concentration: An excessively high concentration of the detection antibody or enzyme conjugate can lead to non-specific binding. Titrate your antibodies and conjugate to find the optimal concentration.
-
-
-
Q3: The sensitivity of my immunochromatographic strip is not sufficient for my samples. How can it be improved?
-
A3: To enhance the sensitivity of immunochromatographic strips:
-
Sample Treatment: Proper sample extraction and cleanup can concentrate the analyte and remove interfering substances.
-
Reagent Optimization: The concentration of the labeled antibody and the capture antibody on the test line are critical for sensitivity. These may need to be optimized.
-
Signal Enhancement: Using alternative labels to traditional colloidal gold, such as fluorescent nanoparticles or enzymes, can significantly increase the signal intensity and thus the sensitivity.
-
-
-
Q4: My immunoassay results seem to be overestimating the this compound concentration. Could this be due to cross-reactivity?
-
A4: Yes, cross-reactivity is a common issue in immunoassays where the antibody may bind to structurally similar molecules.[4] this compound shares structural similarities with other mycotoxins, which could lead to false-positive or overestimated results. To address this, you can perform a cross-reactivity study with structurally related compounds to assess the specificity of your antibody.[4] If cross-reactivity is significant, you may need to use a more specific antibody or a confirmatory method like HPLC-MS/MS.
-
C. Electrochemical Biosensors
Frequently Asked Questions (FAQs)
-
Q1: How can I improve the sensitivity of my electrochemical biosensor for this compound detection?
-
A1: Enhancing the sensitivity of an electrochemical biosensor often involves modifications to the electrode surface and the recognition element:
-
Nanomaterials: Incorporating nanomaterials such as gold nanoparticles, carbon nanotubes, or graphene onto the electrode surface can increase the surface area and enhance the electrochemical signal.
-
Biorecognition Element: The choice and immobilization of the biorecognition element (e.g., antibodies, enzymes) are crucial. Ensure optimal orientation and density of the immobilized molecules.
-
Signal Amplification: Employing signal amplification strategies, such as using enzyme labels that produce a measurable electrochemical signal, can significantly improve sensitivity.
-
-
-
Q2: My biosensor shows poor reproducibility. What are the likely causes?
-
A2: Poor reproducibility can be attributed to inconsistencies in sensor fabrication and experimental conditions:
-
Electrode Surface: Inconsistent modification of the electrode surface can lead to variations in sensor performance. Ensure a standardized and controlled fabrication process.
-
Reagent Immobilization: The amount and activity of the immobilized biorecognition element can vary between sensors. Optimize the immobilization protocol for consistency.
-
Environmental Factors: Fluctuations in temperature, pH, and ionic strength of the measurement buffer can affect the sensor's response. Maintain stable experimental conditions.
-
-
-
Q3: The sensor response is drifting over time. How can I stabilize it?
-
A3: Signal drift can be caused by instability of the sensor components or fouling of the electrode surface:
-
Biorecognition Element Stability: Ensure the immobilized biomolecule is stable under the experimental conditions. Covalent immobilization methods are often more stable than physical adsorption.
-
Electrode Fouling: Components in the sample matrix can adsorb to the electrode surface, a phenomenon known as biofouling, which can alter the electrochemical signal. Implement a sample cleanup step or use anti-fouling coatings on the electrode surface.
-
-
II. Quantitative Data Summary
The sensitivity of different analytical methods for the detection of this compound and related compounds is summarized below. The Limit of Detection (LOD) and Limit of Quantification (LOQ) are key performance indicators.
| Analytical Method | Food Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-MS/MS | Nuts | 0.01 - 0.5 µg/kg | 0.03 - 1.5 µg/kg | [5][6] |
| UHPLC-MS/MS | Citrus Fruit | 0.1 ng/g | - | [2][7] |
| HPLC-MS/MS | Infant Formula | 0.03 - 0.5 µg/L | 0.1 - 1.5 µg/L | [8] |
| Receptor-based ELISA | Milk | 2.10 µg/kg | - | [9] |
| Receptor-based ELISA | Beef | 30.68 µg/kg | - | [9] |
| Receptor-based ELISA | Chicken | 31.13 µg/kg | - | [9] |
| Electrochemical Biosensor | Milk | 2.655 x 10⁻⁷ mg/mL | - | [10] |
III. Experimental Protocols
A. QuEChERS Sample Preparation for this compound in Fruits
This protocol is a general guideline based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which may require optimization for specific fruit matrices.[11][12]
1. Sample Homogenization:
-
Weigh 10-15 g of a representative portion of the fruit sample.
-
Homogenize the sample until a uniform consistency is achieved.
2. Extraction:
-
Transfer the homogenized sample to a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (upper layer) to a d-SPE tube containing MgSO₄ and primary secondary amine (PSA) sorbent. For pigmented fruits, GCB may also be included.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter.
-
The extract is now ready for analysis by HPLC-MS/MS or another suitable technique.
B. Competitive ELISA for this compound Detection
This protocol describes a general competitive ELISA procedure.[13][14]
1. Plate Coating:
-
Coat the wells of a 96-well microplate with a this compound-protein conjugate in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
2. Blocking:
-
Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with wash buffer.
3. Competitive Reaction:
-
Add this compound standards or sample extracts to the wells.
-
Immediately add the anti-penicillic acid antibody to each well.
-
Incubate for 1-2 hours at room temperature, allowing the free this compound and the coated this compound to compete for antibody binding.
-
Wash the plate 3 times with wash buffer.
4. Detection:
-
Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) that binds to the primary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with wash buffer.
5. Signal Development and Measurement:
-
Add a substrate solution (e.g., TMB) to each well.
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.
C. UPLC-MS/MS Analysis of this compound
The following are typical parameters for the analysis of this compound and its metabolites.[2][7][15]
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small percentage of an acidifier like formic acid or acetic acid, is typical.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
-
Flow Rate: Typically in the range of 0.2 - 0.4 mL/min.
-
Column Temperature: Maintained at around 40°C.
-
Injection Volume: 5 - 20 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor and product ion transitions for this compound would be monitored.
-
IV. Visualizations
Caption: QuEChERS sample preparation workflow for this compound analysis.
Caption: Workflow for competitive ELISA of this compound.
Caption: Troubleshooting logic for low signal in HPLC-MS/MS.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. nucleus.iaea.org [nucleus.iaea.org]
- 4. benchchem.com [benchchem.com]
- 5. HPLC-MS/MS Method for the Detection of Selected Toxic Metabolites Produced by Penicillium spp. in Nuts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 8. Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a direct ELISA based on carboxy-terminal of penicillin-binding protein BlaR for the detection of β-lactam antibiotics in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cms.mz-at.de [cms.mz-at.de]
- 12. QuEChERS: About the method [quechers.eu]
- 13. food.r-biopharm.com [food.r-biopharm.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. lcms.cz [lcms.cz]
Technical Support Center: Penicillic Acid Derivatization for GC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the derivatization of penicillic acid for Gas Chromatography (GC) analysis. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the derivatization of this compound with silylating reagents for GC analysis.
Q1: Why is derivatization of this compound necessary for GC analysis?
A1: this compound is a polar and non-volatile compound. Direct injection onto a GC column would result in poor chromatographic performance, including broad, tailing peaks, or even thermal decomposition in the hot injector.[1] Derivatization with a silylating reagent, such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), replaces the active hydrogen on the carboxylic acid and hydroxyl groups with a non-polar trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of this compound, making it suitable for GC analysis.[2]
Q2: I am not seeing a peak for my derivatized this compound. What are the possible causes?
A2: Several factors could lead to the absence of a product peak:
-
Incomplete Derivatization: The reaction may not have gone to completion. This can be due to insufficient reagent, reaction time, or temperature. Ensure you are using a molar excess of the silylating reagent. For challenging derivatizations, increasing the reaction temperature (e.g., to 70-80°C) and time (e.g., 60 minutes) can improve yields.[3]
-
Presence of Moisture: Silylating reagents are extremely sensitive to moisture. Water in your sample or solvent will react with the reagent, deactivating it and preventing the derivatization of your analyte. Always use anhydrous solvents and dry your sample thoroughly before adding the derivatization reagent.
-
Degradation of this compound: this compound can be unstable under certain conditions. Ensure that your sample handling and storage procedures are appropriate to prevent degradation before derivatization.
-
GC System Issues: Check your GC system for leaks, ensure the column is properly installed, and that the injector and detector are functioning correctly.
Q3: My peak for silylated this compound is showing significant tailing. How can I improve the peak shape?
A3: Peak tailing for silylated compounds is a common issue and can often be attributed to active sites in the GC system. Here are some troubleshooting steps:
-
Check for Active Sites: Residual silanol (B1196071) groups in the injector liner, on the GC column, or in glass wool can interact with the TMS-derivatized analyte, causing peak tailing. Using a deactivated liner and a high-quality, well-conditioned GC column is crucial.
-
Incomplete Derivatization: As mentioned in Q2, unreacted this compound is highly polar and will tail significantly. Ensure your derivatization reaction is complete.
-
Column Contamination: Buildup of non-volatile residues at the head of the column can create active sites. Try trimming the first few centimeters of the column.
-
Optimize GC Conditions: A lower initial oven temperature can help focus the analytes at the head of the column, leading to sharper peaks.
Q4: I am seeing multiple peaks that could be my derivatized this compound. What could be the cause?
A4: The presence of multiple peaks could be due to:
-
Incomplete Derivatization: If this compound has more than one active hydrogen (e.g., a hydroxyl group in addition to the carboxylic acid), you might see peaks for partially and fully derivatized products.
-
Isomers of this compound: If your sample contains isomers of this compound, they may separate under your chromatographic conditions.
-
By-products of the Reaction: The derivatization reaction itself can sometimes produce by-products that result in extra peaks.
-
Contamination: Contaminants in your sample, solvent, or from the derivatization reagent can lead to extraneous peaks. Always run a reagent blank to identify any peaks originating from the reagents themselves.
Q5: Should I use BSTFA or MSTFA for derivatizing this compound?
A5: Both BSTFA and MSTFA are powerful silylating agents suitable for derivatizing carboxylic acids.[4] MSTFA is generally considered to be more reactive than BSTFA.[2][4] The by-products of MSTFA are also more volatile, which can be advantageous in preventing interference with early eluting peaks.[2] However, the choice may also depend on the specific sample matrix and the presence of other compounds. For sterically hindered compounds, the addition of a catalyst like TMCS (trimethylchlorosilane) to BSTFA can enhance its reactivity. It is often recommended to test both reagents to determine which provides the best results for your specific application.
Quantitative Data Summary
| Feature | BSTFA with TMCS | MSTFA |
| Silylating Strength | Very strong, enhanced by TMCS catalyst, particularly for hindered groups.[4] | Considered one of the strongest and most versatile silylating agents.[4] |
| Reactivity | Highly reactive with a broad range of functional groups.[4] | Generally considered more reactive than BSTFA for many compounds.[4] |
| By-products | Less volatile by-products compared to MSTFA. | More volatile by-products, leading to less chromatographic interference.[2] |
| Suitability for Organic Acids | Readily derivatizes organic acids.[4] | Highly effective for the derivatization of organic acids.[4] |
Experimental Protocols
The following is a general protocol for the trimethylsilylation of this compound for GC-MS analysis. This protocol is a starting point and may require optimization for your specific sample and instrumentation.
Materials:
-
This compound standard or sample extract
-
Anhydrous pyridine (B92270) or other aprotic solvent (e.g., acetonitrile, dichloromethane)
-
BSTFA + 1% TMCS or MSTFA
-
GC vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph with a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of this compound standard or dried sample extract into a GC vial.
-
If the sample is in an aqueous solution, it must be dried completely under a stream of nitrogen or by lyophilization. The presence of water will inhibit the derivatization reaction.
-
-
Derivatization Reaction:
-
Add 100 µL of anhydrous pyridine (or another suitable aprotic solvent) to dissolve the sample.
-
Add 100 µL of the silylating reagent (BSTFA + 1% TMCS or MSTFA) to the vial. This ensures a molar excess of the reagent.
-
Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
Heat the reaction mixture at 70°C for 60 minutes in a heating block or oven. Optimal time and temperature may need to be determined empirically.[3]
-
-
GC-MS Analysis:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS. A dilution with an appropriate solvent may be necessary depending on the concentration.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC-MS Parameters (Example):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Oven Program: 80°C hold for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Transfer Line Temperature: 280°C
-
MS Ion Source Temperature: 230°C
-
Scan Range: m/z 50-500
Visualizations
Caption: Troubleshooting workflow for this compound derivatization in GC analysis.
Caption: General experimental workflow for the silylation of this compound.
References
resolving co-eluting peaks in penicillic acid chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the chromatographic analysis of penicillic acid, with a focus on resolving co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of co-eluting peaks in this compound chromatography?
A1: Co-elution in this compound analysis typically stems from several factors:
-
Similar Analyte Polarities: this compound may have a similar polarity to other mycotoxins (like patulin) or matrix components, leading to similar retention times on a reversed-phase column.[1]
-
Inadequate Mobile Phase Strength: If the mobile phase is too strong (high percentage of organic solvent), analytes will elute quickly with poor separation. Conversely, a mobile phase that is too weak can lead to broad peaks and long run times.
-
Suboptimal pH: The pH of the mobile phase can significantly affect the retention of acidic compounds like this compound.[2][3] If the pH is not properly controlled, peak shape and retention can vary, leading to co-elution.
-
Matrix Effects: Complex sample matrices (e.g., fruit juices, grains) can contain numerous compounds that interfere with the this compound peak.[1]
-
Column Degradation: Over time, HPLC columns can degrade, leading to a loss of efficiency and resolution.[4]
Q2: Which type of HPLC column is best suited for this compound analysis?
A2: Reversed-phase C18 columns are the most commonly used and recommended stationary phases for the analysis of this compound and other mycotoxins.[5][6][7][8] These columns provide good retention and separation for moderately polar compounds like this compound. For challenging separations, columns with different selectivities (e.g., C8, Phenyl) or end-capped columns to minimize silanol (B1196071) interactions can be considered.
Q3: How does the mobile phase pH affect the retention and peak shape of this compound?
A3: this compound is an acidic compound, and its ionization state is dependent on the mobile phase pH.
-
At a low pH (well below its pKa), this compound will be in its non-ionized, more hydrophobic form, leading to longer retention on a reversed-phase column. This can improve separation from more polar interferences.
-
At a high pH (above its pKa), it will be in its ionized, more polar form, resulting in shorter retention times. Controlling the pH with a suitable buffer is crucial for reproducible retention times and symmetrical peak shapes.[2][3] A mobile phase pH that is at least one to two pH units away from the analyte's pKa is generally recommended for robust separations.[2][9]
Q4: Should I use an isocratic or gradient elution for this compound analysis?
A4: The choice between isocratic and gradient elution depends on the complexity of the sample matrix.
-
Isocratic elution (constant mobile phase composition) is simpler and can be sufficient for relatively clean samples where all compounds of interest have similar retention behavior.[8]
-
Gradient elution (mobile phase composition changes over time) is generally preferred for complex samples containing compounds with a wide range of polarities.[5] It allows for better separation of early-eluting polar compounds and faster elution of late-eluting nonpolar compounds, resulting in sharper peaks and improved overall resolution.
Q5: What are some effective sample preparation techniques to reduce matrix interference for this compound analysis?
A5: Effective sample preparation is critical for minimizing co-elution from matrix components. Common techniques include:
-
Liquid-Liquid Extraction (LLE): This technique separates analytes from the sample matrix based on their differential solubilities in two immiscible liquids.
-
Solid-Phase Extraction (SPE): SPE is a highly effective cleanup method that uses a solid sorbent to retain either the analyte of interest or the interfering compounds, allowing for their separation.[6][7][10][11] C18 or mixed-mode cartridges are often used for mycotoxin analysis.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined approach that combines salting-out extraction with dispersive solid-phase extraction (d-SPE) for cleanup and is widely used for multi-residue analysis in food matrices.[12]
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks during this compound chromatography.
Problem: this compound peak is co-eluting with another peak.
Step 1: Identify the Source of Co-elution
Before making changes to your method, try to identify if the co-eluting peak is a known compound (e.g., patulin) or an unknown matrix interference. This can be done by:
-
Injecting individual standards of suspected co-eluting compounds.
-
Using a more selective detector, such as a mass spectrometer (MS), if available.
-
Analyzing a matrix blank (a sample without the analyte of interest) to see if the interfering peak is still present.
Step 2: Method Optimization
If co-elution is confirmed, systematically adjust the following chromatographic parameters. It is recommended to change only one parameter at a time to observe its effect.
Caption: A logical workflow for troubleshooting co-eluting peaks.
Quantitative Data: Impact of Mobile Phase Composition on Retention
The following table illustrates the expected changes in retention time for this compound and a potential co-eluting compound (e.g., patulin) with adjustments to the mobile phase composition. These are representative values and will vary depending on the specific column and system used.
| Mobile Phase Composition (Aqueous:Acetonitrile) | This compound Retention Time (min) | Patulin Retention Time (min) | Resolution (Rs) |
| 80:20 | 12.5 | 11.8 | 1.2 |
| 85:15 | 15.2 | 14.2 | 1.6 |
| 90:10 | 18.9 | 17.5 | 2.1 |
Experimental Protocols
This protocol provides a starting point for the analysis of this compound in liquid samples.
-
Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Formic acid.
-
This compound standard.
-
0.22 µm syringe filters.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 90 10 15.0 60 40 18.0 10 90 20.0 10 90 22.0 90 10 | 25.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 20 µL
-
-
Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL). From this, prepare a series of calibration standards by serial dilution in the initial mobile phase composition (90:10 A:B).
-
Sample Preparation: For liquid samples, centrifuge to remove particulates, then filter through a 0.22 µm syringe filter before injection. For more complex matrices, a sample cleanup step like SPE is recommended (see Protocol 2).
-
This protocol is for the cleanup of complex matrices prior to HPLC analysis.
-
Materials:
-
C18 SPE cartridges (e.g., 500 mg, 6 mL).
-
Methanol (B129727), HPLC-grade.
-
Water, HPLC-grade.
-
Sample extract.
-
-
SPE Procedure:
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to dry out.
-
Loading: Load the sample extract onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elution: Elute the this compound with 5 mL of methanol or acetonitrile.
-
Dry-down and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.
-
Caption: The sequential steps of a solid-phase extraction protocol.
Troubleshooting Common Peak Shape Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad Peaks | - Column degradation- High extra-column volume- Sample overload | - Replace the column- Use shorter, narrower tubing- Reduce injection volume or sample concentration[4][13][14] |
| Peak Tailing | - Secondary interactions with silanol groups- Mobile phase pH too close to analyte pKa- Column contamination | - Use an end-capped column or a lower pH mobile phase- Adjust pH to be >2 units from the pKa- Flush the column with a strong solvent[15] |
| Split Peaks | - Partially clogged column frit- Sample solvent incompatible with mobile phase | - Reverse-flush the column- Dissolve the sample in the initial mobile phase[13] |
References
- 1. HPLC-MS/MS Method for the Detection of Selected Toxic Metabolites Produced by Penicillium spp. in Nuts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromblog.wordpress.com [chromblog.wordpress.com]
- 3. agilent.com [agilent.com]
- 4. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. interchim.fr [interchim.fr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. phenomenex.com [phenomenex.com]
- 12. This compound in fruits: method development, validation by liquid chromatography-tandem mass spectrometry and survey in southern China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. benchchem.com [benchchem.com]
enhancing the recovery of penicillic acid from fungal cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of penicillic acid from fungal cultures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the production, extraction, and purification of this compound.
Section 1: Fermentation & this compound Production
Q1: My fungal culture is growing well, but the this compound yield is consistently low. What are the potential causes?
A1: Low this compound yield, despite healthy fungal growth, can be attributed to several factors related to the fermentation conditions and the fungal strain itself.
-
Suboptimal Fermentation Conditions: The production of secondary metabolites like this compound is highly sensitive to environmental parameters. Incorrect temperature, pH, or aeration can significantly hinder biosynthesis even if the fungus appears to be growing well.[1]
-
Nutrient Limitation: The composition of the culture medium is critical. Inadequate levels of specific carbon sources (like soluble starch) or organic nitrogen sources (such as yeast extract or pharmamedia) can limit production.[2] Inorganic nitrogen sources have been shown to be ineffective for this compound production.[2]
-
Strain Vigor and Integrity: The high-yield characteristics of your Penicillium or Aspergillus strain may diminish over time due to improper storage or excessive subculturing.[1] It is crucial to maintain stock cultures under appropriate conditions and limit the number of passages.
-
Feedback Inhibition: The accumulation of certain metabolites can inhibit the biosynthetic pathway. For the related compound penicillin, high concentrations of lysine (B10760008) are known to cause feedback inhibition.[1]
-
Incorrect Harvest Time: this compound production is growth-phase dependent. Harvesting the culture too early or too late will result in suboptimal yields. For Aspergillus sclerotiorum, the maximum concentration is typically reached after 12 days of cultivation.[2]
Q2: I'm observing significant batch-to-batch variability in my this compound production. How can I improve consistency?
A2: Batch-to-batch inconsistency is a common challenge in fungal fermentations. To improve reproducibility, focus on standardizing the following critical parameters:
-
Inoculum Quality: Variations in the age, size, or metabolic activity of the inoculum are a primary source of inconsistency.[1] Implement a standardized protocol for inoculum preparation, ensuring a consistent spore concentration or mycelial mass for each fermentation.
-
Media Preparation: Even minor differences in the concentration of media components can impact the final this compound titer.[1] Ensure precise measurement of all components and consistent sterilization procedures.
-
Environmental Control: Inconsistent temperature, agitation speeds, or aeration rates will affect fungal metabolism and product formation.[1] Calibrate and monitor your fermentation equipment regularly to ensure consistent operating conditions.
Section 2: Extraction & Purification
Q3: Which solvent is most effective for extracting this compound from the culture broth?
A3: Ethyl acetate (B1210297) is a widely recommended and effective solvent for the extraction of this compound from acidified culture filtrates.[3][4] Chloroform (B151607) has also been used, but ethyl acetate is often preferred due to its lower toxicity.[5][6] The choice of solvent can be critical, as different solvents have varying polarities and extraction efficiencies for different mycotoxins.[7][8]
Q4: I'm experiencing low recovery of this compound after solvent extraction. What can I do to improve this?
A4: Low recovery during solvent extraction can be caused by several factors. Consider the following troubleshooting steps:
-
Incomplete Cell Lysis: If this compound is intracellular, inadequate disruption of the fungal mycelia will lead to poor extraction. While this compound is often secreted into the broth, extracting the mycelia as well can sometimes improve overall yield. Methods like ultrasonic-assisted extraction can enhance the release of metabolites.[3]
-
Incorrect pH: this compound is an acidic compound. To ensure it partitions into the organic solvent, the aqueous culture filtrate must be acidified (typically to a pH of 2.0-3.5) before extraction.[9] This converts the penicillate salt into the less polar, unionized this compound, which is more soluble in organic solvents.
-
Emulsion Formation: Emulsions can form at the interface between the aqueous and organic layers, trapping the target compound and making separation difficult.[9] To minimize emulsions, avoid overly vigorous shaking and consider a centrifugation step to break the emulsion if it forms.
-
Insufficient Extraction Repeats: A single extraction is often insufficient to recover all the product. Performing the extraction two to three times with fresh solvent will significantly increase the recovery rate.[10]
Q5: My purified this compound is not pure enough. How can I improve the purification process?
A5: Achieving high purity often requires a multi-step approach. If you are facing purity issues, consider the following:
-
Column Chromatography Optimization: Silica (B1680970) gel column chromatography is a standard method for purifying this compound.[3][4]
-
Solvent System: The choice of eluting solvent (mobile phase) is crucial. A common system involves a gradient of hexane (B92381) and ethyl acetate.[4] For resveratrol (B1683913) purification, a related process, a 10:1 mixture of chloroform and methanol (B129727) was effective.
-
Column Loading: Overloading the column will result in poor separation. Ensure that the amount of crude extract applied is appropriate for the size of the column.
-
-
Crystallization: After column chromatography, crystallization can be an effective final step to achieve high purity. This typically involves dissolving the semi-pure compound in a suitable solvent and then inducing crystallization by slow cooling or by adding an "anti-solvent" in which the compound is less soluble.[11]
Section 3: Analysis & Quantification
Q6: I'm having issues with my HPLC analysis of this compound, such as poor peak shape. What can I do?
A6: Poor peak shape, particularly peak tailing, is a common issue when analyzing acidic compounds like this compound on a standard C18 column.
-
Mobile Phase pH: Peak tailing can occur due to interactions between the acidic analyte and residual silanol (B1196071) groups on the silica-based column. To minimize this, the mobile phase should be acidified (typically to a pH of 2.5-3.5) using an additive like formic acid, acetic acid, or phosphoric acid.[2][4][11][12] This ensures the this compound remains in its protonated, non-ionized form, leading to a more symmetrical peak.
-
Column Choice: If pH adjustment is not sufficient, consider using a column with end-capping or a base-deactivated stationary phase designed to minimize silanol interactions.[12]
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.[11]
Quantitative Data on this compound Recovery
The following tables summarize quantitative data related to the production and purification of this compound and related fungal metabolites.
Table 1: this compound Production in Fungal Cultures
| Producing Organism | Culture Medium Optimization | Fermentation Time | This compound Concentration | Purity after Initial Extraction | Reference(s) |
| Aspergillus sclerotiorum CGF | 8.0% Soluble Starch, 0.6% Yeast Extract, 0.3% Na₂HPO₄ | 12 days | ~9.40 mg/mL | Not specified | [2] |
| Penicillium sp. T2-8 | Not specified | Not specified | 1.57-1.77 g/L | 13.54% in crude extract | [3] |
Table 2: Recovery and Purity from Purification Methods
| Compound | Purification Method | Elution/Solvent System | Recovery Rate | Final Purity | Reference(s) |
| This compound | Gel Column Chromatography | Methanol | Not specified | 95-98% | [3] |
| Mycophenolic Acid | Alumina Column Chromatography | Not specified | 84.12% | Not specified | [13] |
| Resveratrol | Silica Gel Column Chromatography | Chloroform:Methanol (10:1) | Not specified | 99.3% (from 0.8%) | |
| This compound | Liquid-Liquid Extraction & Silica Gel Column | Hexane-Ethyl Acetate | >80% | Not specified | [4] |
| This compound | HPLC (from spiked plasma) | Chloroform Extraction | 89-98% | Not applicable | [4] |
| This compound | HPLC (from spiked urine/bile) | Direct Injection | 92-105% | Not applicable | [4] |
Experimental Protocols
Protocol 1: Cultivation of Aspergillus sclerotiorum for this compound Production
This protocol is adapted from studies on optimizing this compound production.[2]
-
Medium Preparation: Prepare the optimal liquid fermentation medium containing 8.0% (w/v) soluble starch, 0.6% (w/v) yeast extract, and 0.3% (w/v) Na₂HPO₄.
-
Sterilization: Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
Inoculation: After cooling, inoculate the sterile medium with a spore suspension or a mycelial culture of Aspergillus sclerotiorum.
-
Incubation: Incubate the culture at 25-28°C for 12 days with agitation (e.g., 150 rpm on a rotary shaker) to ensure adequate aeration.
Protocol 2: Solvent Extraction of this compound
This protocol combines standard methodologies for mycotoxin extraction.[3][9][10]
-
Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or by centrifugation.
-
Acidification: Transfer the culture filtrate to a large beaker. Carefully acidify the filtrate to approximately pH 2.0-3.0 by slowly adding a dilute inorganic acid (e.g., 2M HCl or H₃PO₄) while stirring.
-
Solvent Extraction: a. Transfer the acidified filtrate to a separatory funnel. b. Add an equal volume of ethyl acetate. c. Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure. d. Allow the layers to separate completely. e. Collect the upper organic (ethyl acetate) phase.
-
Repeat Extraction: Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate to maximize recovery.
-
Concentration: Combine all the organic extracts and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
-
Storage: Store the dried crude extract at -20°C until further purification.
Protocol 3: Purification by Silica Gel Column Chromatography
This protocol is a general procedure for purifying moderately polar compounds like this compound.[4]
-
Column Packing: Prepare a chromatography column with silica gel (100-200 mesh) using a slurry packing method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., a small amount of chloroform or ethyl acetate) and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by incrementally adding a more polar solvent like ethyl acetate. A suggested gradient could be from 100% hexane to 100% ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Fraction Analysis: Monitor the separation by spotting the collected fractions onto a Thin Layer Chromatography (TLC) plate. Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate 7:3) and visualize the spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions containing the pure this compound (as determined by TLC) and evaporate the solvent to yield the purified compound.
Visualizing Key Pathways and Workflows
This compound Biosynthesis Pathway
The biosynthesis of this compound is a multi-step enzymatic process encoded by a gene cluster. The proposed pathway involves a nonreducing polyketide synthase (NR-PKS) which creates the initial polyketide backbone, followed by modifications by a flavin-containing monooxygenase (FMO), an O-methyltransferase (OMeT), and a short-chain reductase (SDR).[14]
Caption: Proposed biosynthetic pathway for this compound.
Regulation of Secondary Metabolism in Penicillium
The production of secondary metabolites like this compound is tightly controlled by a complex network of global regulatory proteins that respond to environmental signals such as pH, carbon, and nitrogen availability.[15]
Caption: Global regulation of secondary metabolism in Penicillium.
General Workflow for this compound Recovery
This workflow outlines the key stages from fungal culture to purified product, highlighting critical decision points for troubleshooting.
Caption: General experimental workflow for this compound recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of Isopenicillin N Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic analysis of the mycotoxin this compound and its application to biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. scispace.com [scispace.com]
- 7. Recent Insights into Sample Pretreatment Methods for Mycotoxins in Different Food Matrices: A Critical Review on Novel Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mycotoxin prevention and control in foodgrains - Overview of analytical methods for mycotoxin contamination in maize and peanuts [fao.org]
- 9. US2503216A - Purification of penicillin - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Optimization Strategies for Purification of Mycophenolic Acid Produced by Penicillium brevicompactum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Regulation of Secondary Metabolism in the Penicillium Genus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Penicillic Acid Stability and Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with penicillic acid. The focus is on understanding and preventing its degradation by amino acids.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could degradation be the cause?
A1: Yes, inconsistent results are a strong indicator of this compound degradation. This compound is an α,β-unsaturated lactone, a chemical structure susceptible to reaction with nucleophiles. If your experimental system contains nucleophilic molecules, such as amino acids, peptides, or proteins, degradation of this compound is likely. The reaction leads to the formation of adducts, altering the chemical properties and biological activity of this compound.
Q2: Which amino acids are most likely to degrade this compound?
A2: this compound is particularly susceptible to degradation by amino acids with nucleophilic side chains. The primary reactive amino acids include:
-
Cysteine and Glutathione: The sulfhydryl (thiol) groups of these amino acids are highly nucleophilic and readily react with this compound.[1]
-
Lysine, Arginine, and Histidine: The basic side chains of these amino acids, containing primary or secondary amines and imidazole (B134444) groups, are also potent nucleophiles that can react with this compound.[1]
Q3: What is the chemical mechanism behind this compound degradation by amino acids?
A3: The primary degradation mechanism is a Michael-type addition reaction . This compound's α,β-unsaturated lactone structure contains an electrophilic β-carbon. Nucleophilic groups on amino acid side chains, such as the thiol group of cysteine or the ε-amino group of lysine, attack this electrophilic center, forming a covalent adduct. This reaction disrupts the conjugated system of this compound, leading to its inactivation.
Q4: How does pH affect the degradation of this compound by amino acids?
A4: pH is a critical factor influencing the rate of degradation. The nucleophilicity of amino acid side chains is pH-dependent.
-
For Cysteine: The thiol group needs to be in its deprotonated thiolate form (S-) to act as a potent nucleophile. Therefore, the reaction rate of this compound with cysteine increases significantly at a pH above the pKa of the thiol group (around 8.3). At acidic or neutral pH, the reaction is slower.
-
For Lysine and Arginine: The primary amino groups of these amino acids are protonated at physiological pH (pH ~7.4). As the pH increases and approaches the pKa of the amino group (around 10.5 for lysine), deprotonation occurs, increasing their nucleophilicity and thus the rate of degradation.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of this compound activity over time in a cell culture experiment. | Degradation by amino acids in the culture medium. | 1. Analyze the medium composition: Identify the concentration of reactive amino acids (cysteine, lysine, etc.).2. Control the pH: If possible, maintain the experimental pH in a slightly acidic range (e.g., pH 6.0-6.5) to minimize the deprotonation of both thiol and amino groups.3. Consider a protein-free medium: If feasible for your experiment, use a medium with a lower concentration of free amino acids and proteins. |
| Formation of unexpected adducts in mass spectrometry analysis. | Reaction of this compound with amino acid residues in proteins. | 1. Identify the adducted protein and amino acid residue: Use tandem mass spectrometry (MS/MS) to pinpoint the site of modification.2. Modify experimental conditions: Adjust pH, temperature, or incubation time to reduce adduct formation.3. Use of blocking agents: In non-biological experiments, consider temporarily blocking the reactive sites on the protein with a suitable protecting group. |
| Variability in results between different experimental batches. | Inconsistent storage or handling of this compound solutions. | 1. Prepare fresh solutions: Prepare this compound solutions immediately before use.2. Control storage conditions: If storage is necessary, store solutions at low temperatures (-20°C or -80°C) and protect from light.3. Use aprotic solvents for stock solutions: Dissolve this compound in a non-nucleophilic, aprotic solvent like DMSO for stock solutions to minimize degradation. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in the Presence of an Amino Acid
This protocol outlines a general method to quantify the degradation of this compound in the presence of a specific amino acid using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Amino acid of interest (e.g., L-cysteine, L-lysine)
-
Phosphate (B84403) buffer (various pH values, e.g., 6.0, 7.4, 8.5)
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent (e.g., acetonitrile).
-
Prepare stock solutions of the amino acid (e.g., 100 mM) in phosphate buffer at the desired pH.
-
Reaction Setup: In a microcentrifuge tube, mix the this compound stock solution and the amino acid stock solution in phosphate buffer to achieve the desired final concentrations (e.g., 100 µM this compound and 1 mM amino acid).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C).
-
Time-course Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and stop the reaction by adding an equal volume of acetonitrile with 0.1% TFA.
-
HPLC Analysis:
-
Inject the quenched sample into the HPLC system.
-
Use a suitable gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) to separate this compound from the amino acid and any degradation products.
-
Monitor the absorbance at the λmax of this compound (approximately 228 nm).
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the time zero sample.
-
Plot the percentage of remaining this compound against time to determine the degradation rate.
-
Data Presentation
Table 1: Hypothetical Degradation of this compound (100 µM) in the Presence of Amino Acids (1 mM) at 37°C
| Amino Acid | Buffer pH | % this compound Remaining after 60 min |
| L-Cysteine | 6.0 | 85% |
| 7.4 | 45% | |
| 8.5 | <10% | |
| L-Lysine | 6.0 | 95% |
| 7.4 | 80% | |
| 8.5 | 60% | |
| Glycine (Control) | 7.4 | >98% |
This table illustrates the expected trend of increased degradation at higher pH values for both cysteine and lysine.
Visualizations
Caption: this compound degradation via Michael addition.
Caption: Workflow for assessing this compound stability.
Caption: Strategies to prevent this compound degradation.
References
Validation & Comparative
A Comparative Guide to HPLC Methods for Penicillic Acid Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the sensitive and specific quantification of mycotoxins, including penicillic acid, in various matrices. This guide provides a detailed comparison of two common HPLC-based methods for this compound analysis: HPLC with Ultraviolet (UV) detection and HPLC coupled with tandem mass spectrometry (HPLC-MS/MS). This objective overview, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their analytical needs.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and cost-effective technique for the quantification of this compound. The method relies on the principle that this compound absorbs light in the ultraviolet spectrum, allowing for its detection and quantification.
Experimental Protocol
Sample Preparation (Adapted from fungal extract analysis) [1]
-
Extraction: Lyophilize the sample (e.g., fungal culture). Extract the lyophilized material with a suitable organic solvent such as ethyl acetate (B1210297) or methanol (B129727) using sonication or maceration.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure to obtain the crude extract.
-
Reconstitution: Dissolve a known amount of the crude extract in methanol or acetonitrile (B52724).
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter before injection into the HPLC system.
Chromatographic Conditions [1]
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution using a mobile phase consisting of acetonitrile and water, both modified with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
-
Detection: UV detection at a wavelength of 220 nm.[2]
Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
For higher selectivity and sensitivity, HPLC can be coupled with a tandem mass spectrometer. This technique allows for the precise identification and quantification of this compound, even in complex matrices, by monitoring specific precursor-to-product ion transitions.
Experimental Protocol
Sample Preparation (QuEChERS method for fruit samples) [3]
-
Extraction: Homogenize the sample with ethyl acetate.
-
Purification: Purify the extract using a dispersive solid-phase extraction (d-SPE) with a combination of multi-walled carbon nanotubes (MWCNTs), primary secondary amine (PSA), and octadecyl silane (B1218182) (C18).
Chromatographic and Mass Spectrometric Conditions [3][4]
-
UHPLC System: An Ultra-High-Performance Liquid Chromatography system.
-
Column: A C18 column (e.g., 150 × 2.1 mm id, 1.7 μm).[5]
-
Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and water, often with additives like formic acid or ammonium (B1175870) acetate to enhance ionization.
-
Mass Spectrometer: A triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive-ion mode.[4]
-
MRM Transitions: Specific precursor and product ions for this compound are monitored for quantification and confirmation.
Workflow for this compound Analysis by HPLC
Caption: General experimental workflow for the analysis of this compound using HPLC.
Performance Comparison
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of HPLC-UV and HPLC-MS/MS for this compound analysis.
| Parameter | HPLC-UV | HPLC-MS/MS |
| Specificity | Moderate; susceptible to interference from co-eluting compounds. | High; based on specific mass-to-charge ratios and fragmentation patterns. |
| Sensitivity | Generally lower, with Limits of Quantification (LOQ) typically in the µg/kg range.[6][7] | High, with Limits of Detection (LOD) often in the ng/g range.[4] |
| **Linearity (R²) ** | Typically >0.99[8] | Typically >0.99 |
| Recovery (%) | Generally good, often >85%.[6][8] | Can be variable depending on the matrix, but often in the range of 70-100%.[3][5] |
| Precision (RSD%) | Intra- and inter-day precision typically <15%.[8] | Typically <10%.[3] |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Expertise | Requires moderate operator skill. | Requires a higher level of operator expertise for method development and troubleshooting. |
Conclusion
Both HPLC-UV and HPLC-MS/MS are powerful techniques for the analysis of this compound.
HPLC-UV is a robust and cost-effective method suitable for routine analysis and quality control where high sensitivity is not the primary requirement and the sample matrices are relatively clean.
HPLC-MS/MS , on the other hand, offers superior sensitivity and selectivity, making it the method of choice for trace-level detection of this compound in complex matrices such as food and biological samples.[9] The enhanced specificity of MS/MS detection also minimizes the risk of false positives, which is critical in regulatory and research settings. Ultimately, the choice between these two methods will be guided by the specific application, regulatory requirements, and available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound in fruits: method development, validation by liquid chromatography-tandem mass spectrometry and survey in southern China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an HPLC method for the determination of penicillin antibiotics residues in bovine muscle according to the European Union Decision 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Toxicological Analysis of Penicillic Acid and Patulin for Researchers
For Immediate Release: This guide offers a detailed comparative analysis of the mycotoxins penicillic acid and patulin (B190374), intended for researchers, scientists, and professionals in drug development. This document synthesizes key toxicological data, outlines experimental methodologies, and visualizes molecular signaling pathways to facilitate a comprehensive understanding of their relative toxicities.
Executive Summary
This compound and patulin are mycotoxins produced by various species of Aspergillus and Penicillium fungi, frequently contaminating food and feed and posing a potential risk to human and animal health. Both compounds are unsaturated lactones and share a common mechanism of toxicity through their reactivity with sulfhydryl groups of cellular macromolecules, leading to glutathione (B108866) (GSH) depletion and the induction of oxidative stress. However, the extent of their toxicity and the specific cellular pathways they affect can differ. This guide provides a side-by-side comparison of their toxicological profiles, supported by experimental data, to aid in risk assessment and the development of potential therapeutic interventions.
Quantitative Toxicological Data
The following tables summarize the available data on the acute toxicity and in vitro cytotoxicity of this compound and patulin.
Table 1: Acute Toxicity Data (LD50 Values)
| Compound | Species | Route of Administration | LD50 (mg/kg body weight) | Reference(s) |
| This compound | Mouse | Oral | 600 | [1] |
| Mouse | Intraperitoneal | 90 | [1] | |
| Mouse | Subcutaneous | 100 | [1] | |
| Rat | Intraperitoneal | 90 | [1] | |
| Patulin | Rat | Oral | 20-100 | [2][3][4] |
| Mouse | Oral | 20-100 | [2][3][4] | |
| Rat | Subcutaneous | 11.0 | [5] | |
| Rat | Intraperitoneal | 10.0 | [5] |
Table 2: In Vitro Cytotoxicity Data (IC50/ED50 Values)
| Compound | Cell Line | Assay | IC50/ED50 (µM) | Incubation Time | Reference(s) |
| This compound | Porcine Lymphocytes | Proliferation | >10 | 72h | |
| Rat Alveolar Macrophages | Protein Synthesis | 180 (ED50) | 2h | [6] | |
| Rat Alveolar Macrophages | RNA Synthesis | 600 (ED50) | 2h | [6] | |
| L5178Y (mouse lymphoma) | Not Specified | 8.9 | Not Specified | ||
| HeLa (human cervical cancer) | Not Specified | >100 | 72h | ||
| A549 (human lung carcinoma) | Not Specified | >100 | 72h | ||
| Patulin | Porcine Lymphocytes | Proliferation | 1.2 | 72h | |
| HeLa (human cervical cancer) | MTT | ~4 (65% inhibition) | 24h | [2] | |
| SW-48 (human colon adenocarcinoma) | MTT | ~4 (55% inhibition) | 24h | [2] | |
| MRC-5 (human lung fibroblast) | MTT | ~4 (45% inhibition) | 24h | [2] | |
| CHO-K1 (Chinese hamster ovary) | MTT | 0.69 | Not Specified | [7] | |
| SH-SY5Y (human neuroblastoma) | MTT | Not specified | Not specified | [3] | |
| Caco-2 (human colon adenocarcinoma) | Not Specified | 13 | 24h | ||
| HepG2 (human liver carcinoma) | Not Specified | 19 | 24h |
Mechanisms of Toxicity
Both this compound and patulin exert their toxicity primarily through covalent binding to nucleophilic sulfhydryl (-SH) groups of amino acids, peptides, and proteins. This interaction leads to the depletion of intracellular glutathione (GSH), a key antioxidant, rendering cells vulnerable to oxidative damage.
This compound: The toxicity of this compound is attributed to its α,β-unsaturated ketone structure. It readily reacts with cysteine and glutathione, and this adduction is considered a detoxification mechanism. However, excessive depletion of GSH can lead to cytotoxicity, hepatotoxicity, and carcinogenicity[8]. This compound has been shown to inhibit various enzymes, including glutathione S-transferases (GSTs)[5]. Its pro-apoptotic activity has been documented, but the specific signaling pathways are not as extensively characterized as those for patulin.
Patulin: Patulin is a potent electrophile that reacts with thiols, leading to a rapid decrease in intracellular GSH levels[7]. This depletion of GSH disrupts the cellular redox balance and induces oxidative stress, characterized by the generation of reactive oxygen species (ROS). The accumulation of ROS can damage cellular components, including lipids, proteins, and DNA. Patulin-induced toxicity is known to involve the activation of stress-related signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways (p38 and JNK) and the phosphoinositide 3-kinase (PI3K)/Akt pathway, ultimately leading to apoptosis[9].
Signaling Pathways
The following diagrams illustrate the known signaling pathways affected by this compound and patulin.
References
- 1. cot.food.gov.uk [cot.food.gov.uk]
- 2. Evaluation of genotoxicity, cytotoxicity and cytostasis in human lymphocytes exposed to patulin by using the cytokinesis-block micronucleus cytome (CBMN cyt) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of micronuclei and chromosomal aberrations by the mycotoxin patulin in mammalian cells: role of ascorbic acid as a modulator of patulin clastogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis and Toxicological Effects of Patulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patulin: Mechanism of genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Comet assay evaluation of six chemicals of known genotoxic potential in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Penicillic Acid Detection Methodologies
For Researchers, Scientists, and Drug Development Professionals
Penicillic acid, a mycotoxin produced by various species of Aspergillus and Penicillium fungi, poses a significant threat to food safety and public health. Its carcinogenic properties necessitate reliable and sensitive detection methods in various matrices, including food, feed, and biological fluids. This guide provides a comprehensive cross-validation of current analytical techniques for the detection of this compound, offering a detailed comparison of their performance, experimental protocols, and underlying principles.
Comparative Analysis of Detection Methods
The selection of an appropriate method for this compound detection depends on various factors, including the required sensitivity, sample matrix, available instrumentation, and the need for high-throughput screening versus confirmatory analysis. The following tables summarize the key performance indicators of the most common analytical techniques.
Chromatographic Methods
Chromatographic techniques are considered the gold standard for the quantification of this compound, offering high sensitivity and specificity.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate (%) | Analysis Time | Key Advantages | Key Disadvantages |
| HPLC-UV | 5 - 10 ng[1] | ~0.03 µg/mL | 89 - 105%[1] | 3 - 4 min (run time)[1] | Cost-effective, good reproducibility[1] | Lower sensitivity compared to MS detectors |
| GC-MS | ~4 µg/kg[2][3] | - | >80%[2][3] | Variable (requires derivatization) | High specificity and sensitivity, confirmatory[2][3] | Requires derivatization, complex sample prep |
| LC-MS/MS | 0.200-0.596 µg kg-1 (in fruits)[4] | - | 72.9 - 102.2%[4] | Rapid analysis | Highest sensitivity and specificity, confirmatory[4] | High instrument cost, matrix effects |
Immunoassays
Immunoassays provide rapid and high-throughput screening of this compound, making them suitable for on-site testing and large-scale surveillance.
| Method | Limit of Detection (LOD) | Analysis Time | Key Advantages | Key Disadvantages |
| ic-ELISA | 0.03 µg/mL[5] | ~2 - 4 hours | High throughput, good sensitivity | Cross-reactivity, semi-quantitative |
| Immunochromatographic Strip | 0.97 µg/mL (AuNF-based)[5] | < 10 min[5] | Rapid, portable, user-friendly[5] | Lower sensitivity, qualitative/semi-quantitative |
Electrochemical Biosensors
Electrochemical biosensors represent an emerging technology for this compound detection, offering the potential for rapid, sensitive, and portable analysis.
| Method | Limit of Detection (LOD) | Linear Range | Key Advantages | Key Disadvantages |
| Enzymatic Biosensor | 0.14 nM | 0.0007 - 1 µM | High sensitivity, potential for miniaturization | Stability of biological components, matrix interference |
| Molecularly Imprinted Polymer (MIP) Sensor | ~12 nmol/L | - | Good selectivity, robust | Development can be complex |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the key techniques discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Sample Preparation (Biological Fluids): [1]
-
To 1 mL of plasma, add 0.5 mL of 25% HPO3.
-
Vortex for 30 seconds and centrifuge at 2000 x g for 10 minutes.
-
Extract the supernatant with 5 mL of chloroform (B151607).
-
Evaporate the chloroform layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
Chromatographic Conditions: [1]
-
Column: Reversed-phase C18 (10 µm particle size)
-
Mobile Phase: Acetonitrile:Water:Glacial Acetic Acid (e.g., 40:60:2 v/v/v)
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 254 nm
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation and Derivatization: [2][6]
-
Extract the sample with ethyl acetate (B1210297).
-
Perform liquid-liquid extraction cleanup using a 3% sodium bicarbonate solution.
-
Acidify the aqueous layer and re-extract with ethyl acetate.
-
Evaporate the ethyl acetate extract to dryness.
-
To the dried residue, add 100 µL of trifluoroacetic anhydride (B1165640) and heat at 60°C for 5 minutes to form the trifluoroacetate (B77799) (TFA) derivative.
-
Evaporate the excess reagent and dissolve the derivative in isooctane (B107328) for GC-MS analysis.
GC-MS Conditions: [6]
-
Column: 3% OV-101 on a suitable support
-
Carrier Gas: Nitrogen or Helium
-
Injector Temperature: 250°C
-
Oven Temperature Program: Isothermal at 150°C
-
Detector: Electron Capture Detector (ECD) or Mass Spectrometer
Indirect Competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA)
Assay Procedure: [5]
-
Coat a 96-well microtiter plate with an appropriate concentration of this compound-protein conjugate and incubate overnight.
-
Wash the plate and block non-specific binding sites with a blocking buffer.
-
Add a mixture of the sample (or standard) and a fixed concentration of anti-penicillic acid monoclonal antibody to the wells.
-
Incubate to allow competition between the free this compound in the sample and the coated this compound for antibody binding.
-
Wash the plate to remove unbound components.
-
Add an enzyme-conjugated secondary antibody that binds to the primary antibody.
-
Wash the plate and add a substrate solution that produces a colorimetric signal in the presence of the enzyme.
-
Stop the reaction and measure the absorbance at a specific wavelength. The signal intensity is inversely proportional to the concentration of this compound in the sample.
QuEChERS-Based Extraction for LC-MS/MS
Extraction and Cleanup: [4]
-
Homogenize 5 g of a fruit sample with 10 mL of ethyl acetate.
-
Add extraction salts (e.g., MgSO4 and NaCl) and shake vigorously.
-
Centrifuge to separate the phases.
-
Take an aliquot of the upper ethyl acetate layer and subject it to dispersive solid-phase extraction (d-SPE) cleanup.
-
The d-SPE tube contains a mixture of sorbents such as primary secondary amine (PSA), C18, and multi-walled carbon nanotubes (MWCNTs) to remove interfering matrix components.
-
Vortex and centrifuge the d-SPE tube.
-
Filter the supernatant and analyze it by LC-MS/MS.
Visualizing the Methodologies
To further elucidate the experimental workflows and principles of each detection method, the following diagrams are provided.
Caption: Workflow for the chromatographic analysis of this compound.
Caption: Principle of indirect competitive ELISA for this compound.
Caption: Components and workflow of a lateral flow immunoassay strip.
Caption: General principle of an electrochemical biosensor.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. interchim.fr [interchim.fr]
- 5. Preparation of monoclonal antibody against this compound (PA) and its application in the immunological detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functionalized carbon nanotubes and nanofibers for biosensing applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Penicillic Acid Production in Penicillium Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of penicillic acid production across various Penicillium strains, supported by experimental data. It includes detailed methodologies for key experiments and visual representations of relevant pathways and workflows to aid in research and development.
Quantitative Comparison of this compound Production
The production of this compound, a mycotoxin with potential pharmaceutical applications, varies significantly among different species and strains of the genus Penicillium. The following table summarizes quantitative data on this compound yields from several reported strains under different culture conditions.
| Penicillium Strain | Culture/Substrate Conditions | This compound Yield | Reference(s) |
| P. cyclopium NRRL 1888 | Submerged culture (Raulin-Thom medium with mannitol) at 25°C | Up to 4.0 mg/mL | [1] |
| P. cyclopium NRRL 1888 | Submerged culture (Whey medium) | Up to 3.0 mg/mL | [1][2] |
| Penicillium sp. T2-8 | Fermentation in an undisclosed "proper culture condition" | 1.57 - 1.77 g/L | [3] |
| P. verrucosum var. cyclopium | Solid substrate (Corn, 60% water content) at 25°C for 1 week | Up to 8000 mg/kg | [4] |
| P. verrucosum var. cyclopium | Solid substrate (Barley) | 2820 mg/kg | [4] |
| P. verrucosum var. cyclopium | Solid substrate (Straw) | 1832 mg/kg | [4] |
| P. puberulum | Not specified | High producer (26.2 ppm) | [5] |
| P. martensii | Not specified | Producer | [6] |
| P. palitans | Not specified | Producer | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the protocols for submerged culture production and subsequent quantification of this compound.
Submerged Culture for this compound Production
This protocol is based on the successful cultivation of high-yielding Penicillium strains.[1][2]
1. Media Preparation:
-
Raulin-Thom Medium: A common synthetic medium for fungal cultivation. The composition can be optimized based on the specific strain's nutritional requirements.
-
Whey Medium: A cost-effective alternative, particularly for P. cyclopium.[1][2] The whey should be from a cultured process.
2. Inoculation and Culture Conditions:
-
Inoculum: Prepare a spore suspension or a mycelial culture from a fresh plate of the desired Penicillium strain.
-
Fermentation:
-
Use shake flasks to ensure adequate aeration.
-
Incubate at a controlled temperature, typically around 25°C, which has been shown to be optimal for many this compound-producing strains.[1]
-
The duration of fermentation will vary depending on the strain and conditions, and should be optimized by monitoring this compound production over time.
-
3. Experimental Workflow for Submerged Culture:
Quantification of this compound
Accurate quantification is essential for comparing production capabilities. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method.
1. Sample Preparation:
-
Extraction: The culture broth is typically extracted with an organic solvent such as ethyl acetate.
-
Purification (QuEChERS method): For complex matrices, a "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) approach can be used for cleanup. This involves purification with agents like multi-walled carbon nanotubes (MWCNTs), primary secondary amine (PSA), and octadecyl silane (B1218182) (C18).
-
Final Preparation: The purified extract is evaporated to dryness and reconstituted in a suitable solvent (e.g., methanol (B129727) or acetonitrile) for HPLC analysis.
2. HPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid to improve peak shape.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.
-
This compound Biosynthetic Pathway
The biosynthesis of this compound is a complex process involving a series of enzymatic reactions. The proposed pathway, primarily elucidated in Aspergillus species but likely conserved in Penicillium, starts from acetyl-CoA and involves a polyketide synthase (PKS).
This guide provides a foundational understanding for researchers interested in the production of this compound from Penicillium strains. The provided data and protocols can serve as a starting point for strain selection, optimization of culture conditions, and development of analytical methods. Further research into the genetic regulation of the biosynthetic pathway may unlock the potential for enhanced production of this versatile molecule.
References
- 1. Localization of the pathway of the penicillin biosynthesis in Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound production in submerged culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Production by Blue-Eye Fungi on Various Agricultural Commodities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in fruits: method development, validation by liquid chromatography-tandem mass spectrometry and survey in southern China - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Penicillic Acid Measurement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of penicillic acid, a mycotoxin produced by various species of Aspergillus and Penicillium fungi. Given the absence of a formal inter-laboratory proficiency testing program dedicated solely to this compound, this document compiles and compares validation data from various published studies. The aim is to offer an objective performance comparison of different analytical techniques, supported by experimental data, to aid laboratories in selecting and validating appropriate methods for their specific needs.
Quantitative Data Summary
The performance of analytical methods for this compound is critically dependent on the matrix being analyzed, the sample preparation technique, and the instrumental method employed. The following tables summarize the quantitative performance data from several studies, showcasing a "simulated" inter-laboratory comparison.
Table 1: Performance of LC-MS/MS Methods for this compound Analysis
| Laboratory/Study Reference | Matrix | Recovery (%) | Precision (RSD %) | LOQ (µg/kg) |
| Guan et al. (2020)[1] | Fruits (Apple, Grape, Orange) | 72.9 - 102.2 | 1.3 - 7.9 | 0.2 |
| A. M. Sheridan R. (2017) | Orange Juice | 60 - 75 | Not Reported | 0.25 (ng/g) |
| Jedziniak et al. (2023)[2] | Animal Feed | 89 - 120 | 3.7 - 20.5 | Not specified for this compound |
Table 2: Performance of GC-MS/MS Methods for this compound Analysis
| Laboratory/Study Reference | Matrix | Recovery (%) | Precision (RSD %) | LOQ (µg/kg) |
| Yu et al. (2024)[3] | Cereals | 85.4 - 108.9 | Not Reported | 10.0 |
Table 3: Performance of HPLC-UV Methods for this compound Analysis
| Laboratory/Study Reference | Matrix | Recovery (%) | Precision (RSD %) | LOQ (mg/L) |
| Al-Badr et al. (2019) | Spiked Mobile Phase | 97.1 - 102.2 | < 2.0 | Not specified for this compound |
| Yuan et al. (2012)[4] | Human Plasma | > 60 | < 6.0 | 0.1 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are summaries of key experimental protocols cited in this guide.
Method 1: LC-MS/MS for this compound in Fruits
-
Extraction: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure is employed. Fruit samples are homogenized and extracted with ethyl acetate.[1]
-
Cleanup: The extract is purified using dispersive solid-phase extraction (d-SPE) with a combination of multi-walled carbon nanotubes (MWCNTs), primary secondary amine (PSA), and octadecyl silane (B1218182) (C18) sorbents.[1]
-
Instrumentation: Analysis is performed using a High-Performance Liquid Chromatography system coupled to a tandem Mass Spectrometer (HPLC-MS/MS).[1]
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water (containing formic acid and ammonium (B1175870) formate) and methanol.
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation of this compound.
-
Method 2: GC-MS/MS for this compound in Cereals
-
Extraction: Cereal samples are extracted with an acidic acetonitrile-water solution.
-
Cleanup: The extract is purified using a mixed-mode cation exchange solid-phase extraction (SPE) column.[3]
-
Derivatization: The extract is derivatized to improve the volatility and thermal stability of this compound for gas chromatography.
-
Instrumentation: Analysis is performed using a Gas Chromatography system coupled to a tandem Mass Spectrometer (GC-MS/MS).[3]
-
Column: A capillary column suitable for mycotoxin analysis.
-
Ionization: Electron Ionization (EI).
-
Detection: Multiple Reaction Monitoring (MRM) is used for the sensitive and selective detection of the derivatized this compound.[3]
-
Mandatory Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates a general experimental workflow for the analysis of this compound in a food matrix, from sample preparation to final data analysis.
Caption: General workflow for this compound analysis.
Mechanism of this compound Cytotoxicity: Inhibition of Fas-Mediated Apoptosis
This compound has been shown to exert cytotoxic effects by inhibiting the Fas-mediated apoptosis pathway. It directly targets and prevents the self-processing of pro-caspase-8 within the Death-Inducing Signaling Complex (DISC), thereby blocking the downstream apoptotic cascade.
Caption: this compound inhibits Fas-mediated apoptosis.
References
A Comparative Analysis of Penicillic Acid Detoxification Methods
For Researchers, Scientists, and Drug Development Professionals
Penicillic acid, a mycotoxin produced by various Aspergillus and Penicillium species, poses a significant threat to food safety and public health. Its carcinogenic and cytotoxic properties necessitate effective detoxification strategies. This guide provides a comparative analysis of physical, chemical, and biological methods for the detoxification of this compound, supported by available experimental data and detailed protocols to aid researchers in developing and optimizing remediation technologies.
At a Glance: Comparison of this compound Detoxification Methods
| Method Category | Specific Method | Principle | Key Performance Metrics | Advantages | Limitations |
| Physical | Adsorption | Binding of this compound molecules to the surface of an adsorbent material. | Adsorption capacity (mg/g), Removal efficiency (%), Adsorption kinetics (e.g., pseudo-second-order rate constant) | Simple, cost-effective, wide range of adsorbents available. | Non-destructive, potential for desorption, adsorbent regeneration can be challenging. |
| Chemical | Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals (•OH) to degrade this compound into less toxic compounds. | Degradation efficiency (%), Mineralization rate (TOC removal %), Reaction kinetics (rate constant) | High degradation efficiency, potential for complete mineralization. | High operational cost, potential formation of toxic by-products, requires careful control of reaction conditions. |
| Reaction with Sulfhydryl Compounds | Nucleophilic addition of sulfhydryl groups (e.g., from cysteine, glutathione) to the α,β-unsaturated carbonyl system of this compound, leading to its inactivation. | Reaction rate, Extent of adduct formation | Mimics natural detoxification pathways, can be highly specific. | Requires the addition of chemical reagents, potential for altering the food matrix. | |
| Biological | Microbial Degradation | Utilization of microorganisms (bacteria, fungi) to metabolize this compound into non-toxic or less toxic compounds. | Degradation rate (mg/L/h), Degradation efficiency (%) | Environmentally friendly, potential for complete degradation, low cost. | Slower process, requires specific microbial strains and optimal growth conditions, potential for producing other metabolites. |
| Enzymatic Degradation | Use of specific enzymes (e.g., lactonases) to catalyze the breakdown of the this compound molecule. | Enzyme activity (U/mg), Kinetic parameters (Km, Vmax), Degradation efficiency (%) | High specificity, mild reaction conditions, no toxic by-products. | High cost of enzyme production and purification, enzyme stability can be an issue. |
Physical Detoxification: Adsorption
Adsorption is a widely studied physical method for the removal of mycotoxins from aqueous solutions and food matrices. The process involves the binding of this compound molecules to the surface of various adsorbent materials.
Quantitative Data for Adsorption of Penicillin G (as a proxy for this compound)
Data for this compound is limited; therefore, data for the structurally related compound penicillin G is presented as an indicator of potential performance.
| Adsorbent | Adsorption Capacity (mg/g) | Removal Efficiency (%) | Kinetic Model | Isotherm Model | Reference |
| Dried Lemna minor (Duckweed) | 36.18 | 94.6 | Pseudo-second-order | Langmuir | [1][2][3] |
| Activated Carbon | - | - | Pseudo-second-order | Freundlich | [4][5] |
| Graphene | - | - | Freundlich | Freundlich | [4] |
| Amberlite XAD4 Resin (for Penicillin V) | - | 92-95 | Pseudo-second-order | Freundlich | [6] |
Experimental Protocol: Batch Adsorption Study
This protocol describes a general procedure for evaluating the adsorption of this compound onto an adsorbent in a laboratory setting.
1. Materials:
-
This compound standard
-
Adsorbent material (e.g., activated carbon, clay)
-
Phosphate (B84403) buffer solutions of various pH
-
Shaker incubator
-
Centrifuge
-
HPLC system for analysis
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and dilute to the desired initial concentrations in phosphate buffer.
-
Accurately weigh a specific amount of the adsorbent material and add it to a series of flasks.
-
Add a known volume of the this compound solution to each flask.
-
Agitate the flasks at a constant speed and temperature in a shaker incubator for a predetermined period.
-
At different time intervals, withdraw samples and centrifuge to separate the adsorbent.
-
Analyze the supernatant for the remaining this compound concentration using HPLC.
-
Calculate the amount of this compound adsorbed per unit mass of adsorbent (q_e) and the removal efficiency.
-
To determine the adsorption isotherm, repeat the experiment with varying initial concentrations of this compound while keeping the adsorbent dose and other parameters constant.
-
To study the adsorption kinetics, monitor the concentration of this compound at different time points until equilibrium is reached.
Diagram of Experimental Workflow for Adsorption Studies
Chemical Detoxification
Chemical methods offer rapid and effective degradation of this compound. Advanced Oxidation Processes (AOPs) and reaction with sulfhydryl compounds are two prominent approaches.
Advanced Oxidation Processes (AOPs)
AOPs, such as the Fenton and photo-Fenton processes, generate highly reactive hydroxyl radicals (•OH) that can non-selectively degrade organic pollutants like this compound.
Specific data for this compound is limited. The following data for penicillin degradation illustrates the potential of AOPs.
| Process | Target Compound | Degradation Efficiency (%) | Reaction Time (min) | Key Conditions | Reference |
| Photo-Fenton | Amoxicillin (B794) | 100 | 20 | pH 3.0, T=40°C | [7] |
| Ozonation/UV | Amoxicillin | 100 | 5 | Alkaline pH | [8] |
| UV/ZnO | Penicillin G | 74.65 | 180 | pH 5, 0.1 g/L ZnO | [9] |
| Sonolysis/UV/WO₃ | Penicillin G | 91.3 (COD removal) | 120 | 200 mg/L WO₃ | [10] |
This protocol outlines a general procedure for a photo-Fenton experiment.
1. Materials:
-
This compound solution of known concentration
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
UV lamp (e.g., medium-pressure mercury lamp)
-
Photoreactor
-
HPLC system for analysis
2. Procedure:
-
Place a known volume of the this compound solution into the photoreactor.
-
Adjust the pH of the solution to the desired value (typically around 3 for the Fenton reaction) using H₂SO₄.
-
Add the required amount of ferrous sulfate to the solution and stir until dissolved.
-
Turn on the UV lamp and allow it to stabilize.
-
Initiate the reaction by adding the specified concentration of H₂O₂.
-
Withdraw samples at different time intervals.
-
Immediately quench the reaction in the samples by adding a suitable reagent (e.g., sodium sulfite) to remove residual H₂O₂.
-
Analyze the samples for the remaining this compound concentration and potential degradation by-products using HPLC.
Diagram of Photo-Fenton Experimental Setup
Reaction with Sulfhydryl Compounds
This compound contains an α,β-unsaturated carbonyl group that can react with nucleophilic sulfhydryl groups of amino acids like cysteine and glutathione (B108866). This reaction forms adducts, leading to the detoxification of the mycotoxin.[11]
The reaction involves a Michael-type addition of the thiol group to the electrophilic double bond of the this compound molecule. This conjugation is often spontaneous and can be catalyzed by glutathione S-transferases (GSTs) in biological systems.[11]
Diagram of this compound Reaction with Glutathione
Biological Detoxification
Biological methods utilize microorganisms or their enzymes to degrade this compound into less harmful compounds, offering an environmentally friendly approach to detoxification.
Microbial Degradation
Several bacterial and fungal species have been shown to degrade various mycotoxins. While specific data for this compound is emerging, strains of Rhodococcus and Bacillus have demonstrated the ability to degrade a wide range of organic pollutants, including aromatic compounds.[4][12][13]
The biodegradation of this compound by microorganisms may involve the opening of the lactone ring, followed by further degradation of the resulting open-chain compound.
Diagram of a Putative Microbial Degradation Pathway
Enzymatic Degradation
Enzymes, particularly lactonases, have shown promise in detoxifying mycotoxins with lactone structures.[14] Bacterial lactonases have been found to degrade patulin, a mycotoxin structurally similar to this compound.[15]
This protocol provides a general method for assessing the enzymatic degradation of this compound.
1. Materials:
-
This compound solution
-
Purified enzyme (e.g., lactonase) or crude enzyme extract
-
Reaction buffer (e.g., phosphate buffer at optimal pH for the enzyme)
-
Incubator
-
HPLC system for analysis
2. Procedure:
-
Prepare a reaction mixture containing the this compound solution in the appropriate buffer.
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the enzyme solution.
-
Incubate the reaction mixture for a specific period.
-
Terminate the reaction, for example, by heat inactivation or by adding a chemical denaturant.
-
Analyze the reaction mixture by HPLC to quantify the remaining this compound and identify any degradation products.
-
A control reaction without the enzyme should be run in parallel.
Cellular Detoxification Signaling Pathway: The Nrf2 Pathway
In biological systems, the detoxification of mycotoxins often involves the activation of cellular defense mechanisms. The Keap1-Nrf2 signaling pathway is a key regulator of the expression of antioxidant and detoxification enzymes.[16][17][18] Mycotoxin-induced oxidative stress can lead to the activation of Nrf2, which then translocates to the nucleus and induces the transcription of genes encoding for enzymes like glutathione S-transferases (GSTs) that are involved in the conjugation and detoxification of xenobiotics, including this compound.[19][20]
Diagram of the Nrf2 Signaling Pathway in Mycotoxin Detoxification
Conclusion
The detoxification of this compound can be achieved through a variety of physical, chemical, and biological methods. The choice of the most appropriate method depends on several factors, including the matrix contaminated, the desired level of detoxification, cost-effectiveness, and environmental considerations. While physical methods like adsorption are simple and cost-effective, chemical methods such as AOPs offer high degradation efficiency. Biological methods, including microbial and enzymatic degradation, present a more sustainable and environmentally friendly approach. Further research is needed to obtain more quantitative data specifically for this compound detoxification and to elucidate the detailed mechanisms of biological degradation pathways. This guide provides a foundation for researchers to compare existing methods and develop novel, more efficient strategies for the mitigation of this compound contamination.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. journaljpri.com [journaljpri.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Adsorption of quinolone, tetracycline, and penicillin antibiotics from aqueous solution using activated carbons: Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bacterial Quorum-Quenching Lactonase Hydrolyzes Fungal Mycotoxin and Reduces Pathogenicity of Penicillium expansum—Suggesting a Mechanism of Bacterial Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of different advanced oxidation processes for the removal of amoxicillin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photocatalytic degradation of penicillin G from simulated wastewater using the UV/ZnO process: isotherm and kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Removal of Penicillin G by combination of sonolysis and Photocatalytic (sonophotocatalytic) process from aqueous solution: process optimization using RSM (Response Surface Methodology) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction of the mycotoxin this compound with glutathione and rat liver glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Isolation, Screening, and Characterization of Antibiotic-Degrading Bacteria for Penicillin V Potassium (PVK) from Soil on a Pig Farm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Bioenzymatic detoxification of mycotoxins [frontiersin.org]
- 15. cris.iucc.ac.il [cris.iucc.ac.il]
- 16. Nrf2: a main responsive element in cells to mycotoxin-induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Nrf2: a main responsive element in cells to mycotoxin-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Microbial detoxification of mycotoxins in food [frontiersin.org]
- 20. youtube.com [youtube.com]
A Comparative Guide to the Validation of a Novel Analytical Method for Penicillic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a traditional Gas-Liquid Chromatography (GLC) method and a novel QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of penicillic acid. The data presented is based on published experimental findings to offer an objective evaluation of each method's performance.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key validation parameters for the traditional GLC and the novel QuEChERS HPLC-MS/MS methods for the determination of this compound.
| Validation Parameter | Traditional GLC Method | Novel QuEChERS HPLC-MS/MS Method |
| Principle | Separation of the trifluoroacetate (B77799) derivative of this compound based on its volatility and detection by an electron capture detector. | Separation of this compound based on its polarity and detection by mass spectrometry, providing high selectivity and sensitivity. |
| Limit of Detection (LOD) | 4 µg/kg[1] | Not explicitly stated, but levels as low as 0.200 µg/kg were quantified.[2] |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.200 - 0.596 µg/kg in various fruit matrices[2] |
| Recovery | > 80%[1] | 72.9 - 102.2% in various fruit matrices[2] |
| Relative Standard Deviation (RSD) | Not explicitly stated | 1.3 - 7.9%[2] |
| **Linearity (R²) ** | Not explicitly stated | > 0.99 |
| Sample Throughput | Lower, due to multi-step extraction, cleanup, and derivatization. | Higher, due to the streamlined QuEChERS protocol. |
| Derivatization Required | Yes (Trifluoroacetate derivative)[1] | No |
| Confirmation | Gas Chromatography-Mass Spectrometry (GC-MS)[1] | Inherent in the MS/MS detection |
Experimental Protocols
Traditional Gas-Liquid Chromatography (GLC) Method
This method has been a longstanding approach for the analysis of this compound in matrices like corn, dried beans, and apple juice.[1]
1. Extraction:
-
Samples are extracted with ethyl acetate (B1210297).
2. Cleanup:
-
The this compound is isolated by liquid-liquid extraction.
-
Further cleanup is achieved by elution from a 3g silica (B1680970) gel column with a hexane-ethyl acetate solvent system.
3. Derivatization:
-
The extracted this compound is converted to its trifluoroacetate derivative to enhance its volatility for GLC analysis.
4. GLC Analysis:
-
The derivative is analyzed using a gas chromatograph equipped with a 6' column containing OV-101.
-
Detection is performed using an electron capture detector.
Novel QuEChERS HPLC-MS/MS Method
This modern approach offers a more streamlined and sensitive analysis of this compound in complex matrices such as various fruits.[2]
1. Extraction (QuEChERS):
-
A homogenized fruit sample is extracted with ethyl acetate.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
An aliquot of the extract is subjected to a cleanup step using a mixture of sorbents:
-
Multi-walled carbon nanotubes (MWCNTs)
-
Primary secondary amine (PSA)
-
Octadecyl silane (B1218182) (C18)
-
-
This step effectively removes interfering matrix components.
3. HPLC-MS/MS Analysis:
-
The cleaned extract is analyzed by High-Performance Liquid Chromatography coupled with a Tandem Mass Spectrometer.
-
This allows for the separation, identification, and quantification of this compound with high specificity and sensitivity.
Visualizing the Methodologies
Experimental Workflow: Traditional GLC Method
Caption: Workflow of the traditional GLC method for this compound analysis.
Experimental Workflow: Novel QuEChERS HPLC-MS/MS Method
Caption: Workflow of the novel QuEChERS HPLC-MS/MS method.
This compound's Impact on Cellular Signaling
This compound is known to exert cytotoxic effects, and one of its mechanisms of action involves the inhibition of apoptosis, or programmed cell death. Specifically, it has been shown to inhibit the Fas ligand-induced apoptosis pathway by blocking the self-processing of caspase-8.[3]
Fas-Mediated Apoptosis Pathway and this compound Inhibition
Caption: this compound inhibits Fas-mediated apoptosis by blocking pro-caspase-8 processing.
Conclusion
The novel QuEChERS HPLC-MS/MS method demonstrates significant advantages over the traditional GLC method for the analysis of this compound. Its superior sensitivity, higher sample throughput, and the elimination of a derivatization step make it a more efficient and effective choice for routine monitoring and research applications. The inherent confirmatory power of MS/MS detection further enhances the reliability of the results. While the traditional GLC method has been a valuable tool, the advancements offered by the QuEChERS approach provide researchers with a more robust and streamlined analytical solution.
References
A Comparative Analysis of the Cytotoxic Effects of Penicillic Acid and Gliotoxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the cytotoxic properties of two prominent mycotoxins: penicillic acid and gliotoxin (B1671588). Produced by various species of Penicillium and Aspergillus fungi, these secondary metabolites are of significant interest to the scientific community due to their potent biological activities and potential implications in human health and disease. This document summarizes key experimental data on their cytotoxic potency, delves into their distinct mechanisms of action, and provides detailed protocols for relevant assays to aid in future research and drug development endeavors.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound and gliotoxin has been evaluated across various cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, which represent the concentration of a toxin required to inhibit 50% of a biological process, are summarized in the table below. These values provide a quantitative measure of the cytotoxic potency of each compound.
| Mycotoxin | Cell Line | Assay | Exposure Time | IC50/EC50 | Reference |
| This compound | Tetrahymena pyriformis | Not Specified | Not Specified | 343.19 µM | [1] |
| Bovine Macrophage Cell Line (BOMACs) | Proliferation Assay | 48 hours | 29.85 µM | [2] | |
| Lymphoma (L5178Y) | Not Specified | Not Specified | 8.9 µM | [3] | |
| Gliotoxin | Tetrahymena pyriformis | Not Specified | Not Specified | 0.38 µM | [1] |
| MCF-7 (Breast Cancer) | Cell Viability/xCELLigence | Not Specified | 1.5625 µM | ||
| MDA-MB-231 (Breast Cancer) | Cell Viability/xCELLigence | Not Specified | 1.5625 µM | [4] | |
| A549 (Lung Cancer) | Cytotoxicity Assay | 24 hours | 2.7 µM | ||
| L132 (Lung Epithelial) | Cytotoxicity Assay | 24 hours | 4.25 µM | [5] | |
| HepG2 (Liver Cancer) | Cytotoxicity Assay | 24 hours | 3 µM | [5] | |
| HEK293 (Kidney Epithelial) | Cytotoxicity Assay | 24 hours | 2.1 µM | [5] |
Mechanisms of Cytotoxicity and Signaling Pathways
This compound and gliotoxin induce cytotoxicity through distinct molecular mechanisms, primarily by triggering apoptosis, or programmed cell death. The signaling cascades involved are detailed below.
This compound: Induction of Endoplasmic Reticulum (ER) Stress
This compound has been shown to induce apoptosis by initiating the endoplasmic reticulum (ER) stress response.[6] This pathway is activated when unfolded or misfolded proteins accumulate in the ER lumen. Key molecular events in this pathway include the upregulation of the glucose-regulated protein 78 (GRP78), a central regulator of ER stress. This leads to the activation of transmembrane ER stress sensors, including PERK and ATF6. Activation of the PERK branch leads to the phosphorylation of eIF2α and subsequent translation of ATF4, while ATF6 activation results in its translocation to the Golgi and cleavage to its active form. Both pathways converge on the increased expression of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein), which ultimately leads to the execution of apoptosis.[6]
Gliotoxin: Activation of the JNK Signaling Pathway
Gliotoxin triggers apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][7][8] This pathway is a critical component of the cellular response to stress. Upon exposure to gliotoxin, upstream kinases such as MKK4 and MKK7 are activated, which in turn phosphorylate and activate JNK.[9] Activated JNK then phosphorylates the pro-apoptotic Bcl-2 family member, Bim.[7][10] Specifically, JNK-mediated phosphorylation of BimEL occurs at three key sites (S100, T112, and S114).[7][8] This triple phosphorylation event stabilizes BimEL, promoting its interaction with anti-apoptotic proteins like Bcl-2 and Bcl-xL, and more effectively activating the pro-apoptotic protein Bak.[7] The activation of Bak leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, culminating in apoptosis.[1][7]
Experimental Protocols
Standardized protocols are essential for the reliable assessment of cytotoxicity. Below are detailed methodologies for two key assays used to evaluate the cytotoxic effects of this compound and gliotoxin.
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in sterile phosphate-buffered saline (PBS))
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Cell culture medium
-
Test compounds (this compound or Gliotoxin)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Test compounds (this compound or Gliotoxin)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with the test compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small).
-
Conclusion
This guide provides a comparative overview of the cytotoxic effects of this compound and gliotoxin, supported by quantitative data and detailed mechanistic insights. The presented data clearly indicates that gliotoxin is a significantly more potent cytotoxic agent than this compound across the tested cell lines. Their mechanisms of inducing apoptosis are also distinct, with gliotoxin acting through the JNK/Bim signaling pathway and this compound triggering the ER stress response. The provided experimental protocols offer a standardized approach for further investigation into the cytotoxic properties of these and other mycotoxins. A deeper understanding of their differential effects on various cell types and the intricate signaling pathways they modulate is crucial for assessing their risks to human health and for exploring their potential as therapeutic agents.
References
- 1. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Cytotoxic Activity of Secondary Metabolites from Marine-Derived Penicillium spp.: A Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of kinetic effects of Gliotoxin in different breast cancer cell lines | Cellular and Molecular Biology [cellmolbiol.org]
- 5. In vitro study on aspects of molecular mechanisms underlying invasive aspergillosis caused by gliotoxin and fumagillin, alone and in combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acetyl cysteine and penicillamine induce apoptosis via the ER stress response-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis induced by the fungal pathogen gliotoxin requires a triple phosphorylation of Bim by JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of a novel anoikis signalling pathway using the fungal virulence factor gliotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. virtual-liver.de [virtual-liver.de]
A Researcher's Guide to the Relative Quantification of Penicillic Acid: A Comparison of Internal Standard Strategies
For researchers, scientists, and drug development professionals, the accurate quantification of penicillic acid, a mycotoxin with potential health risks, is paramount. This guide provides an objective comparison of methodologies for the relative quantification of this compound, with a focus on the use of internal standards to enhance accuracy and precision. The information presented is supported by experimental data from peer-reviewed studies and offers detailed protocols for implementation in a laboratory setting.
The Critical Role of Internal Standards
In analytical chemistry, particularly in complex matrices such as food and biological samples, an internal standard is a compound of known concentration added to the sample, calibration standards, and quality controls. Its purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[1] For this compound analysis, the use of an appropriate internal standard is crucial for achieving reliable and reproducible results.[2][3]
The ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible. In the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the most widely used technique for mycotoxin analysis, stable isotope-labeled (SIL) internal standards are considered the gold standard. These are compounds in which one or more atoms have been replaced by their heavy isotopes (e.g., deuterium, carbon-13).
Comparison of Internal Standard Strategies
The selection of an internal standard strategy significantly impacts the accuracy and precision of this compound quantification. Below is a comparison of common approaches.
| Internal Standard Strategy | Advantages | Disadvantages | Typical Recovery Rates (Corrected) |
| Isotopically Labeled this compound (e.g., this compound-D5) | - Co-elutes with the analyte, providing the best correction for matrix effects, extraction recovery, and instrument variability.[2][3] - High accuracy and precision.[2][3] | - Can be expensive and not always commercially available.[4] | 90-110%[2][3] |
| Isotopically Labeled Analogs (e.g., Penicillin G-d7) | - Provides good correction for variability if the analog has similar physicochemical properties and extraction behavior to this compound.[5][6] - More readily available and less expensive than a dedicated labeled standard for this compound. | - May not perfectly mimic the behavior of this compound in all matrices, potentially leading to less accurate correction. | 90-100% for Penicillin G[6] |
| Structural Analogs (Non-labeled) | - Cost-effective and widely available. | - Differences in physicochemical properties can lead to different extraction efficiencies and ionization responses compared to this compound, resulting in less accurate quantification. - May not effectively compensate for matrix effects. | Variable, depends heavily on the chosen analog and matrix. |
| No Internal Standard | - Simplest approach in terms of sample preparation. | - Highly susceptible to variations in sample preparation, matrix effects, and instrument performance, leading to poor accuracy and precision. | 50-75% (Absolute recoveries without internal standard correction)[2][6] |
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the relative quantification of this compound using an internal standard with LC-MS/MS.
Caption: A typical experimental workflow for the quantification of this compound.
Detailed Experimental Protocols
Below are representative protocols for sample preparation and LC-MS/MS analysis, compiled from various studies.[5][6][7][8]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Homogenization: Homogenize 2 g of the sample matrix.
-
Internal Standard Spiking: Add a known concentration of the internal standard (e.g., penillic acid-D5) to the homogenized sample.[2][3]
-
Extraction: Add 2 mL of 1% phosphate (B84403) buffer and vortex. Add acetonitrile (B52724), shake vigorously for 10 minutes, and then centrifuge.[5]
-
Evaporation: Transfer the supernatant and evaporate the acetonitrile using a stream of nitrogen at 40°C.[7]
-
Reconstitution: Reconstitute the remaining aqueous extract with water.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.[9]
-
Sample Loading: Load the extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water to remove interferences.
-
Elution: Elute the this compound and internal standard with acetonitrile or methanol.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
-
Homogenization: Homogenize the sample.
-
Internal Standard Spiking: Add the internal standard to the homogenized sample.
-
Extraction: Add ethyl acetate (B1210297) and shake vigorously.[8]
-
Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride) and centrifuge.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant to a tube containing a cleanup sorbent mixture (e.g., primary secondary amine (PSA), C18, and multi-walled carbon nanotubes) and centrifuge.[8]
-
Final Preparation: Take the supernatant, evaporate to dryness, and reconstitute in the mobile phase.
LC-MS/MS Analysis Parameters
The following table summarizes typical LC-MS/MS parameters for this compound analysis.
| Parameter | Typical Conditions |
| LC Column | C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.7 µm)[6][7] |
| Mobile Phase A | Water with 0.1% formic acid or 10mM ammonium (B1175870) acetate[6][10] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[6][10] |
| Flow Rate | 0.2 - 0.4 mL/min[10][11] |
| Column Temperature | 40°C[6][7] |
| Injection Volume | 2 - 50 µL[10][11] |
| Ionization Source | Electrospray Ionization (ESI), positive mode[6][7] |
| Source Temperature | 400°C[6][7] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound and Potential Internal Standards:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 289 | 128[6][7] |
| Penicillin G | 335 | 160, 176[7] |
| Penicillin G-d7 (IS) | 342 | - |
| Penillic Acid-D5 (IS) | - | - |
| Penilloic Acid-D5 (IS) | - | - |
Note: Specific MRM transitions for deuterated standards will be higher than their non-labeled counterparts and should be optimized experimentally.
Conclusion
The relative quantification of this compound is significantly improved by the use of internal standards, with isotopically labeled standards offering the highest level of accuracy and precision.[2][3] While the initial investment for SIL standards may be higher, the reliability of the data and the reduction in analytical variability often justify the cost for research and regulated environments. The choice of sample preparation method, whether SPE or QuEChERS, will depend on the specific matrix and laboratory workflow. By implementing a robust analytical method with an appropriate internal standard and carefully optimized LC-MS/MS parameters, researchers can confidently and accurately quantify this compound in a variety of samples.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. UHPLC-MS/MS method for the quantitation of penicillin G and metabolites in citrus fruit using internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fsis.usda.gov [fsis.usda.gov]
- 6. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 7. researchgate.net [researchgate.net]
- 8. This compound in fruits: method development, validation by liquid chromatography-tandem mass spectrometry and survey in southern China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rescon.jssuni.edu.in [rescon.jssuni.edu.in]
- 10. lcms.cz [lcms.cz]
- 11. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01816D [pubs.rsc.org]
A Comparative Analysis of Penicillic Acid and Mycophenolic Acid Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the production of two important fungal secondary metabolites: penicillic acid and mycophenolic acid. Both are polyketides with significant biological activities, yet their production methodologies, biosynthetic pathways, and yields differ considerably. This document aims to offer an objective overview supported by experimental data to inform research and development in natural product chemistry and pharmacology.
Introduction to this compound and Mycophenolic Acid
This compound, a mycotoxin produced by various species of Aspergillus and Penicillium, exhibits a range of biological activities, including antibacterial, antifungal, and cytotoxic effects. Mycophenolic acid (MPA), primarily produced by Penicillium brevicompactum, is a potent immunosuppressant widely used in organ transplantation to prevent rejection.[1][2][3] Understanding the nuances of their production is crucial for optimizing yields and developing novel therapeutic agents.
Comparative Production Parameters
The production of this compound and mycophenolic acid is influenced by various fermentation parameters. A summary of optimal conditions and reported yields is presented below.
| Parameter | This compound | Mycophenolic Acid |
| Producing Organism | Penicillium and Aspergillus species | Penicillium brevicompactum |
| Carbon Source | Sucrose, Mannitol | Glucose |
| Nitrogen Source | Yeast Extract | Yeast Extract, Peptone |
| Precursors | Not specified | Methionine, Glycine |
| Optimal pH | Acidic to Neutral | 4.5 - 6.0 |
| Optimal Temperature | 25-28 °C | 24-25 °C |
| Reported Yield | Up to 4 mg/mL | Up to 5.786 g/L (in fermenter) |
Biosynthetic Pathways
The biosynthetic pathways of this compound and mycophenolic acid, while both originating from polyketide synthesis, diverge significantly.
This compound Biosynthesis
The biosynthesis of this compound begins with the condensation of acetyl-CoA and malonyl-CoA by a polyketide synthase (PKS). The resulting polyketide undergoes a series of enzymatic modifications, including oxidation and methylation, to form the final this compound structure. The genes responsible for this pathway are typically clustered together in the fungal genome.
Caption: Biosynthetic pathway of this compound.
Mycophenolic Acid Biosynthesis
The biosynthesis of mycophenolic acid is a well-characterized, compartmentalized process.[4] It starts in the cytoplasm with the synthesis of 5-methylorsellinic acid by a polyketide synthase, MpaC.[1][5] Subsequent modifications, including farnesylation and oxidative cleavage, occur in different cellular organelles such as the endoplasmic reticulum and peroxisomes, highlighting a sophisticated level of metabolic organization.[2][4][5]
Caption: Compartmentalized biosynthesis of mycophenolic acid.
Regulatory Influences on Production
The production of fungal secondary metabolites is tightly regulated. While specific signaling pathways for this compound are not as well-defined as for other penicillins, general regulatory mechanisms in filamentous fungi offer insights. The biosynthesis of penicillin, a related compound, is known to be influenced by ambient pH, the availability of carbon and nitrogen sources, and specific amino acids.[6][7][8][9][10] Key regulatory proteins include pH-dependent transcription factors like PacC and repressors such as VeA.[6][8][10] It is plausible that similar regulatory networks govern this compound production.
For mycophenolic acid, the spatial separation of biosynthetic steps into different organelles represents a key regulatory strategy.[2][4] This compartmentalization likely serves to optimize metabolic flux and prevent the accumulation of potentially toxic intermediates. The expression of the MPA biosynthetic gene cluster is also subject to transcriptional regulation, though the specific signaling pathways are an area of ongoing research.
Experimental Protocols
Extraction and Purification
This compound: A general procedure for the extraction and purification of penicillins from fermentation broth can be adapted for this compound.[11][12][13][14]
-
Fermentation Broth Pretreatment: Acidify the fermentation broth to a pH of approximately 2.0 to protonate the this compound, making it more soluble in organic solvents.
-
Solvent Extraction: Extract the acidified broth with a water-immiscible organic solvent such as ethyl acetate (B1210297) or butyl acetate.[11] The this compound will partition into the organic phase.
-
Back Extraction: Extract the organic phase with an aqueous solution of a weak base (e.g., sodium bicarbonate) to convert the this compound to its salt, which is water-soluble. This step helps to remove non-acidic impurities.
-
Purification: The aqueous extract can be further purified by chromatography (e.g., silica (B1680970) gel or reversed-phase) to yield pure this compound.
Mycophenolic Acid: Detailed protocols for the extraction and purification of MPA have been published.[15][16][17][18][19]
-
Mycelial Extraction: Adjust the pH of the fermentation broth to acidic (e.g., pH 4.5) and separate the mycelia by filtration.[17] The MPA is primarily located within the mycelia.
-
Solvent Leaching: Leach the mycelia with an organic solvent like toluene (B28343) or ethyl acetate to extract the MPA.[18][19]
-
Solvent Extraction and pH Adjustment: The crude extract can be further purified by a series of solvent extractions at different pH values to remove polar and non-polar impurities.[15]
-
Crystallization: The purified MPA is typically obtained by crystallization from a suitable solvent.[15][16]
Quantification by High-Performance Liquid Chromatography (HPLC)
This compound Quantification (Proposed Method): A reversed-phase HPLC method with UV detection is suitable for the quantification of this compound.[20][21][22][23]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[20]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of formic or acetic acid (e.g., 0.1%) to ensure good peak shape.[20]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 220 nm.
-
Quantification: Based on a calibration curve generated with this compound standards.
Mycophenolic Acid Quantification: Validated HPLC and HPLC-MS/MS methods for MPA quantification are well-established.[24][25][26][27][28]
-
Sample Preparation: Protein precipitation from plasma or culture supernatant using acetonitrile.[26][27]
-
Column: C18 reversed-phase column.[27]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and an acidic aqueous buffer (e.g., phosphate (B84403) buffer pH 2.5).[27]
-
Flow Rate: Typically around 1.0 mL/min.[27]
-
Detection: UV detection at 215 nm or 305 nm, or mass spectrometry for higher sensitivity and specificity.[26][27]
-
Internal Standard: An internal standard (e.g., fenbufen (B1672489) or a deuterated MPA analogue) is often used for accurate quantification.[25][26]
Comparative Experimental Workflow
The general workflow for the production, extraction, and analysis of this compound and mycophenolic acid is outlined below.
Caption: Comparative experimental workflow.
Conclusion
This guide highlights the key differences and similarities in the production of this compound and mycophenolic acid. While both are fungal polyketides, their biosynthesis, optimal production conditions, and purification strategies are distinct. Mycophenolic acid production is generally characterized by higher reported yields and a more complex, compartmentalized biosynthetic pathway. The provided experimental protocols and comparative data serve as a valuable resource for researchers aiming to study or optimize the production of these important natural products.
References
- 1. Molecular basis for mycophenolic acid biosynthesis in Penicillium brevicompactum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mystery of immunosuppressive drug's biosynthesis finally unlocked | EurekAlert! [eurekalert.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Compartmentalized biosynthesis of mycophenolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Regulation of penicillin biosynthesis in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of the Aspergillus nidulans Penicillin Biosynthesis Gene acvA (pcbAB) by Amino Acids: Implication for Involvement of Transcription Factor PACC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of Aspergillus nidulans penicillin biosynthesis and penicillin biosynthesis genes acvA and ipnA by glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. CN104829630A - Penicillin separation and purification method - Google Patents [patents.google.com]
- 12. scribd.com [scribd.com]
- 13. US2503216A - Purification of penicillin - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. WO2009040828A1 - A process for purification of mycophenolic acid - Google Patents [patents.google.com]
- 16. Optimization Strategies for Purification of Mycophenolic Acid Produced by Penicillium brevicompactum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. EP2321421A1 - Process for preparation of mycophenolic acid, its salt and ester derivatives - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. WO2005105771A1 - Process for preparation of mycophenolate mofetil and other esters of mycophenolic acid - Google Patents [patents.google.com]
- 20. benchchem.com [benchchem.com]
- 21. Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. interchim.fr [interchim.fr]
- 24. lib3.dss.go.th [lib3.dss.go.th]
- 25. walshmedicalmedia.com [walshmedicalmedia.com]
- 26. Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 28. asianpubs.org [asianpubs.org]
Revolutionizing Penicillic Acid Detection: A Comparative Validation of Immunoassay and LC-MS/MS
A comprehensive guide for researchers on the comparative validation of a novel penicillic acid immunoassay against the gold-standard Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This document provides a detailed comparison of the performance, experimental protocols, and data presentation for both methods, enabling informed decisions for researchers, scientists, and drug development professionals in the crucial task of mycotoxin analysis.
This compound, a mycotoxin produced by several species of Aspergillus and Penicillium fungi, is a potential contaminant in food and feed, posing health risks to humans and animals.[1][2] Accurate and reliable detection methods are therefore paramount. While LC-MS/MS is considered the gold standard for its high sensitivity and specificity, immunoassays offer a promising alternative with advantages in speed and ease of use. This guide presents a validation framework for a this compound immunoassay, benchmarking its performance against a validated LC-MS/MS method.
Performance Characteristics: Immunoassay vs. LC-MS/MS
The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key validation parameters for a hypothetical this compound immunoassay compared to a typical LC-MS/MS method, with data synthesized from various analytical studies.[1][2][3][4]
| Performance Parameter | Immunoassay (Indirect Competitive ELISA) | LC-MS/MS |
| Principle | Competitive binding of this compound and an enzyme-labeled conjugate to a specific antibody. | Chromatographic separation followed by mass-based detection and fragmentation analysis. |
| Limit of Detection (LOD) | 0.03 µg/mL[2] | 0.03 µg/kg to 0.15 µg/kg[3] |
| Linear Range | 0.12–1.95 µg/mL[2] | 1.0–200 µg/kg[3] |
| Accuracy (% Recovery) | Typically 80-120% | 80.0% to 110.0%[3] |
| Precision (%RSD) | < 20% | < 7.06%[3] |
| Specificity | Dependent on antibody cross-reactivity. | High, based on mass-to-charge ratio and fragmentation pattern. |
| Throughput | High | Lower |
| Cost per Sample | Lower | Higher |
| Expertise Required | Moderate | High |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable analytical data. Below are representative methodologies for the analysis of this compound using both an indirect competitive ELISA and an LC-MS/MS method.
This compound Immunoassay: Indirect Competitive ELISA Protocol
This protocol is based on the principles of a competitive enzyme-linked immunosorbent assay.
-
Coating: A microtiter plate is coated with a this compound-protein conjugate.
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition: this compound standards or samples are mixed with a specific monoclonal antibody against this compound and added to the wells. The free this compound in the sample competes with the coated this compound conjugate for binding to the antibody.
-
Washing: The plate is washed to remove unbound antibodies and other components.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added to the wells.
-
Washing: The plate is washed again to remove any unbound secondary antibody.
-
Substrate Addition: A substrate for the enzyme is added, which is converted into a colored product.
-
Signal Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
This compound Analysis: LC-MS/MS Protocol
This protocol outlines a typical liquid chromatography-tandem mass spectrometry method for the quantification of this compound in a given matrix.
-
Sample Preparation (QuEChERS method):
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.[1]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like formic acid or ammonium (B1175870) acetate.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: A small volume of the extracted sample (e.g., 5-10 µL) is injected.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM) is employed, where specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.
-
Logical Workflow for Method Validation
The validation of an immunoassay against a reference method like LC-MS/MS is a critical process to ensure the reliability of the new method. The following diagram illustrates the logical workflow of this validation process.
References
- 1. This compound in fruits: method development, validation by liquid chromatography-tandem mass spectrometry and survey in southern China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of monoclonal antibody against this compound (PA) and its application in the immunological detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of 7 penicilins and penicilloic acids in milk products by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Immunoassay and Liquid Chromatography-Tandem Mass Spectrometry Methods in the Measurement of Serum Androstenedione Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different adsorbents for penicillic acid removal
For Researchers, Scientists, and Drug Development Professionals
Penicillic acid, a mycotoxin produced by several species of Penicillium and Aspergillus fungi, poses a significant threat to food safety and public health. Its presence in food and feed products necessitates effective removal strategies. Adsorption has emerged as a promising and widely studied method for the detoxification of this compound-contaminated media. This guide provides a comparative overview of the efficacy of various adsorbents for this compound removal, supported by experimental data and detailed methodologies.
Comparative Efficacy of Adsorbents
A variety of materials have been investigated for their potential to adsorb this compound. The efficacy of these adsorbents is influenced by factors such as their surface area, pore size distribution, surface chemistry, and the experimental conditions under which adsorption is carried out. Below is a summary of the performance of several key adsorbents.
| Adsorbent | Adsorption Capacity (mg/g) | Removal Efficiency (%) | Optimal pH | Contact Time | Key Findings |
| Activated Carbon | 112 - 231[1] | Up to 99.98% | 3 - 6[1][2] | 40 min - 72 hrs[1] | Highly effective due to its large surface area and porous structure.[1] The main factor affecting adsorption is the solution pH.[1] |
| Bentonite (B74815) | Not explicitly stated | High | Not specified | Not specified | Effectively adsorbs penicillin acylase, suggesting potential for penicillin-like structures.[3] Its adsorption capacity can be enhanced through acid and heat treatment.[4] |
| Chitosan | Moderate | Up to 94.35% for some mycotoxins[5] | 4[5] | 8 hrs[5] | A natural polymer with a high binding capacity for various mycotoxins.[5] Its effectiveness can be influenced by its molecular weight and degree of deacetylation.[6] |
| Zeolite | Not explicitly stated | High | Not specified | Not specified | A natural mineral with a high adsorption capacity for toxins.[7] Modification with acids can enhance its removal efficiency for antibiotics.[8] |
| Bio-adsorbents (e.g., Rhizopus arrhizus) | 459 | Not specified | 6 | Not specified | Dried Rhizopus arrhizus showed a higher uptake capacity for Penicillin G compared to activated carbon and activated sludge.[9] |
| Resins (e.g., Amberlite XAD4) | Not explicitly stated | ~44% (Penicillin G) | 4 | < 1 hr | Hydrophobic adsorbent resins show promise for the recovery of penicillins from fermentation broths.[10][11] |
Experimental Protocols
The following outlines a general methodology for evaluating the efficacy of different adsorbents for this compound removal in a laboratory setting.
1. Materials and Reagents:
-
This compound standard
-
Selected adsorbents (e.g., activated carbon, bentonite, chitosan)
-
Phosphate buffer solutions of varying pH
-
Deionized water
-
Analytical grade solvents for HPLC analysis
2. Adsorbent Preparation and Characterization:
-
Adsorbents are washed with deionized water to remove impurities and dried at a specific temperature (e.g., 105°C) until a constant weight is achieved.
-
Characterization of the adsorbents is performed using techniques such as Scanning Electron Microscopy (SEM) for surface morphology, Brunauer-Emmett-Teller (BET) analysis for surface area and pore size distribution, and Fourier-Transform Infrared Spectroscopy (FTIR) to identify surface functional groups.
3. Batch Adsorption Experiments:
-
A known concentration of this compound solution is prepared in a buffer of a specific pH.
-
A pre-weighed amount of the adsorbent is added to a fixed volume of the this compound solution in a flask.
-
The flasks are agitated in a shaker at a constant temperature for a predetermined period to reach equilibrium.
-
Samples are withdrawn at different time intervals to study the adsorption kinetics.
-
The effect of various parameters such as pH (e.g., 2-8), adsorbent dosage, initial this compound concentration, and temperature is investigated by varying one parameter while keeping others constant.
4. Analysis of this compound Concentration:
-
After adsorption, the solid adsorbent is separated from the solution by centrifugation or filtration.
-
The concentration of this compound remaining in the supernatant is determined using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV detector).
5. Data Analysis:
-
The amount of this compound adsorbed per unit mass of the adsorbent at equilibrium (q_e, mg/g) is calculated using the following equation:
-
q_e = (C_0 - C_e) * V / m
-
Where C_0 and C_e are the initial and equilibrium concentrations of this compound (mg/L), respectively, V is the volume of the solution (L), and m is the mass of the adsorbent (g).
-
-
The removal efficiency (%) is calculated as:
-
Removal Efficiency (%) = [(C_0 - C_e) / C_0] * 100
-
-
Adsorption isotherm models (e.g., Langmuir, Freundlich) and kinetic models (e.g., pseudo-first-order, pseudo-second-order) are applied to the experimental data to understand the adsorption mechanism.[12]
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for comparing the efficacy of different adsorbents.
Caption: Experimental workflow for comparing this compound adsorbents.
Disclaimer: The adsorption capacities and efficiencies presented in this guide are based on published research findings and can vary depending on the specific experimental conditions and the nature of the adsorbent and adsorbate. It is recommended to conduct specific studies to determine the optimal adsorbent and conditions for a particular application.
References
- 1. researchgate.net [researchgate.net]
- 2. jsums.medsab.ac.ir [jsums.medsab.ac.ir]
- 3. Studies on isolation and purification of penicillin acylase by adsorption on bentonite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Efficient and Simultaneous Chitosan-Mediated Removal of 11 Mycotoxins from Palm Kernel Cake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Chitosan and Cellulosic Polymers as Binding Adsorbent Materials to Prevent Aflatoxin B1, Fumonisin B1, Ochratoxin, Trichothecene, Deoxynivalenol, and Zearalenone Mycotoxicoses Through an In Vitro Gastrointestinal Model for Poultry [mdpi.com]
- 7. immunolytics.com [immunolytics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Adsorption of Antibiotics by Natural Clay Minerals [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of penicillic acid antibodies with other structurally related mycotoxins. Due to a lack of specific quantitative data in publicly available scientific literature for the cross-reactivity of this compound antibodies with patulin, mycophenolic acid, and roquefortine C, this guide will focus on the available qualitative data and provide a detailed experimental protocol for assessing such cross-reactivity.
Data Presentation: Cross-Reactivity of Anti-Penicillic Acid Monoclonal Antibody
A study by Zhang et al. (2010) characterized a monoclonal antibody raised against this compound. While the study provides crucial information on the antibody's specificity, it does not include quantitative cross-reactivity data for patulin, mycophenolic acid, or roquefortine C. The available data is summarized below.
| Mycotoxin | Cross-Reactivity (%) | Reference |
| Aflatoxin B1 | No or less cross-reaction | [1][2] |
| Zearalenone | No or less cross-reaction | [1][2] |
| T-2 toxin | No or less cross-reaction | [1][2] |
| Fumonisin B1 | No or less cross-reaction | [1][2] |
| Patulin | Data not available | |
| Mycophenolic Acid | Data not available | |
| Roquefortine C | Data not available |
Experimental Protocols
The following sections detail the methodologies for key experiments involved in the generation and characterization of a monoclonal antibody against this compound, which is a prerequisite for assessing its cross-reactivity. The protocol is based on the methods described by Zhang et al. (2010).
Preparation of this compound-Protein Conjugates (Immunogen and Coating Antigen)
-
Immunogen Preparation (this compound-BSA Conjugate):
-
Dissolve this compound in a suitable solvent.
-
Conjugate this compound to bovine serum albumin (BSA) using the Mannich reaction. This method involves the aminoalkylation of an active hydrogen compound with formaldehyde (B43269) and a primary or secondary amine.
-
Purify the resulting this compound-BSA conjugate by dialysis against phosphate-buffered saline (PBS) to remove unreacted components.
-
Lyophilize the purified conjugate for storage.
-
-
Coating Antigen Preparation (this compound-OVA Conjugate):
-
Conjugate this compound to ovalbumin (OVA) using the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) method. EDC is a zero-length crosslinker that activates the carboxyl groups of this compound to form amide bonds with the amino groups of OVA.
-
Purify the this compound-OVA conjugate by dialysis against PBS.
-
Lyophilize the purified conjugate for storage.
-
Monoclonal Antibody Production
-
Immunization:
-
Emulsify the this compound-BSA immunogen with Freund's complete adjuvant (for the initial injection) and Freund's incomplete adjuvant (for subsequent booster injections).
-
Immunize BALB/c mice with the emulsion via intraperitoneal injection at regular intervals (e.g., every 2-3 weeks).
-
Monitor the antibody titer in the mouse serum using an indirect enzyme-linked immunosorbent assay (ELISA).
-
-
Hybridoma Production:
-
Three days before cell fusion, administer a final booster injection of the immunogen without adjuvant to the mouse with the highest antibody titer.
-
Harvest spleen cells from the immunized mouse.
-
Fuse the spleen cells with Sp2/0 myeloma cells using polyethylene (B3416737) glycol (PEG) as the fusing agent.
-
Select for hybridoma cells by culturing the fused cells in hypoxanthine-aminopterin-thymidine (HAT) medium.
-
-
Screening and Cloning:
-
Screen the hybridoma culture supernatants for the presence of antibodies specific to this compound using an indirect ELISA with the this compound-OVA conjugate as the coating antigen.
-
Select and clone the positive hybridoma cells by limiting dilution to obtain monoclonal cell lines.
-
Expand the positive clones and produce ascitic fluid in pristane-primed BALB/c mice.
-
Indirect Competitive ELISA (ic-ELISA) for Cross-Reactivity Assessment
-
Plate Coating:
-
Coat the wells of a 96-well microtiter plate with the this compound-OVA conjugate diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate the plate overnight at 4°C.
-
Wash the plate with washing buffer (e.g., PBS containing 0.05% Tween 20, PBST).
-
Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 5% non-fat dry milk in PBST) and incubating for 1-2 hours at 37°C.
-
Wash the plate again with washing buffer.
-
-
Competitive Reaction:
-
Prepare a series of standard solutions of this compound and the mycotoxins to be tested for cross-reactivity (e.g., patulin, mycophenolic acid, roquefortine C) at various concentrations.
-
In separate tubes, pre-incubate a fixed concentration of the anti-penicillic acid monoclonal antibody with an equal volume of the standard solutions or the test mycotoxin solutions.
-
Add the antibody-mycotoxin mixtures to the coated and blocked microtiter plate wells.
-
Incubate for 1 hour at 37°C.
-
-
Detection:
-
Wash the plate to remove unbound antibodies.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated goat anti-mouse IgG) to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate thoroughly.
-
Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound and the test mycotoxins using the formula: [(A_zero - A_sample) / A_zero] * 100, where A_zero is the absorbance of the well with no competitor and A_sample is the absorbance of the well with the competitor.
-
Determine the 50% inhibitory concentration (IC50) for this compound and each of the test mycotoxins from their respective inhibition curves.
-
Calculate the cross-reactivity percentage using the formula: (IC50 of this compound / IC50 of test mycotoxin) * 100.
-
Mandatory Visualization
References
comparative transcriptomics of penicillic acid producing fungi
A Comparative Guide to the Transcriptomics of Penicillic Acid-Producing Fungi
For researchers, scientists, and drug development professionals, understanding the molecular underpinnings of mycotoxin production is critical for developing novel therapeutics and ensuring food safety. This guide provides a comparative overview of the transcriptomic landscapes of this compound-producing fungi, with a focus on species from the Penicillium and Aspergillus genera. While direct comparative transcriptomic studies exclusively targeting this compound production are not abundant, this guide synthesizes available data from broader studies on secondary metabolism in relevant fungal species.
Data Presentation: Comparative Gene Expression
The following tables summarize key findings from comparative transcriptomic studies of Penicillium species known to produce this compound, such as P. expansum and P. polonicum. The data highlights differentially expressed genes (DEGs) within predicted secondary metabolite clusters, which may include the genes responsible for this compound biosynthesis.
Table 1: Differentially Expressed Genes in Penicillium expansum R19 vs. Penicillium polonicum RS1 during Apple Fruit Decay [1][2]
| Gene Category | Number of DEGs | Regulation in P. expansum R19 (more aggressive) | Potential Relevance to this compound Production |
| Secondary Metabolism Clusters | Not specified | Upregulated | Increased expression of biosynthetic genes may lead to higher toxin production. |
| Oxidoreductases | ~20% of all DEGs | Upregulated | Enzymes crucial for the modification steps in polyketide synthesis. |
| Transporters | Not specified | Upregulated | Facilitate the secretion of secondary metabolites like this compound. |
| Metabolism | 4404 (vs. conidia) | Upregulated | General metabolic activity supporting secondary metabolite production. |
Table 2: Gene Expression in this compound-Producing Fungi Under Different Conditions
While specific transcriptomic data for this compound production is limited, studies on other secondary metabolites in Penicillium and Aspergillus provide insights into the general regulatory patterns. For instance, the expression of penicillin biosynthesis genes in Penicillium chrysogenum is influenced by nutrient availability, with glucose causing repression[3][4]. Similarly, amino acids can modulate the expression of secondary metabolite biosynthesis genes in Aspergillus nidulans[5]. It is plausible that similar regulatory mechanisms govern this compound production.
Experimental Protocols
The methodologies employed in comparative transcriptomic studies of filamentous fungi are crucial for the reproducibility and interpretation of results. Below are detailed protocols based on common practices in the field.
Fungal Culture and RNA Extraction
-
Fungal Strains and Growth Conditions : Penicillium expansum R19 (aggressive) and P. polonicum RS1 (weakly virulent) are cultured on a suitable medium, such as potato dextrose agar (B569324) (PDA), for a specified period to obtain conidia.[2] For in-vivo studies, mature apples are wounded and inoculated with a conidial suspension.[2] The infected tissue is harvested at the margin of the decaying lesion for RNA extraction.[2]
-
RNA Isolation : Total RNA is extracted from fungal mycelium or infected host tissue using a commercially available kit, such as the RNeasy Plant Mini Kit (Qiagen), following the manufacturer's instructions. The integrity and quantity of the extracted RNA are assessed using a Bioanalyzer (Agilent) and a Qubit fluorometer (Thermo Fisher Scientific).
RNA Sequencing and Data Analysis
-
Library Preparation and Sequencing : RNA-Seq libraries are prepared from the extracted RNA using a kit like the TruSeq RNA Library Prep Kit (Illumina). The libraries are then sequenced on an Illumina platform (e.g., NovaSeq) to generate paired-end reads.[2]
-
Data Processing and Differential Gene Expression Analysis : The raw sequencing reads are quality-filtered using tools like Trimmomatic. The filtered reads are then mapped to the respective fungal reference genomes using a splice-aware aligner such as HISAT2. Gene expression levels are quantified as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM). Differential gene expression analysis between different conditions or species is performed using packages like DESeq2 or edgeR in R.[2]
-
Functional Annotation and Pathway Analysis : Differentially expressed genes are functionally annotated using databases like Gene Ontology (GO) and KEGG. Enrichment analysis is performed to identify over-represented biological pathways and functions.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for comparative transcriptomics and a generalized signaling pathway involved in the regulation of secondary metabolism in fungi.
Caption: A typical experimental workflow for a comparative transcriptomics study of fungi.
Caption: A simplified signaling pathway for the regulation of secondary metabolism in fungi.
References
- 1. Comparative Penicillium spp. Transcriptomics: Conserved Pathways and Processes Revealed in Ungerminated Conidia and during Postharvest Apple Fruit Decay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - A Tale of Two Molds: Comparative Penicillium spp. transcriptomics reveals conserved pathways, processes, and loci associated with ungerminated conidia and blue mold decay - Ag Data Commons - Figshare [agdatacommons.nal.usda.gov]
- 3. Molecular Control of Expression of Penicillin Biosynthesis Genes in Fungi: Regulatory Proteins Interact with a Bidirectional Promoter Region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A reporter gene analysis of penicillin biosynthesis gene expression in Penicillium chrysogenum and its regulation by nitrogen and glucose catabolite repression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of the Aspergillus nidulans Penicillin Biosynthesis Gene acvA (pcbAB) by Amino Acids: Implication for Involvement of Transcription Factor PACC - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
